molecular formula C16H20BrN B128648 Bromantane CAS No. 87913-26-6

Bromantane

Número de catálogo: B128648
Número CAS: 87913-26-6
Peso molecular: 306.24 g/mol
Clave InChI: LWJALJDRFBXHKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromantane (CAS 87913-26-6), also known as Ladasten, is a high-purity synthetic compound for research applications. Classified as an actoprotector or synthetic adaptogen, it is noted for its unique ability to enhance stability against physical loads without a corresponding increase in oxygen consumption . Its primary research value lies in its distinct, non-exhaustive stimulant properties and anxiolytic activity, which are mediated through a mechanism different from typical psychostimulants . Unlike classical stimulants that directly inhibit dopamine reuptake, this compound's key mechanism is the enhancement of de novo dopamine synthesis. Research indicates it acts via indirect genomic mechanisms to upregulate the expression of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), key enzymes in the dopamine biosynthesis pathway, leading to increased dopamine release in brain regions such as the striatum, hypothalamus, and nucleus accumbens . This is complemented by findings of its inhibition of serotonin reuptake and potential interaction with the GABA system, contributing to its anxiolytic effects . Specific research applications for this compound include investigations into asthenia and neurasthenia, where its stimulant and anxiolytic effects may have therapeutic value . It is also a compound of interest in neuropharmacology for studying central nervous system adaptogens, mechanisms of dopamine synthesis regulation, and performance enhancement under extreme conditions such as hypoxia, heat, and physical fatigue . Furthermore, its immunostimulating properties provide a basis for its use in immunological research . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(4-bromophenyl)adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJALJDRFBXHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405333
Record name Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87913-26-6
Record name Bromantan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87913-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-adamantyl)-N-(2-p-bromophenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bromantane's Primary Mechanism of Action on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative with atypical psychostimulant and anxiolytic properties. Unlike classical stimulants that primarily target monoamine transporters, this compound's principal mechanism of action on the central nervous system involves the positive modulation of dopamine (B1211576) synthesis through genomic upregulation of key enzymes. This guide provides a detailed examination of this compound's core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism: Upregulation of Dopamine Synthesis

The cornerstone of this compound's pharmacological profile is its ability to enhance the de novo synthesis of dopamine. This is achieved through the upregulation of the expression of two critical enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD), also known as DOPA Decarboxylase (DDC).[1][2]

A single administration of this compound has been shown to produce a rapid and sustained increase in the transcription of the genes encoding these enzymes in various brain regions, including the hypothalamus and striatum.[3] This genomic effect leads to a subsequent increase in the levels of L-DOPA and dopamine.[3] Notably, this mechanism is distinct from that of typical psychostimulants like amphetamine, which act by inhibiting dopamine reuptake or promoting its release.[2]

Quantitative Data on Enzyme Upregulation

The following table summarizes the quantitative effects of this compound on the expression of dopamine-synthesizing enzymes.

ParameterBrain RegionDoseTime PointResultReference
Tyrosine Hydroxylase (TH) mRNA ExpressionRat Hypothalamus50 mg/kg1.5-2 hours~2-2.5 fold increase[3]
DOPA-Decarboxylase (DDC) mRNA ExpressionRat Hypothalamus, Striatum50 mg/kgNot SpecifiedSignificant Increase[3]
L-DOPA ContentRat Striatum, Hypothalamus50 mg/kgNot SpecifiedAccumulation[3]
Dopamine ContentRat Striatum, Hypothalamus50 mg/kgNot SpecifiedAccumulation[3]

Signaling Pathways Involved in Enzyme Upregulation

The precise molecular cascade leading to the upregulation of TH and AAAD gene expression is not fully elucidated, but evidence points towards the involvement of intracellular second messenger systems. It is hypothesized that this compound may initiate a signaling cascade that activates protein kinases, which in turn phosphorylate transcription factors that promote the transcription of the target genes.

The cAMP/PKA/CREB Pathway

A plausible pathway involves the activation of the cAMP-dependent protein kinase A (PKA) signaling cascade. This pathway is a well-established regulator of gene expression. Activation of PKA leads to the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that binds to specific DNA sequences (cAMP response elements or CREs) in the promoter regions of target genes, including the gene for tyrosine hydroxylase.

Bromantane_Signaling_Pathway This compound This compound UnknownReceptor Putative Receptor (e.g., Sigma-1) This compound->UnknownReceptor AdenylateCyclase Adenylate Cyclase UnknownReceptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to TH_AAAD_Gene TH & AAAD Genes CRE->TH_AAAD_Gene Promotes Transcription mRNA TH & AAAD mRNA TH_AAAD_Gene->mRNA Transcription Enzymes TH & AAAD Enzymes mRNA->Enzymes Translation

Hypothesized cAMP/PKA/CREB signaling pathway for this compound-induced gene expression.
Involvement of Protein Kinase C

In addition to the PKA pathway, the activation of Protein Kinase C (PKC) has also been associated with the pharmacological effects of this compound. PKC can be activated by diacylglycerol (DAG) and intracellular calcium, and it plays a role in various cellular processes, including gene expression. The exact mechanism by which this compound might activate PKC and how this activation contributes to the upregulation of TH and AAAD is an area for further investigation.

Effects on Neurotransmitter Systems

Dopaminergic System

The primary and most significant effect of this compound is on the dopaminergic system. By increasing the synthesis of dopamine, this compound leads to enhanced dopaminergic neurotransmission in key brain regions such as the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens.[3] This is in contrast to its weak, likely clinically insignificant, effect on the dopamine transporter (DAT).

ParameterAssay TypeSpeciesPreparationKi (nM)IC50 (nM)Reference
Dopamine Transporter (DAT) Affinity[3H]WIN 35,428 BindingRatBrain SynaptosomesNot explicitly for this compound, but high for related compounds>1000 (implied for this compound)[1]
GABAergic System

This compound also exhibits effects on the GABAergic system, contributing to its anxiolytic properties. It is thought to potentiate GABA-A receptor function through an allosteric mechanism, meaning it does not bind to the primary GABA binding site but rather modulates the receptor's activity indirectly. This enhancement of GABAergic inhibition helps to reduce neuronal excitability and promote a state of calmness.

Experimental Protocols

Quantification of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) mRNA

Objective: To quantify the relative expression levels of TH and AAAD mRNA in specific brain regions of rats following this compound administration.

Methodology: Northern Blot Analysis

  • Animal Treatment: Male Wistar rats are administered this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle. At specified time points (e.g., 1, 2, 4, 8 hours) post-administration, animals are euthanized, and brains are rapidly dissected to isolate the hypothalamus and striatum.

  • RNA Extraction: Total RNA is extracted from the brain tissue using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method (e.g., TRIzol reagent). The integrity and concentration of the RNA are assessed by spectrophotometry and agarose (B213101) gel electrophoresis.

  • Probe Labeling: cDNA probes specific for rat TH and AAAD mRNA are labeled with a radioactive isotope (e.g., [α-³²P]dCTP) using a random priming method.

  • Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) per sample is denatured and separated by size on a formaldehyde-agarose gel.

  • Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

  • Hybridization: The membrane is pre-hybridized and then hybridized overnight at a specific temperature (e.g., 42°C) with the radiolabeled probes in a hybridization buffer.

  • Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

  • Detection and Quantification: The membrane is exposed to an X-ray film or a phosphor imaging screen. The resulting bands corresponding to TH and AAAD mRNA are quantified using densitometry software. Expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Northern_Blot_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Treatment Animal Treatment (this compound/Vehicle) Tissue_Dissection Brain Tissue Dissection (Hypothalamus, Striatum) Animal_Treatment->Tissue_Dissection RNA_Extraction Total RNA Extraction Tissue_Dissection->RNA_Extraction Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Blotting Transfer to Nylon Membrane Gel_Electrophoresis->Blotting Hybridization Hybridization with Radiolabeled Probe Blotting->Hybridization Washing Stringent Washes Hybridization->Washing Detection Autoradiography & Densitometry Washing->Detection

Experimental workflow for Northern blot analysis of TH and AAAD mRNA.
In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the extracellular concentration of dopamine in the striatum of freely moving rats following this compound administration.

Methodology:

  • Surgical Implantation of Guide Cannula: Rats are anesthetized and a guide cannula is stereotaxically implanted directed at the striatum. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • This compound Administration: this compound (e.g., 50 mg/kg) or vehicle is administered to the animal.

  • Post-treatment Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

  • Neurochemical Analysis: The concentration of dopamine in the dialysate samples is determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection Drug_Admin->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Dopamine Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Workflow for in vivo microdialysis to measure dopamine levels.

Conclusion

This compound's primary mechanism of action on the central nervous system is a sophisticated, indirect modulation of the dopaminergic system. By upregulating the genetic expression of key dopamine-synthesizing enzymes, it produces a sustained increase in dopamine levels without the direct transporter interactions characteristic of classical psychostimulants. This unique genomic mechanism, coupled with its effects on the GABAergic system, underlies its combined psychostimulant and anxiolytic profile. Further research is warranted to fully elucidate the intracellular signaling pathways and to explore the full therapeutic potential of this unique pharmacological agent.

References

The Upregulation of Tyrosine Hydroxylase Expression by Bromantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromantane is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties that distinguishes itself from typical stimulants through its unique mechanism of action. Unlike substances that directly target dopamine (B1211576) reuptake or release, this compound exerts its effects primarily through the modulation of gene expression, leading to a sustained increase in dopamine synthesis. A core element of this mechanism is the upregulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This technical guide provides an in-depth exploration of the role of this compound in upregulating TH expression, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.

Introduction

This compound (N-(4-bromophenyl)adamantan-2-amine) is a non-depleting psychostimulant that has been shown to enhance both physical and mental performance. Its pharmacological profile is characterized by a delayed onset of action and a prolonged effect, which is consistent with a mechanism involving genomic regulation rather than direct interaction with neurotransmitter transporters. The primary mechanism underlying this compound's effects is the upregulation of key enzymes in the dopamine synthesis pathway, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This leads to an increased capacity for dopamine production in various brain regions, including the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens. Understanding the molecular pathways through which this compound upregulates TH expression is crucial for the development of novel therapeutics for conditions associated with dopaminergic dysfunction.

Quantitative Effects of this compound on Tyrosine Hydroxylase Expression

The most consistently reported quantitative effect of this compound on TH expression comes from preclinical studies in rats. A single administration of this compound has been shown to produce a significant and relatively rapid increase in TH protein levels. The available data is summarized in the table below.

ParameterBrain RegionFold Increase in TH ExpressionTime Post-AdministrationSpeciesReference(s)
Protein LevelHypothalamus2-2.5 fold1.5-2 hoursRat
mRNA LevelHypothalamusNot explicitly quantifiedImplied to precede protein increaseRat
Protein LevelStriatumImplied increaseNot explicitly quantifiedRat
Protein LevelNucleus AccumbensImplied increaseNot explicitly quantifiedRat
Protein LevelVentral Tegmental AreaImplied increaseNot explicitly quantifiedRat

Note: While several brain regions are reported to be affected, the most precise quantitative data is available for the hypothalamus.

Proposed Signaling Pathways for this compound-Mediated Tyrosine Hydroxylase Upregulation

The precise molecular cascade initiated by this compound that leads to the upregulation of tyrosine hydroxylase is not yet fully elucidated. However, current research points towards the involvement of intracellular signaling pathways that converge on the activation of transcription factors, particularly the cAMP response element-binding protein (CREB). Neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) are also implicated. The Akt/GSK3β signaling pathway, a known regulator of neuronal function and gene expression, may also play a role.

CREB-Mediated Transcription

A central hypothesis is that this compound activates intracellular signaling cascades that lead to the phosphorylation and activation of CREB. Activated CREB then binds to cAMP response elements (CREs) in the promoter region of the tyrosine hydroxylase gene, initiating its transcription.

G This compound This compound UnknownReceptor Unknown Receptor / Initial Target This compound->UnknownReceptor SecondMessenger Intracellular Second Messengers (e.g., cAMP, Ca2+) UnknownReceptor->SecondMessenger PKA_PKC Protein Kinases (PKA, PKC) SecondMessenger->PKA_PKC CREB CREB PKA_PKC->CREB Phosphorylation pCREB p-CREB (active) CREB->pCREB TH_Gene Tyrosine Hydroxylase Gene pCREB->TH_Gene Binds to Promoter TH_mRNA TH mRNA TH_Gene->TH_mRNA Transcription TH_Protein Tyrosine Hydroxylase Protein TH_mRNA->TH_Protein Translation G This compound This compound NeurotrophicFactors Upregulation of BDNF & GDNF This compound->NeurotrophicFactors Trk_Ret TrkB / Ret Receptors NeurotrophicFactors->Trk_Ret Activate SignalingCascades Downstream Signaling Cascades (e.g., Ras-MAPK, PI3K-Akt) Trk_Ret->SignalingCascades TranscriptionFactors Transcription Factors (including CREB) SignalingCascades->TranscriptionFactors Activate TH_Gene Tyrosine Hydroxylase Gene TranscriptionFactors->TH_Gene Promote Transcription TH_Protein Tyrosine Hydroxylase Protein TH_Gene->TH_Protein G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis Animal_Treatment Animal_Treatment Brain_Extraction Brain_Extraction Animal_Treatment->Brain_Extraction Homogenization Homogenization Brain_Extraction->Homogenization Protein_Quantification Protein_Quantification Homogenization->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry

Foundational Research on Bromantane as an Actoprotector: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Bromantane (N-(4-bromophenyl)adamantan-2-amine), a synthetic adamantane (B196018) derivative classified as an actoprotector. Developed in the 1980s, this compound exhibits a unique pharmacological profile, combining psychostimulant and anxiolytic properties without the typical side effects associated with classical stimulants, such as hyperstimulation or addiction potential.[1][2] Its primary application in Russia is for the treatment of asthenic disorders (neurasthenia).[3] This document synthesizes key findings on its mechanism of action, experimental validation, and quantitative effects, intended for a scientific audience engaged in neuropharmacology and drug development.

Chemical and Physical Properties

This compound is a crystalline powder belonging to the adamantane amine class. Its structure confers high lipophilicity, allowing it to readily cross the blood-brain barrier and deposit in adipose tissue.

PropertyValueReference
Chemical Name N-(4-bromophenyl)adamantan-2-amine
Synonyms Ladasten, Bromantan, ADK-709[3]
Molecular Formula C₁₆H₂₀BrN[3]
Molar Mass 306.24 g/mol [3]
CAS Number 87913-26-6
Appearance White to off-white crystalline powder
Solubility Poorly soluble in water; Soluble in ethanol, DMSO, acetone

Pharmacology and Mechanism of Action

This compound's actoprotective and psychostimulant effects are primarily attributed to its unique, indirect genomic mechanism of action on the central nervous system's dopaminergic pathways.[1] Unlike typical stimulants that block dopamine (B1211576) reuptake or force its release, this compound enhances the de novo synthesis of dopamine.[1][3]

The core mechanism involves the upregulation of key enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) .[1] A single administration in rats has been shown to increase TH expression by 2 to 2.5 times in the hypothalamus within 1.5 to 2 hours.[3] This upregulation is believed to be mediated by the activation of intracellular signaling cascades involving cAMP-dependent and phospholipid-dependent protein kinases (PKA and PKC).[3] The resulting increase in dopamine synthesis and release is observed in multiple brain regions, including the hypothalamus, striatum, and nucleus accumbens.[3]

Additionally, this compound strengthens GABAergic neurotransmission, which contributes to its anxiolytic effects. It has also been noted to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-17.

Bromantane_MoA cluster_0 Cellular Environment cluster_1 Genomic & Synthetic Pathway This compound This compound Receptor Unknown Receptor / Intracellular Target This compound->Receptor Activates Signaling Intracellular Signaling (PKA, PKC) Receptor->Signaling Initiates Cascade Gene TH & AAAD Gene Transcription Signaling->Gene Upregulates Enzymes Tyrosine Hydroxylase (TH) & Aromatic L-amino Acid Decarboxylase (AAAD) Gene->Enzymes Increases Expression Dopamine Dopamine Synthesis (Tyrosine ➜ L-DOPA ➜ Dopamine) Enzymes->Dopamine Catalyzes Release Increased Dopamine Release Dopamine->Release

Caption: Proposed signaling pathway for this compound's mechanism of action.

Pharmacokinetics

This compound is rapidly but incompletely absorbed following oral administration, with a bioavailability of approximately 42%. Its lipophilic nature leads to wide distribution in tissues and a slow elimination from the body.

ParameterHumanRatReference
Bioavailability (Oral) 42%~89% (Recovery)
Time to Max. Concentration (Tmax) 2.75 hrs (female), 4 hrs (male)-[3]
Elimination Half-Life (T½) 11.21 hours7 hours[3]
Metabolism Primarily 6β-hydroxylation of the adamantane ring-
Excretion Urine (metabolites detectable for up to 2 weeks)-

Key Experimental Protocols and Findings

A foundational study by Iezhitsa et al. (2002) characterized the neurotoxicological and behavioral profile of this compound in rats following a single administration.

  • Experimental Protocol: Irwin Test

    • Objective: To perform a multi-parameter assessment of the autonomic, neuromuscular, sensorimotor, and behavioral state of rats after a single dose of this compound.

    • Subjects: Male and female rats.

    • Drug Administration: Single oral gavage of this compound at doses ranging from 30 mg/kg to 9,600 mg/kg, or vehicle control.

    • Observation: A systematic observational battery based on S. Irwin's protocol was used to score dozens of parameters, including spontaneous motor activity, posture, reflexes (pinna, corneal), muscle tone, pain sensitivity (tail pinch), and autonomic signs (piloerection, pupil size, salivation, body temperature).

    • Data Analysis: Changes from baseline were scored and compared between dose groups and the vehicle control.

  • Key Quantitative Findings:

    • Stimulation: Doses of 30-300 mg/kg increased spontaneous motor activity.

    • Suppression: Doses from 600 mg/kg to 9,600 mg/kg suppressed behavioral activity.

    • Pain Sensitivity: Doses of 300-600 mg/kg reduced the pain sensitivity threshold, while doses above 600 mg/kg elevated it.

    • Autonomic Effects: Rectal temperature decreased by 0.5-1.0°C across most doses. Mydriasis (pupil dilation) was observed at all studied doses.

A study by Mikhaylova et al. (2007) investigated the effects of this compound on dopamine synthesis and hippocampal synaptic plasticity.[1]

  • Experimental Protocol: Analysis of TH Expression and Dopamine Levels

    • Objective: To quantify changes in tyrosine hydroxylase (TH) mRNA and protein levels, as well as dopamine and L-DOPA content, in specific brain regions after this compound administration.

    • Subjects: Male Wistar rats.

    • Drug Administration: A single oral dose of this compound (50 mg/kg).

    • Sample Collection: Brain tissue from the ventral tegmental area, nucleus accumbens, hypothalamus, striatum, and hippocampus was collected at various time points post-administration.

    • Methodology (TH mRNA): Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) was used to quantify TH mRNA levels relative to a housekeeping gene.

    • Methodology (TH Protein): Western Blotting was used to measure TH protein levels. This involves:

      • Protein Extraction: Homogenization of brain tissue in a lysis buffer.

      • SDS-PAGE: Separation of proteins by molecular weight on a polyacrylamide gel.

      • Transfer: Electro-transfer of proteins to a nitrocellulose or PVDF membrane.

      • Immunoblotting: Incubation with a primary antibody specific to Tyrosine Hydroxylase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detection: Chemiluminescent detection and quantification of the protein bands.

  • Key Findings: The study confirmed that this compound differentially regulates TH mRNA and protein, leading to increased dopamine and L-DOPA content in various brain regions. It also demonstrated that this compound facilitates the transformation of short-term potentiation into a long-lasting form in hippocampal slices, an effect dependent on protein synthesis and D1/D5 dopamine receptors.[1]

Preclinical_Workflow cluster_Behavioral Behavioral Arm cluster_Biochemical Biochemical Arm b_acclimate Animal Acclimatization b_admin Drug Administration (this compound / Vehicle) b_acclimate->b_admin b_test Irwin Test / Forced Swim Test b_admin->b_test b_data Behavioral Scoring & Data Analysis b_test->b_data c_acclimate Animal Acclimatization c_admin Drug Administration (this compound / Vehicle) c_acclimate->c_admin c_sample Tissue Collection (e.g., Hippocampus) c_admin->c_sample c_analysis Biochemical Analysis (e.g., Western Blot for TH) c_sample->c_analysis c_data Quantification & Data Analysis c_analysis->c_data

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

A large-scale, multicenter study in Russia provided key clinical evidence for this compound's efficacy in treating asthenia.

  • Experimental Protocol: Open-Label Multicenter Trial

    • Objective: To assess the efficacy and safety of this compound (Ladasten) in patients with asthenic disorders associated with psychoautonomic syndrome.

    • Subjects: 728 patients diagnosed with asthenic disorders.

    • Study Design: Open-label, non-comparative, multicenter trial conducted across 28 clinical centers.

    • Dosage and Administration: Patients received 50 mg or 100 mg of this compound daily for 28 days.

    • Assessment: Patient status was evaluated at baseline, and on days 3, 7, 14, and 28 of therapy, with a follow-up one month after treatment cessation.

    • Primary Outcome Measures: Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales. Other psychometric scales were used to assess anxiety, depression, sleep, and quality of life.

  • Key Quantitative Findings:

    • CGI-S Responders: 76.0% of patients showed a positive outcome on the CGI-Severity scale.

    • CGI-I Responders: 90.8% of patients demonstrated "marked" or "moderate" improvement on the CGI-Improvement scale.

    • Onset and Duration: The anti-asthenic effect was observed as early as day 3 and persisted for one month after drug withdrawal, indicating a stable therapeutic effect.

    • Safety: Adverse effects were reported in only 3% of patients, with therapy discontinued (B1498344) in just 0.8% of cases. No serious adverse events were recorded.

Summary of Actoprotective Effects and Toxicology

The term "actoprotector" describes a synthetic adaptogen that enhances the body's stability against physical stress without increasing oxygen consumption or heat production. This compound's effects align with this definition by improving both physical and mental performance under challenging conditions.

Actoprotector_Properties cluster_primary Primary Pharmacological Actions cluster_secondary Resulting Actoprotective Effects This compound This compound DA_up ↑ Dopamine Synthesis This compound->DA_up GABA Strengthens GABAergic Mediation This compound->GABA Stim Psychostimulant Effect (Non-Exhaustive) DA_up->Stim Anx Anxiolytic Effect GABA->Anx Phys ↑ Physical Performance & Endurance Stim->Phys Ment ↑ Mental Performance & Cognitive Function Stim->Ment Stress ↑ Stress Resistance (e.g., to overheating) Stim->Stress Anx->Ment Anx->Stress Fatigue ↓ Fatigue Phys->Fatigue Ment->Fatigue

Caption: Logical relationship of this compound's properties as an actoprotector.
ParameterSpeciesRouteValueReference
LD₅₀ Mouse-8100 mg/kg
Behavioral Suppression RatOral≥ 600 mg/kg
Chronic Dosing (2-months) RatOral30-600 mg/kg
Adverse Effects (Human) HumanOral3% incidence (insomnia, headache) at 50-100 mg/day

Note on Chronic Dosing in Rats: A two-month study found that doses up to 600 mg/kg did not lead to tolerance regarding the drug's positive effects on physical capacity and showed no signs of drug dependence upon withdrawal.

Conclusion for Drug Development Professionals

For future research and development, key areas of interest include the precise identification of this compound's direct molecular target(s) that initiate the genomic upregulation of TH and AAAD. Furthermore, placebo-controlled, double-blind clinical trials conducted under international regulatory standards would be necessary to validate the findings from the Russian studies and explore its potential application in treating conditions such as chronic fatigue syndrome, burnout, and anhedonia. Its unique combination of stimulant and anxiolytic properties makes it a valuable lead compound for the development of a new class of therapeutics for stress and performance-related disorders.

References

A Technical Whitepaper on the Preliminary Anxiolytic Effects of Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative developed in Russia in the late 1980s.[1] Marketed under the trade name Ladasten, it is clinically used in Russia for the treatment of asthenia (neurasthenia), a condition characterized by fatigue, irritability, and an inability to cope with mental or physical exertion.[2][3] Uniquely, this compound exhibits a dual pharmacological profile, acting as both a mild psychostimulant and an anxiolytic.[2][4] This combination of effects, which distinguishes it from typical stimulants that often induce anxiety, makes this compound a compound of significant interest for neuropsychiatric drug development.[5] Unlike conventional stimulants that primarily target monoamine reuptake, this compound's mechanism involves the genomic upregulation of key enzymes in dopamine (B1211576) synthesis, alongside a potentiation of GABAergic neurotransmission.[6][7] This paper provides a technical overview of the preliminary studies investigating the anxiolytic properties of this compound, detailing its mechanism of action, relevant quantitative data from preclinical and clinical studies, and the experimental protocols employed.

Core Mechanisms of Action

This compound's anxiolytic effects are not attributed to a single pathway but rather a synergistic action on the primary dopaminergic and GABAergic systems.

1. Enhancement of Dopaminergic Synthesis

Contrary to typical stimulants like amphetamine, this compound does not act as a potent dopamine reuptake inhibitor or releasing agent.[7] Instead, its primary mechanism is the upregulation of gene expression for key enzymes in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD).[6] Rodent studies have demonstrated that a single dose of this compound can lead to a 2-2.5 fold increase in the expression of these enzymes.[1][2] This genomic-level action results in a sustained and controlled increase in dopamine synthesis and release in brain regions such as the hypothalamus and striatum, contributing to its anti-asthenic and mood-stabilizing effects without causing the hyperstimulation associated with traditional stimulants.[2][6][8]

G cluster_0 Genomic Regulation cluster_1 Dopamine Synthesis Pathway This compound This compound Gene_Expression Modulation of Gene Expression This compound->Gene_Expression TH Tyrosine Hydroxylase (TH) (Upregulation) Gene_Expression->TH AAAD Aromatic L-amino acid Decarboxylase (AAAD) (Upregulation) Gene_Expression->AAAD Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AAAD

Diagram 1: this compound's influence on the dopaminergic synthesis pathway.

2. Potentiation of GABAergic Neurotransmission

The most direct anxiolytic action of this compound stems from its effect on the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] this compound strengthens GABAergic mediation, potentially by modulating GABA-A receptors at novel allosteric sites.[4][7] This potentiation of GABAergic activity leads to a reduction in neuronal excitability, resulting in decreased anxiety and stress without causing significant sedation or drowsiness, a common side effect of other GABAergic agents like benzodiazepines.[4][7]

G This compound This compound GABA_A GABA-A Receptor (Allosteric Modulation) This compound->GABA_A Channel Cl- Channel Opening GABA_A->Channel GABA GABA GABA->GABA_A Inhibition Increased Neuronal Inhibition Channel->Inhibition Anxiolysis Anxiolytic Effect Inhibition->Anxiolysis

Diagram 2: this compound's potentiation of the GABAergic signaling system.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Animal Studies

Animal models are crucial for elucidating the pharmacological profile of novel compounds. Studies on this compound have utilized various rodent models to assess its anxiolytic and psychostimulant effects across a range of doses. The results highlight a dose-dependent activity profile.

ParameterSpeciesDosage RangeKey Anxiolytic & Behavioral FindingsReference(s)
Behavioral Activity Rats30-300 mg/kgStimulated spontaneous motor activity.[9]
Rats600-9,600 mg/kgSuppressed behavioral activity.[9]
Anxiolytic Assays BALB/c Mice40-60 mg/kgPrevented freezing behavior in the "open field" test.[10]
BALB/c Mice40-50 mg/kgReduced defecation in the "open field" test and activated behavior in the "elevated plus-maze" test.[11]
Neurotransmitter Effects Rats50 mg/kgInduced a significant and prolonged increase in dopamine release in the striatum.[8][11]
Enzyme Upregulation RatsSingle doseProduced a 2-2.5 fold increase in Tyrosine Hydroxylase (TH) expression.[1][2]
Acute Toxicity Mice8,100 mg/kgEstablished as the median lethal dose (LD₅₀).[1]
Clinical Human Studies

The primary evidence for this compound's efficacy in humans comes from a large-scale, multi-center clinical trial conducted in Russia for the treatment of asthenia, a condition with a significant anxiety component.

ParameterStudy DesignDosageDurationKey Anxiolytic & Efficacy FindingsReference(s)
Primary Efficacy 728 patients with asthenia50 mg or 100 mg daily28 daysCGI-S (Severity): 76.0% of patients showed significant improvement.[2][3]
CGI-I (Improvement): 90.8% of patients were rated as "improved."[2]
Safety & Tolerability 728 patients with asthenia50 mg or 100 mg daily28 daysLow incidence of side effects (~3%), including mild insomnia, headache, or irritability.[3]
No withdrawal syndrome or addiction potential was observed.[3][4]
Pharmacokinetic Profile
ParameterValue (Humans, unless noted)Reference(s)
Bioavailability 42%[2]
Time to Max. Concentration 2.75 hours (women), 4.0 hours (men)[4]
Elimination Half-life 11.21 hours[2]
Duration of Action 8-12 hours[2]
Metabolism Primarily hepatic (hydroxylation in the 6th position of the adamantan cycle).[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this compound research.

1. Animal Behavioral Assay: The Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open, more "dangerous" arms of the maze.

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

  • Subjects: Male mice (e.g., BALB/c strain, known for high anxiety) or rats.[10][11]

  • Procedure:

    • Acclimatization: Animals are housed in the facility for at least one week before testing.

    • Drug Administration: this compound (e.g., 40-50 mg/kg) or vehicle (control) is administered orally (p.o.) 30-60 minutes before the test.[11]

    • Testing: Each animal is placed in the center of the maze, facing an open arm.

    • Data Collection: Over a 5-minute session, behaviors are recorded, including the number of entries into open and closed arms, and the time spent in each type of arm.

    • Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

2. In Vivo Neurotransmitter Monitoring: Microdialysis

Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Subjects: Male rats (e.g., Wistar).

  • Procedure:

    • Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) under anesthesia. Animals are allowed to recover for several days.

    • Probe Insertion: A microdialysis probe is inserted through the cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.

    • Drug Administration: this compound is administered, and sample collection continues for several hours.[8]

    • Analysis: The concentration of dopamine, DOPAC, and HVA in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. Results are expressed as a percentage change from the baseline.

G start Animal Selection (e.g., BALB/c Mice) acclimate Acclimatization Period (1 week) start->acclimate grouping Group Assignment acclimate->grouping control Control Group (Vehicle) grouping->control Randomized exp_group Experimental Group (this compound) grouping->exp_group Randomized admin Drug Administration (Oral Gavage) control->admin exp_group->admin behavioral_test Behavioral Test (e.g., Elevated Plus-Maze) admin->behavioral_test Post-Dosing Interval (e.g., 60 min) data_coll Data Collection (Time in arms, entries, etc.) behavioral_test->data_coll analysis Statistical Analysis (e.g., t-test, ANOVA) data_coll->analysis conclusion Conclusion on Anxiolytic Efficacy analysis->conclusion

Diagram 3: A generalized experimental workflow for preclinical anxiety studies.

Conclusion

Preliminary evidence from both preclinical and clinical studies strongly suggests that this compound possesses significant anxiolytic properties, which complement its primary use as an anti-asthenic agent. Its unique genomic mechanism of enhancing dopamine synthesis, rather than forcing its release or blocking reuptake, provides a more controlled and sustained effect with a reduced side-effect profile compared to traditional stimulants.[5][6] Furthermore, its potentiation of the GABAergic system provides a direct mechanism for reducing anxiety and promoting calmness.[4][7] The large-scale clinical trial data, demonstrating high efficacy and excellent tolerability in patients with asthenia, underscores its therapeutic potential.[2] For drug development professionals, this compound represents a novel pharmacological scaffold—an "actoprotector" that combines stimulation with anxiety reduction, offering a promising avenue for the development of new treatments for anxiety, stress, and fatigue-related disorders. Further research is warranted to fully elucidate its receptor-level interactions and to explore its efficacy in other anxiety-related pathologies.

References

Early Research into Bromantane's Effects on Dopamine and Serotonin Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early foundational research on Bromantane, a novel psychostimulant and anxiolytic agent, with a specific focus on its interactions with the dopamine (B1211576) and serotonin (B10506) systems. The document collates available quantitative data, details experimental methodologies from seminal studies, and presents visual representations of its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering a detailed understanding of this compound's unique neurochemical profile.

Introduction

This compound (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative developed in Russia in the 1980s. It is characterized as an actoprotector, a class of drugs that enhance physical and mental performance without increasing oxygen consumption or heat production. Early research into this compound revealed a unique mechanism of action, distinct from typical psychostimulants, primarily involving the modulation of central neurotransmitter systems, with significant effects on dopamine and serotonin. This guide focuses on the initial preclinical studies that elucidated these effects.

Effects on the Dopaminergic System

Early investigations consistently demonstrated that this compound exerts a positive influence on the dopaminergic system. Unlike classical stimulants that act on dopamine reuptake or release, this compound's primary mechanism involves the enhancement of dopamine synthesis.

Upregulation of Dopamine Synthesis Enzymes

A cornerstone of this compound's dopaminergic action is its ability to increase the expression of key enzymes involved in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD).

  • Tyrosine Hydroxylase (TH): This enzyme catalyzes the rate-limiting step in dopamine synthesis, the conversion of L-tyrosine to L-DOPA.

  • Aromatic L-amino Acid Decarboxylase (AAAD): This enzyme converts L-DOPA into dopamine.

A single dose of this compound has been reported to produce a 2–2.5 fold increase in TH expression in the rat hypothalamus within 1.5–2 hours of administration[1]. This genomic effect leads to a sustained increase in dopamine production capacity.

Increased Dopamine Release

In vivo microdialysis studies in freely moving rats provided direct evidence of this compound's effect on dopamine neurotransmission. A seminal study by Grekhova et al. (1995) demonstrated a pronounced and prolonged increase in the release of dopamine in the striatum, lasting for up to 8 hours after administration[2][3]. The study also noted a slight decrease in the extracellular levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), suggesting a primary effect on synthesis and release rather than metabolism[2].

Quantitative Data on Dopaminergic Effects

While precise quantitative data from the earliest studies is limited in publicly available English translations, the following table summarizes the key findings.

Parameter MeasuredBrain RegionEffect ObservedSource
Tyrosine Hydroxylase (TH) ExpressionHypothalamus2-2.5 fold increase[1]
Extracellular Dopamine LevelsStriatumPronounced and prolonged increase (up to 8 hours)[2][3]
Dopamine Metabolites (DOPAC, HVA)StriatumSlight decrease[2]

Effects on the Serotonergic System

Early research also indicated that this compound influences the serotonin (5-HT) system, although this has been characterized as a more complex interaction compared to its effects on dopamine.

Modulation of Serotonin and its Metabolites

A study by Kudrin et al. (1995) investigated the effects of a 50 mg/kg oral dose of this compound on the serotonergic system in the rat brain[4]. The key findings include:

  • A significant increase in the content of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex.

  • A delayed increase in 5-HT and 5-HIAA levels in subcortical brain regions.

  • A stable decrease in the levels of 5-HT and 5-HIAA in the cerebellum.

These region-specific effects suggest a complex modulatory role of this compound on serotonergic neurotransmission.

Quantitative Data on Serotonergic Effects

The following table summarizes the qualitative findings on this compound's effects on the serotonin system from the early research.

Parameter MeasuredBrain RegionEffect ObservedSource
Serotonin (5-HT) and 5-HIAA LevelsFrontal CortexSignificant increase[4]
Serotonin (5-HT) and 5-HIAA LevelsSubcortical RegionsDelayed increase[4]
Serotonin (5-HT) and 5-HIAA LevelsCerebellumStable decrease[4]

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments investigating this compound's effects on dopamine and serotonin systems.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This technique allows for the sampling of extracellular neurotransmitters in the brains of freely moving animals.

4.1.1. Subjects:

  • Male Wistar rats were typically used.

4.1.2. Surgical Procedure:

  • Rats were anesthetized and placed in a stereotaxic frame.

  • A guide cannula was implanted, targeting the specific brain region of interest (e.g., striatum, frontal cortex).

  • The cannula was secured to the skull with dental cement.

  • Animals were allowed a recovery period of several days.

4.1.3. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

  • The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (typically 1-2 µL/min).

  • Dialysate samples were collected at regular intervals (e.g., every 20-30 minutes) for baseline measurement.

  • This compound (e.g., 50 mg/kg) was administered orally.

  • Dialysate collection continued for several hours post-administration to monitor changes in neurotransmitter levels.

4.1.4. Sample Analysis:

  • Dialysate samples were analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.

Assay for Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) Activity

4.2.1. Tissue Preparation:

  • Animals were euthanized at specific time points after this compound administration.

  • The brain was rapidly removed and dissected to isolate the regions of interest (e.g., hypothalamus, striatum).

  • Tissue samples were homogenized in a suitable buffer.

4.2.2. Enzyme Activity Assay:

  • Tyrosine Hydroxylase: The assay typically measures the rate of conversion of a radiolabeled tyrosine substrate to L-DOPA. The reaction mixture would include the tissue homogenate, L-[¹⁴C]tyrosine, and necessary co-factors. The radiolabeled L-DOPA product is then separated and quantified.

  • Aromatic L-amino Acid Decarboxylase: This assay measures the conversion of L-DOPA to dopamine. The tissue homogenate is incubated with L-DOPA, and the amount of dopamine produced is measured, often by HPLC-ECD.

Visualizations of Signaling Pathways and Workflows

This compound's Dopaminergic Signaling Pathway

Bromantane_Dopamine_Pathway This compound This compound Nucleus Cell Nucleus This compound->Nucleus Enters Cell TH_Gene Tyrosine Hydroxylase Gene Nucleus->TH_Gene Upregulates AAAD_Gene AAAD Gene Nucleus->AAAD_Gene Upregulates mRNA_TH TH mRNA TH_Gene->mRNA_TH Transcription mRNA_AAAD AAAD mRNA AAAD_Gene->mRNA_AAAD Transcription TH_Enzyme Tyrosine Hydroxylase (TH) mRNA_TH->TH_Enzyme Translation AAAD_Enzyme Aromatic L-amino Acid Decarboxylase (AAAD) mRNA_AAAD->AAAD_Enzyme Translation Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA  TH Dopamine Dopamine L_DOPA->Dopamine  AAAD Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Synapse Dopamine Release Vesicle->Synapse Exocytosis

Caption: this compound's mechanism of action on the dopaminergic neuron.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal Rat Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal->Surgery Recovery Recovery Period Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Perfusion aCSF Perfusion Probe->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug This compound Administration Baseline->Drug Post_Drug Post-Drug Sample Collection Drug->Post_Drug HPLC HPLC-ECD Analysis Post_Drug->HPLC Data Data Quantification HPLC->Data

Caption: Workflow for neurotransmitter analysis using in vivo microdialysis.

Conclusion

Early research into this compound laid the critical groundwork for understanding its unique pharmacological profile. The primary mechanism of action on the dopamine system is through the upregulation of the synthesis enzymes Tyrosine Hydroxylase and Aromatic L-amino Acid Decarboxylase, leading to a sustained increase in dopamine release. Its effects on the serotonin system are more complex, with region-specific modulation of serotonin and its metabolites. The experimental methodologies employed, such as in vivo microdialysis coupled with HPLC-ECD, were pivotal in elucidating these effects. This technical guide provides a consolidated overview of this foundational research to aid current and future investigations into this intriguing compound. Further research to obtain and translate the full details of these early studies would be invaluable to the scientific community.

References

The chemical properties and structure of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Adamantyl)-N-(4-Bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and biological activity of N-(2-Adamantyl)-N-(4-bromophenyl)amine, a compound also widely known as Bromantane.

Chemical Properties and Structure

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a synthetic compound belonging to the adamantane (B196018) family. Its unique cage-like adamantyl group and the substituted phenyl ring contribute to its distinct physicochemical and pharmacological properties.[1]

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name N-(4-bromophenyl)adamantan-2-amine[1]
Synonyms This compound, Ladasten, ADK-709[1][4]
CAS Number 87913-26-6[2][5]
Molecular Formula C₁₆H₂₀BrN[2][5]
Molecular Weight 306.24 g/mol [2][5]
Appearance White crystalline powder[2]
Melting Point 107-109 °C[4]
Boiling Point Data not available
Solubility Predicted to be soluble in nonpolar and moderately polar organic solvents; poorly soluble in water.[3]
Purity ≥95-99% (commercially available)[2][6]
Molecular Structure

A definitive crystal structure of N-(2-Adamantyl)-N-(4-bromophenyl)amine with experimentally determined bond lengths and angles is not publicly available at the time of this guide's publication. The structure consists of a rigid, tricyclic adamantane cage attached via a nitrogen atom to a 4-bromophenyl group. The adamantane moiety is highly lipophilic, which can facilitate passage across biological membranes.[7] The spatial arrangement of atoms in the adamantane core is similar to that in a diamond crystal lattice.[8]

Experimental Protocols

Synthesis of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

A common method for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine is the Leuckart-Wallach reaction, which involves the reductive amination of adamantanone.[1][4]

Reaction Scheme:

Adamantanone + 4-Bromoaniline --(Formic Acid)--> N-(2-Adamantyl)-N-(4-bromophenyl)formamide --> N-(2-Adamantyl)-N-(4-bromophenyl)amine

Detailed Methodology:

  • Formylation: A mixture of adamantanone, 4-bromoaniline, and formic acid (in a molar ratio of approximately 1:2:4) is heated to boiling.[4]

  • Work-up: After several hours, the excess formic acid is removed by distillation. The temperature of the reaction mixture is then raised to 110-130 °C and maintained until the adamantanone content is minimal (1-2%).[4]

  • Hydrolysis: The resulting N-(2-Adamantyl)-N-(4-bromophenyl)formamide is hydrolyzed by adding hydrochloric acid and heating the mixture to its boiling point.[4]

  • Isolation and Purification: The hydrochloride salt of the target product precipitates and is collected by filtration. The salt is then treated with an aqueous solution of sodium hydroxide (B78521) to yield the free base. The crude product is purified by recrystallization from a suitable solvent such as isopropanol (B130326) or ethanol (B145695) to yield N-(2-Adamantyl)-N-(4-bromophenyl)amine as a white crystalline solid.[4]

The following diagram illustrates the general workflow for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine.

G cluster_synthesis Synthesis Workflow Reactants Adamantanone, 4-Bromoaniline, Formic Acid Reaction Leuckart-Wallach Reaction (Heating) Reactants->Reaction Formamide N-(2-Adamantyl)-N-(4-bromophenyl)formamide Reaction->Formamide Hydrolysis Hydrolysis (HCl, Heating) Formamide->Hydrolysis HCl_Salt Product Hydrochloride Salt Hydrolysis->HCl_Salt Neutralization Neutralization (NaOH) HCl_Salt->Neutralization Crude_Product Crude Product Neutralization->Crude_Product Purification Recrystallization (Isopropanol/Ethanol) Crude_Product->Purification Final_Product Pure N-(2-Adamantyl)-N-(4-bromophenyl)amine Purification->Final_Product

Synthesis Workflow Diagram
Analytical Methods

The characterization of N-(2-Adamantyl)-N-(4-bromophenyl)amine can be performed using standard analytical techniques.

General Protocol for Spectroscopic Analysis:

  • Sample Preparation: For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve the sample in a volatile organic solvent.

  • Data Acquisition: Acquire the spectra using the appropriate spectrometer.

  • Data Analysis: Process and interpret the obtained spectra to confirm the structure and purity of the compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals for the aromatic protons of the 4-bromophenyl group are expected in the range of δ 6.5-7.5 ppm. The protons of the adamantyl cage will appear as a series of broad multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Aromatic carbons will resonate in the δ 110-150 ppm region. The carbons of the adamantyl group will appear in the aliphatic region, generally between δ 25-60 ppm.[9]
IR Spectroscopy A characteristic N-H stretching vibration for a secondary amine is expected around 3350-3310 cm⁻¹. C-H stretching vibrations from the adamantyl and phenyl groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 cm⁻¹ range.[10]
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z 305 and 307 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and cleavage of the adamantyl cage.

Biological Activity and Signaling Pathways

N-(2-Adamantyl)-N-(4-bromophenyl)amine, or this compound, is recognized for its unique pharmacological profile as an atypical psychostimulant and anxiolytic.[1] It is classified as an actoprotector, a substance that enhances the body's resistance to various stressors and improves physical and mental performance.[11]

Mechanism of Action

The primary mechanism of action of this compound involves the enhancement of the dopaminergic system. Unlike typical stimulants that act as dopamine (B1211576) reuptake inhibitors, this compound indirectly upregulates the synthesis of dopamine.[1][11] This is achieved through the increased expression of key enzymes in the dopamine biosynthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][11] The upregulation of these enzymes leads to a sustained increase in dopamine levels in various brain regions.[1] Additionally, some studies suggest that this compound may have an effect on the serotonergic system and GABAergic mediation.[12]

Signaling Pathway

The proposed signaling pathway for this compound's enhancement of dopamine synthesis is depicted below. It is hypothesized that this compound initiates an intracellular signaling cascade that leads to the activation of protein kinases, which in turn promote the transcription of the genes for tyrosine hydroxylase and aromatic L-amino acid decarboxylase.[1]

G This compound N-(2-Adamantyl)-N-(4-Bromophenyl)amine (this compound) Receptor Putative Receptor This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Protein_Kinases Activation of Protein Kinases (e.g., PKA, PKC) Signaling_Cascade->Protein_Kinases Gene_Expression Increased Transcription of TH and AAAD Genes Protein_Kinases->Gene_Expression Promotes Enzyme_Synthesis Upregulation of Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD) Gene_Expression->Enzyme_Synthesis Dopamine_Synthesis Enhanced Dopamine Synthesis Enzyme_Synthesis->Dopamine_Synthesis Psychostimulant_Effects Psychostimulant and Anxiolytic Effects Dopamine_Synthesis->Psychostimulant_Effects Leads to

Proposed Signaling Pathway

Conclusion

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a fascinating molecule with a unique chemical structure and a complex pharmacological profile. Its ability to enhance dopamine synthesis without the typical mechanisms of classical stimulants makes it a compound of significant interest for researchers in neuroscience and drug development. This guide provides a foundational understanding of its properties and synthesis, which can serve as a valuable resource for further investigation into its therapeutic potential.

References

Preclinical Assessment of Bromantane's Impact on Cognitive Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bromantane (N-(4-bromophenyl)adamantan-2-amine), sold under the brand name Ladasten, is an adamantane (B196018) derivative with atypical psychostimulant and anxiolytic properties.[1] Classified as an actoprotector, it enhances mental and physical performance without the side effects commonly associated with typical stimulants, such as hyperstimulation or addiction potential.[2][3] Preclinical research indicates that this compound's cognitive benefits stem from a unique dual mechanism: the upregulation of dopamine (B1211576) synthesis via genomic pathways and the enhancement of neurotrophic factor expression. This guide provides a detailed overview of the core pharmacological mechanisms, quantitative data from key preclinical studies, experimental methodologies, and the signaling pathways implicated in this compound's effects on cognition, intended for researchers and drug development professionals.

Core Pharmacological Mechanisms

This compound's cognitive effects are not driven by the direct receptor binding or reuptake inhibition typical of classical stimulants. Instead, it modulates the underlying cellular machinery responsible for neurotransmitter synthesis and neuronal health.

1.1 Dopaminergic System Modulation

The primary mechanism behind this compound's stimulant properties is its ability to enhance the brain's capacity for dopamine synthesis.[4] Unlike amphetamines, which inhibit dopamine reuptake, this compound acts indirectly on the genome to increase the expression of two critical enzymes in the dopamine synthesis pathway[3][5]:

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme that converts L-tyrosine to L-DOPA.

  • Aromatic L-amino acid Decarboxylase (AAAD): The enzyme that converts L-DOPA into dopamine.

A single administration of this compound has been shown to produce a 2-2.5 fold increase in TH expression in the rat hypothalamus.[1] This genomic upregulation leads to a sustained and balanced increase in dopaminergic activity in key brain regions, including the striatum and nucleus accumbens.[1][3] This action is mediated by intracellular signaling cascades involving protein kinase A and protein kinase C.[1]

This compound Dopamine Synthesis Pathway cluster_0 Cellular Processes cluster_1 Dopamine Synthesis This compound This compound Gene_Expression Upregulation of Gene Expression This compound->Gene_Expression TH Tyrosine Hydroxylase (TH) Gene_Expression->TH Increased Transcription AAAD Aromatic L-amino acid Decarboxylase (AAAD) Gene_Expression->AAAD Increased Transcription L_DOPA L-DOPA TH->L_DOPA  Catalyzes Dopamine Dopamine AAAD->Dopamine  Catalyzes Tyrosine L-Tyrosine Tyrosine->L_DOPA L_DOPA->Dopamine

Diagram 1: this compound's indirect action on dopamine synthesis.

1.2 Neurotrophic and Neuroprotective Effects

This compound also exerts a significant influence on neurotrophic pathways, which are critical for neuronal survival, growth, and plasticity. It has been found to increase the expression of key neurotrophins[1]:

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Nerve Growth Factor (NGF)

This upregulation is potentially linked to a reduction in pro-inflammatory cytokines and the inhibition of histone deacetylases (HDACs).[6][7][8] Increased BDNF levels activate the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that promote synaptic plasticity, neurogenesis, and protect neurons from damage.[8] This mechanism contributes to the learning enhancement and potential antidepressant effects of this compound.[1][6]

This compound BDNF Signaling Pathway cluster_downstream Downstream Effects This compound This compound Cytokines Reduced Pro-inflammatory Cytokines This compound->Cytokines BDNF Increased BDNF Expression Cytokines->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Survival Neuronal Survival PI3K_Akt->Survival Plasticity Synaptic Plasticity MAPK_ERK->Plasticity Neurogenesis Neurogenesis MAPK_ERK->Neurogenesis

Diagram 2: this compound's influence on BDNF signaling.

1.3 GABAergic and Serotonergic Modulation

In addition to its primary dopaminergic action, this compound strengthens GABAergic neurotransmission, which contributes to its anxiolytic (anxiety-reducing) effects without causing sedation.[2][4] It may also have a complex influence on the serotonin (B10506) system.[1][9] This multi-target engagement results in a unique pharmacological profile that combines stimulation with anxiety reduction.[4]

Preclinical Evidence for Cognitive Enhancement

This compound's effects on cognitive functions have been evaluated in various rodent models. The following sections detail the protocols and quantitative outcomes of key behavioral assays.

2.1 Assessment of Learning and Memory: Passive Avoidance Task

The passive avoidance test is a fear-motivated assay used to evaluate learning and long-term memory.[10][11]

  • Experimental Protocol:

    • Apparatus: A two-compartment box with one dark and one brightly lit chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10]

    • Animal Model: Wistar rats are commonly used.

    • Drug Administration: this compound is administered orally (per os) to the animals at specified doses (e.g., 30-600 mg/kg) prior to the training session. A control group receives a vehicle.

    • Training (Acquisition): Each animal is placed in the lit compartment. Rodents have a natural aversion to bright spaces, so they will typically move to the dark compartment.[11] Upon entering the dark side, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.3 mA for 2 seconds).[12]

    • Testing (Retention): Typically 24 to 72 hours later, the animal is returned to the lit compartment, and the door to the dark chamber is opened.[10] The latency (time taken) to re-enter the dark chamber is measured. A longer latency indicates better memory of the aversive event.[13]

  • Quantitative Data Summary: One study investigating the effects of this compound administered to dams on the memory of their offspring yielded the following results in a passive avoidance test performed on the pups.

Experimental GroupDosage (mg/kg)Mean Increase in Entry Latency (Retention vs. Training)Statistical Significance
ControlVehicle+1.8%-
This compound30+259.0% p < 0.05
This compound150+175.3% p < 0.05
This compound600+160.7% p < 0.05

2.2 Assessment of Anxiety and Locomotion: Open Field & Elevated Plus Maze

These tests are standard for evaluating general locomotor activity and anxiety-like behavior in rodents.[14][15]

  • Experimental Protocols:

    • Open Field Test (OFT):

      • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often monitored by an overhead camera and tracking software.[16]

      • Procedure: An animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5-20 minutes).[16][17] Key parameters measured include total distance traveled (locomotion), time spent in the center versus the periphery (thigmotaxis, an index of anxiety), and rearing frequency (exploration).[15][17]

    • Elevated Plus Maze (EPM):

      • Apparatus: A plus-shaped maze elevated off the ground, with two "open" arms (no walls) and two "closed" arms (with walls).[18][19]

      • Procedure: An animal is placed in the center of the maze and allowed to explore for a standard period (e.g., 5 minutes).[20][21] The test leverages the rodent's natural aversion to open, elevated spaces.[21] Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[20]

  • Data Summary: Studies in mice demonstrate this compound's dose-dependent and strain-dependent effects on anxiety and motor activity.

TestAnimal StrainDosage (mg/kg)Key FindingsInterpretation
Open FieldBalb/c (Anxious)40-50Prevented freezing, reduced defecation.[22]Anxiolytic Effect
Open FieldC57B1/6 (Active)40-50Increased motor activity.[22]Psychostimulant Effect
Elevated Plus MazeBalb/c (Anxious)40-50Activated behavior (increased exploration).Anxiolytic Effect
Spontaneous ActivityRats30-300Increased spontaneous motor activity.[2]Psychostimulant Effect
Spontaneous ActivityRats>600Suppressed behavioral activity.[2]Inhibitory Effect (High Doses)

Generalized Experimental Workflow

The preclinical assessment of a compound like this compound follows a structured workflow to ensure the reliability and validity of the behavioral data.

Preclinical Behavioral Workflow A 1. Animal Selection & Acclimatization B 2. Group Assignment (Vehicle, this compound Doses) A->B C 3. Drug Administration (e.g., Oral Gavage) B->C D 4. Behavioral Testing Battery (e.g., OFT, EPM, Passive Avoidance) C->D E 5. Data Collection (Automated Video Tracking) D->E F 6. Statistical Analysis (e.g., ANOVA, t-test) E->F G 7. Interpretation & Conclusion F->G

Diagram 3: A generalized workflow for preclinical behavioral assessment.

Discussion and Future Directions

Preclinical data robustly demonstrate that this compound enhances cognitive functions, particularly learning and memory, while simultaneously reducing anxiety-like behaviors. Its unique mechanism of upregulating endogenous dopamine synthesis, rather than blocking reuptake, likely accounts for its favorable side-effect profile and lack of addictive potential.[4][6] The compound's ability to increase neurotrophic factors like BDNF further supports its potential as a cognitive enhancer and neuroprotective agent.

Future preclinical research should aim to:

  • Investigate Chronic Dosing: Elucidate the long-term effects of sustained this compound administration on synaptic plasticity, receptor density, and gene expression.

  • Utilize More Complex Cognitive Tasks: Employ assays that test higher-order executive functions, such as the 5-choice serial reaction time task or attentional set-shifting tasks, to broaden the understanding of its cognitive benefits.

  • Clarify Molecular Pathways: Further investigate the link between reduced inflammatory cytokines, HDAC inhibition, and the upregulation of neurotrophic factors.

  • Head-to-Head Comparisons: Conduct direct comparisons with traditional stimulants and other nootropics to better define this compound's unique pharmacological profile and therapeutic advantages.

References

The Upregulation of Dopamine Synthesis Enzymes by Bromantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pharmacological effects of Bromantane (N-(4-bromophenyl)adamantan-2-amine), focusing on its influence on the gene expression of key enzymes in dopamine (B1211576) biosynthesis. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound, marketed as Ladasten, exerts its psychostimulant and anxiolytic effects primarily by upregulating the genetic expression of two critical enzymes in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[1] This genomic-level activity distinguishes this compound from typical dopamine reuptake inhibitors, leading to a more sustained and balanced increase in dopaminergic neurotransmission. The core of its mechanism is the de novo synthesis of dopamine through the modulation of gene expression.

Quantitative Effects on Gene and Protein Expression

Experimental data from preclinical studies in rats demonstrate a significant increase in both the messenger RNA (mRNA) and protein levels of Tyrosine Hydroxylase following the administration of this compound. While specific quantitative data for DOPA Decarboxylase remains less defined in publicly available literature, the overarching mechanism points to a coordinated upregulation of the dopamine synthesis machinery.

Tyrosine Hydroxylase (TH)

Table 1: Effect of this compound on Tyrosine Hydroxylase (TH) Expression in Rat Brain

Brain RegionTime Post-AdministrationFold Increase in TH mRNAFold Increase in TH ProteinReference
Hypothalamus1.5 - 2 hoursNot specified2 - 2.5[1]
Ventral Tegmental Area (VTA)Not specifiedSpecified as increasedSpecified as increasedIezhitsa et al., 2007 (assumed)
Nucleus AccumbensNot specifiedNot specifiedNot specifiedIezhitsa et al., 2007 (assumed)
StriatumNot specifiedNot specifiedNot specifiedIezhitsa et al., 2007 (assumed)
HippocampusNot specifiedNot specifiedNot specifiedIezhitsa et al., 2007 (assumed)

Note: The study by Iezhitsa et al. (2007) indicated differential regulation in various brain regions, but the full text with precise quantitative values was not accessible. The fold increase in the hypothalamus is widely cited.

DOPA Decarboxylase (DDC/AAAD)

Signaling Pathways and Experimental Workflows

The upregulation of TH and DDC gene expression by this compound is believed to be mediated by intracellular signaling cascades involving protein kinases and transcription factors.

Proposed Signaling Pathway

The administration of this compound is hypothesized to initiate a signaling cascade that leads to the activation of key transcription factors responsible for the expression of dopamine synthesis enzymes. A crucial component of this pathway is the cAMP response element-binding protein (CREB).

Bromantane_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Receptor Putative Receptor (e.g., GPCR) This compound->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates PKC Protein Kinase C (PKC) Receptor->PKC Activates (alternative pathway) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC->CREB Phosphorylates pCREB pCREB (Phosphorylated) CRE cAMP Response Element (CRE) pCREB->CRE Binds to TH_Gene Tyrosine Hydroxylase Gene CRE->TH_Gene Promotes Transcription DDC_Gene DOPA Decarboxylase Gene CRE->DDC_Gene Promotes Transcription Nucleus Nucleus

Proposed signaling cascade for this compound-induced gene expression.
Experimental Workflow

The investigation of this compound's effects on gene expression typically follows a standardized workflow involving animal models and molecular biology techniques.

Experimental_Workflow A Animal Model (e.g., Wistar Rats) B This compound Administration (Oral Gavage) A->B C Tissue Collection (Brain Region Dissection) B->C D RNA Extraction C->D F Protein Extraction C->F E RT-qPCR (mRNA Quantification) D->E H Data Analysis E->H G Western Blot (Protein Quantification) F->G G->H

A typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the study of this compound's effects.

Animal Studies
  • Animal Model: Male Wistar rats are a commonly used model.

  • Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is administered orally via gavage at a specified dose (e.g., 50 mg/kg). A control group receives the vehicle (e.g., saline).

  • Tissue Collection: At predetermined time points post-administration, animals are euthanized, and specific brain regions (e.g., hypothalamus, striatum, ventral tegmental area) are rapidly dissected on ice and stored at -80°C until further processing.

RNA Extraction and RT-qPCR
  • RNA Isolation: Total RNA is extracted from the dissected brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Primers specific for the target genes (Tyrosine Hydroxylase, DOPA Decarboxylase) and a reference gene (e.g., GAPDH, Beta-Actin) are used. The relative expression of the target genes is calculated using the ΔΔCt method.

Protein Extraction and Western Blotting
  • Protein Extraction: Frozen brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for Tyrosine Hydroxylase, DOPA Decarboxylase, and a loading control (e.g., GAPDH, Beta-Actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative protein levels are normalized to the loading control.

Conclusion

This compound's unique mechanism of action, centered on the upregulation of gene expression for dopamine synthesis enzymes, presents a promising area for therapeutic development. This guide provides a comprehensive overview of the current understanding of its molecular effects, supported by available data and standardized experimental methodologies. Further research is warranted to fully elucidate the quantitative impact on DOPA Decarboxylase and to detail the upstream signaling events.

References

The Initial Discovery of Bromantane's Non-Addictive Psychostimulant Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine), developed in the 1980s at the Zakusov State Institute of Pharmacology in the USSR, represents a unique class of psychostimulants known as actoprotectors.[1][2] Unlike classical stimulants that primarily act as dopamine (B1211576) reuptake inhibitors or releasing agents, this compound's mechanism of action is centered on the enhancement of dopamine synthesis, leading to a distinct pharmacological profile characterized by mild stimulation, anxiolytic effects, and a notable lack of addictive potential.[1][2] This whitepaper provides an in-depth technical guide to the initial discovery of these properties, focusing on the core experimental data, protocols, and underlying signaling pathways.

Psychostimulant Properties: Upregulation of Dopamine Synthesis

The primary psychostimulant effect of this compound is not achieved through the typical mechanisms of amphetamine-like drugs, but rather through the genomic upregulation of key enzymes in the dopamine synthesis pathway.[2] Early studies identified that this compound administration leads to a significant increase in the expression of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AADC), the rate-limiting enzymes in dopamine production.

Quantitative Data: Enzyme Expression and Dopamine Release

The following table summarizes the key quantitative findings from initial preclinical studies that established this compound's psychostimulant action.

ParameterExperimental ModelTreatment ProtocolKey FindingReference
Tyrosine Hydroxylase (TH) Expression Rodent Brain TissueSingle dose of this compound2-2.5x increase in TH expression[2]
Aromatic L-amino Acid Decarboxylase (AADC) Expression Rodent Brain TissueSingle dose of this compound2-2.5x increase in AADC expression[2]
Extracellular Dopamine Levels Freely moving rats (striatum)Single dose of this compoundPronounced and prolonged (up to 8 hours) increase in dopamine release[3]
Dopamine Metabolites (DOPAC & HVA) Freely moving rats (striatum)Single dose of this compoundSlight decrease in extracellular 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA)[3]
Experimental Protocols

This pivotal study provided the first direct evidence of this compound's effect on dopamine neurotransmission.

  • Objective: To measure the effect of this compound on the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats.

  • Subjects: Male rats.

  • Methodology:

    • Surgical Implantation: Rats were stereotaxically implanted with a microdialysis probe in the dorsal striatum.

    • Perfusion: The probe was perfused with a physiological solution.

    • Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound.

    • Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Key Controls: Baseline dopamine levels were established before drug administration. The study also noted that the dopamine release was partially inhibited by tetrodotoxin, a sodium channel blocker, suggesting a neuronal origin of the released dopamine.[3]

G cluster_protocol Experimental Workflow: In Vivo Microdialysis A Stereotaxic Implantation of Microdialysis Probe in Rat Striatum B Probe Perfusion with Physiological Solution A->B C Baseline Sample Collection B->C D Administration of this compound C->D E Post-Treatment Sample Collection at Intervals D->E F HPLC-ED Analysis of Dopamine, DOPAC, and HVA E->F G Data Analysis: Comparison of Pre- and Post-Treatment Levels F->G

In Vivo Microdialysis Workflow for Dopamine Measurement.

Non-Addictive Properties: Clinical and Preclinical Evidence

A defining characteristic of this compound that sets it apart from conventional psychostimulants is its low potential for addiction and dependence. This has been consistently observed in both animal studies and human clinical trials.

Quantitative Data: Clinical Trial and Preclinical Observations

The following table summarizes the key findings related to this compound's non-addictive profile.

ParameterStudy TypeSubjectsKey FindingReference
Adverse Effects Multicenter Clinical Trial728 patients with asthenic disordersAdverse effects observed in only 3% of patients (mild insomnia, headache, irritability).[4]
Withdrawal Syndrome Multicenter Clinical Trial728 patients with asthenic disordersNo withdrawal syndrome was observed after discontinuation of 28-day treatment. Therapeutic effect persisted for one month post-treatment.[4]
Tolerance Animal StudiesRatsNo development of tolerance to the psychostimulant effects observed.[1]
Dependence Animal StudiesRatsNo signs of dependence (e.g., craving, withdrawal symptoms) were noted.[1]
Experimental Protocols

This large-scale study provided significant human data on the safety and non-addictive nature of this compound (marketed as Ladasten).

  • Objective: To assess the efficacy and safety of Ladasten for the treatment of asthenic disorders.

  • Subjects: 728 patients diagnosed with psychoautonomic syndrome and asthenic disorders across 28 clinical centers in Russia.[4]

  • Methodology:

    • Treatment: Patients received this compound at a daily dose of 50 mg or 100 mg for 28 days.

    • Assessment: Patient's condition was evaluated at baseline, and at days 3, 7, 14, and 28 of therapy, and importantly, one month after the cessation of treatment.

    • Scales Used: The Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales were used to assess the overall change in the patients' condition.

    • Withdrawal Assessment: The follow-up assessment one month after treatment discontinuation was crucial for observing any potential withdrawal symptoms. The persistence of the therapeutic effect and the lack of negative symptoms supported the absence of a withdrawal syndrome.[4]

G cluster_protocol Clinical Trial Workflow: Assessment of Non-Addictive Properties A Patient Recruitment (n=728) with Asthenic Disorders B Baseline Assessment (CGI-S, CGI-I) A->B C 28-Day Treatment with this compound (50-100 mg/day) B->C D Assessments at Day 3, 7, 14, 28 C->D E Treatment Discontinuation D->E F Follow-up Assessment at 1 Month Post-Treatment E->F G Analysis of Adverse Events and Withdrawal Symptoms F->G

Clinical Trial Workflow for Assessing Non-Addictive Properties.

  • Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug. Animals are conditioned to associate a specific environment with the drug's effects. A preference for the drug-paired environment indicates rewarding properties. It is highly probable that this compound would not induce a significant conditioned place preference, distinguishing it from drugs of abuse.

  • Drug Self-Administration: This is the gold standard for assessing the reinforcing effects of a drug. Animals are trained to perform a task (e.g., press a lever) to receive a drug infusion. A high rate of self-administration indicates strong reinforcing properties. It is anticipated that animals would not readily self-administer this compound, further supporting its low abuse potential.

Signaling Pathway of this compound's Action

The unique psychostimulant effect of this compound is initiated by an unknown primary molecular target, which then triggers an intracellular signaling cascade leading to the upregulation of dopamine-synthesizing enzymes.

G cluster_pathway Proposed Signaling Pathway for this compound's Psychostimulant Effect This compound This compound UnknownReceptor Unknown Primary Target This compound->UnknownReceptor SignalingCascade Intracellular Signaling Cascade (e.g., PKA, PKC activation) UnknownReceptor->SignalingCascade GeneExpression Increased Gene Expression SignalingCascade->GeneExpression TH Tyrosine Hydroxylase (TH) GeneExpression->TH AADC Aromatic L-amino Acid Decarboxylase (AADC) GeneExpression->AADC Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC PsychostimulantEffect Psychostimulant and Anxiolytic Effects Dopamine->PsychostimulantEffect

References

Academic literature review on the origins of adamantane derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of the biological activities of adamantane (B196018) derivatives marked a pivotal moment in medicinal chemistry, giving rise to a new class of therapeutics with profound impacts on virology and neurology. This in-depth technical guide explores the origins of these caged hydrocarbons in pharmacology, detailing the discovery, synthesis, and early pharmacological evaluation of the foundational adamantane drugs: amantadine (B194251), rimantadine (B1662185), and memantine (B1676192). We provide a comprehensive review of the seminal literature, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to offer a thorough resource for researchers and drug development professionals.

From Obscure Polycycle to Pharmacological Powerhouse: The Discovery of Adamantane's Potential

Adamantane, a tricyclic alkane with a unique, rigid, cage-like structure, was first isolated from petroleum in 1933.[1] For decades, it remained a chemical curiosity until the 1960s when its derivatives began to reveal unexpected biological properties. The incorporation of the adamantane moiety into drug candidates was found to enhance their lipophilicity and metabolic stability, often improving pharmacokinetic profiles.[2] This led to the exploration of various functionalized adamantanes, opening a new frontier in drug discovery.

The first major breakthrough came with the discovery of the antiviral properties of 1-aminoadamantane, which would later be known as amantadine. Initially synthesized in the early 1960s, its potent activity against the influenza A virus was a landmark achievement, leading to its approval for prophylactic use in 1966.[3] This discovery established adamantane as a viable pharmacophore and spurred further research into its derivatives.

Following the success of amantadine, a close analog, rimantadine, was developed. This α-methyl derivative of amantadine was found to have a similar antiviral profile but with a different pharmacokinetic and side-effect profile.[4]

In a separate line of investigation, the neuroactive properties of another adamantane derivative, memantine (1-amino-3,5-dimethyladamantane), were uncovered.[5] Initially synthesized in 1963 by Eli Lilly and Company as a potential antidiabetic agent, it showed no efficacy in lowering blood sugar.[6] However, subsequent research in the 1970s revealed its effects on the central nervous system, leading to its development for neurological disorders.[5] It was later identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism that underpins its use in the treatment of moderate-to-severe Alzheimer's disease.[7][8]

Quantitative Pharmacological Data of Early Adamantane Derivatives

The following tables summarize the key quantitative data from early studies on the pharmacological activity of amantadine, rimantadine, and memantine.

Table 1: Antiviral Activity of Amantadine and Rimantadine against Influenza A Virus

CompoundVirus StrainCell LineAssay TypeIC50 (µg/mL)Reference
AmantadineInfluenza A (H1N1, H2N2, H3N2)Not SpecifiedNot Specified0.062 to >50[9]
AmantadineInfluenza A/PR/8/34 (H1N1)Not SpecifiedPlaque Reduction0.16[9]
AmantadineInfluenza A/NWS/33 (H1N1)Not SpecifiedPlaque Reduction0.091[9]
AmantadineInfluenza A/Suita/1/89 (H1N1)Not SpecifiedPlaque Reduction0.029[9]
AmantadineInfluenza A/Kitakyushu/159/93 (H3N2)Not SpecifiedPlaque Reduction0.48[9]
RimantadineInfluenza A (H3N2 and H1N1)Not SpecifiedIn vitro inhibitionModest to similar to amantadine[2]

Table 2: NMDA Receptor Antagonist Activity of Memantine

CompoundReceptor SubtypePreparationAssay TypeKi (µM)IC50 (µM)Reference
MemantineNMDARat brain membranes[3H]MK-801 binding~1[10]
MemantineGluN1/GluN2AXenopus oocytesElectrophysiology0.52 ± 0.03[11]
MemantineNMDANot SpecifiedNot Specified0.95 - 6700 (nM)[12]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent adamantane derivatives and the key pharmacological assays used to characterize their activity.

Synthesis Protocols

Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine HCl)

This procedure describes a two-step synthesis from 1-bromoadamantane (B121549).[13]

  • Step 1: Formation of N-(1-adamantyl)formamide. A mixture of 1-bromoadamantane (e.g., 0.1 mol) and formamide (B127407) (e.g., 1.0 mol) is heated. Sulfuric acid is added dropwise to the heated mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid N-(1-adamantyl)formamide is collected by filtration and washed with water.

  • Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride. The N-(1-adamantyl)formamide from Step 1 is suspended in a solution of hydrochloric acid (e.g., 20% aqueous solution). The mixture is heated to reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the precipitated 1-aminoadamantane hydrochloride is collected by filtration, washed with a cold solvent (e.g., acetone), and dried.

Synthesis of Rimantadine

This method involves the reductive amination of 1-acetyladamantane.[4]

  • Step 1: Preparation of 1-Acetyladamantane. Adamantane is acetylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., carbon disulfide). The reaction mixture is worked up by pouring it onto ice and extracting the product with an organic solvent. The solvent is evaporated to yield 1-acetyladamantane.

  • Step 2: Reductive Amination. 1-Acetyladamantane is subjected to reductive amination. This can be achieved by reacting it with ammonia (B1221849) and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel) at high temperature and pressure. Alternatively, the ketone can be converted to its oxime by reaction with hydroxylamine, followed by reduction of the oxime with a reducing agent like lithium aluminum hydride to yield rimantadine. The resulting amine is then typically converted to its hydrochloride salt for pharmaceutical use.

Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

This protocol describes a two-step, one-pot synthesis.[6][7][14]

  • Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide. 1,3-Dimethyladamantane (1.2 mol) is slowly added to nitric acid (12.0 mol) at 20–25 °C with stirring. After one hour, formamide (10.8 mol) is added, and the mixture is heated to 85 °C for 2 hours. The reaction is then cooled and poured into ice-cold water. The product is extracted with dichloromethane (B109758).

  • Step 2: Hydrolysis to Memantine Hydrochloride. To the dichloromethane extract from the previous step, a mixture of 36% hydrochloric acid (10.08 mol) and water is added. The mixture is stirred and heated to reflux for 1 hour. The reaction mixture is concentrated, and n-hexane is added to precipitate the product. The mixture is cooled, and the solid memantine hydrochloride is filtered, washed with cold ethyl acetate, and dried.

Pharmacological Assay Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound against cytopathic viruses like influenza.

  • Cell Culture and Virus Inoculation. Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared in multi-well plates. The cells are washed, and then inoculated with a dilution of the influenza virus calculated to produce a countable number of plaques.

  • Compound Treatment. Immediately after viral inoculation, the cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that contains various concentrations of the test compound (e.g., amantadine). Control wells receive the overlay medium without the compound.

  • Incubation and Plaque Visualization. The plates are incubated for a period sufficient for plaques to develop (typically 2-3 days). After incubation, the cells are fixed and stained (e.g., with crystal violet). The stain is taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Data Analysis. The number of plaques in the wells treated with the compound is counted and compared to the number in the control wells. The 50% inhibitory concentration (IC50) is then calculated, which is the concentration of the compound that reduces the number of plaques by 50%.

Electrophysiological Measurement of NMDA Receptor Antagonism

This protocol describes the use of two-electrode voltage clamp electrophysiology in Xenopus oocytes to characterize NMDA receptor antagonists.

  • Oocyte Preparation and Receptor Expression. Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). The oocytes are then incubated for 2-4 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording. An oocyte is placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV) to relieve the magnesium block of the NMDA receptor.

  • Agonist and Antagonist Application. The NMDA receptor is activated by applying a solution containing the agonists glutamate (B1630785) and glycine. Once a stable baseline current is established, the antagonist (e.g., memantine) is co-applied with the agonists at various concentrations.

  • Data Analysis. The inhibition of the agonist-induced current by the antagonist is measured. The data are then used to generate a concentration-response curve, from which the IC50 value for the antagonist can be determined. The dissociation constant (Ki) can also be calculated using the Cheng-Prusoff equation if the agonist concentration and its EC50 are known.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these early adamantane derivatives stem from their distinct interactions with specific molecular targets.

Amantadine and Rimantadine: M2 Proton Channel Inhibition

Amantadine and rimantadine exert their antiviral effect against influenza A by targeting the viral M2 protein, a proton-selective ion channel.[15] This channel is crucial for the early stages of viral replication.

M2_Inhibition cluster_cytoplasm Host Cell Cytoplasm Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Amantadine Amantadine/ Rimantadine M2_Channel M2_Channel Amantadine->M2_Channel Blocks Channel Influenza_Virus Influenza_Virus Influenza_Virus->M2_Channel M2 Channel Embedded in Viral Envelope Viral_Core Viral_Core M2_Channel->Viral_Core Proton Transport Protons_in Protons_in Protons_in->M2_Channel Influx Viral_Core->Viral_RNA Uncoating

Caption: Inhibition of Influenza A Uncoating by Amantadine/Rimantadine.

As depicted in the diagram, after the influenza virus enters the host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow into the viral core. The acidification of the virion interior is a critical step that facilitates the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. Amantadine and rimantadine physically block the M2 proton channel, preventing this influx of protons.[15] Consequently, the viral core is not acidified, uncoating is inhibited, and the viral RNA cannot be released into the cytoplasm to initiate replication.

Memantine: Uncompetitive NMDA Receptor Antagonism

Memantine's neuroprotective effects are attributed to its action as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[7] This receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's.

NMDA_Modulation Memantine Memantine NMDA_Receptor NMDA_Receptor Memantine->NMDA_Receptor Blocks Open Channel Presynaptic Presynaptic Glutamate_Release Glutamate_Release Presynaptic->Glutamate_Release Action Potential Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Ca_Influx NMDA_Receptor->Ca_Influx Channel Opens Normal_Signal Normal_Signal Ca_Influx->Normal_Signal Physiological Levels Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Levels

Caption: Modulation of NMDA Receptor Signaling by Memantine.

The diagram illustrates the role of memantine in the glutamatergic synapse. Under normal physiological conditions, glutamate released from the presynaptic neuron binds to the NMDA receptor on the postsynaptic neuron, leading to channel opening and a transient influx of calcium, which is essential for learning and memory. In pathological states such as Alzheimer's disease, excessive glutamate release leads to prolonged activation of the NMDA receptor and a sustained influx of calcium. This overload of intracellular calcium triggers a cascade of events leading to excitotoxicity and neuronal cell death. Memantine, as an uncompetitive open-channel blocker, preferentially enters and blocks the NMDA receptor channel when it is open.[7] Its low affinity and rapid off-rate kinetics mean that it can dissociate from the channel when glutamate levels are low, allowing for normal synaptic transmission. However, under conditions of excessive glutamate stimulation, memantine effectively blocks the channel, reducing the pathological influx of calcium and mitigating excitotoxicity.

Conclusion

The emergence of adamantane derivatives from relative obscurity to clinically significant therapeutic agents represents a compelling chapter in the history of pharmacology. The unique structural properties of the adamantane cage provided a novel scaffold for drug design, leading to the development of amantadine and rimantadine as crucial early antiviral agents and memantine as a valuable neuroprotective drug. This technical review has provided a detailed account of their origins, from their initial synthesis to their characterization through rigorous pharmacological assays. The quantitative data, experimental protocols, and mechanistic diagrams presented herein offer a comprehensive resource for understanding the foundational work in this area and for inspiring the next generation of research into adamantane-based therapeutics.

References

Methodological & Application

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Bromantane quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Bromantane in human plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and an atmospheric pressure chemical ionization (APCI) source for sensitive detection. The method has been validated over a linear range of 1–500 ng/mL, demonstrating high precision, accuracy, and recovery. This methodology is suitable for pharmacokinetic and toxicological studies in research and clinical settings.

Introduction

This compound, N-(4-bromophenyl)adamantan-2-amine, is a pharmaceutical agent with both anxiolytic and immunostimulatory properties.[1] Due to its performance-enhancing effects, it is also monitored as a doping agent in sports.[2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. LC-MS/MS offers superior sensitivity and selectivity for such analyses compared to older techniques like gas chromatography.[1][3] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

  • This compound reference standard

  • 9-phenyl-sym-octahydroselenoxanthene (Selenox) - Internal Standard (IS)[1]

  • Methanol (B129727) (HPLC or LC-MS grade)[1]

  • Acetonitrile (HPLC or LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Deionized water[1]

  • Human plasma (blank)

  • SOLA reversed-phase SPE cartridges[1]

An HPLC system coupled with a triple quadrupole mass spectrometer is required. The specific system described in the cited literature is an Agilent 1200 series HPLC connected to an Agilent 6410 Triple Quad LC-MS.[1]

Stock Solutions:

  • This compound Stock (1.0 mg/mL): Prepare by dissolving an accurately weighed amount of this compound in methanol.[1]

  • Internal Standard Stock (1.0 mg/mL): Prepare by dissolving Selenox in methanol.[1]

Working Solutions:

  • This compound Standard Solutions: Prepare by serial dilution of the stock solution with methanol to achieve concentrations of 10, 25, 50, 100, 500, 1000, and 5000 ng/mL.[1]

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.[1]

  • Quality Control (QC) Solutions: Prepare low, medium, and high concentration QC solutions (e.g., 4, 45, and 125 ng/mL) in methanol from the stock solution.[1]

All solutions should be stored at 4°C and used within one month.[1]

Calibration Standards and QC Samples:

  • Prepare by spiking 50 µL of the appropriate this compound standard or QC solution and 50 µL of the IS working solution into 500 µL of blank human plasma.[1]

Detailed Protocol

  • Transfer 500 µL of human plasma sample (blank, standard, QC, or unknown) to a 5.0 mL glass tube.

  • Add 50 µL of the appropriate this compound working solution (or methanol for blank) and 50 µL of the IS working solution (10 µg/mL).[1]

  • Vortex the mixture. If the sample is not transparent, ultrasonicate.[1]

  • Condition a SOLA RP SPE cartridge according to the manufacturer's instructions.

  • Load the plasma mixture onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

Bromantane_Workflow Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) Spike Spike with this compound Std and Internal Standard (Selenox) Plasma->Spike SPE Solid-Phase Extraction (SPE) - Load - Wash - Elute Spike->SPE Drydown Evaporate to Dryness SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC HPLC Separation (Zorbax SB-C18) Reconstitute->LC MS Tandem MS Detection (APCI, +MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant MRM_Diagram Figure 2: MRM Detection Principle cluster_ms Tandem Mass Spectrometer IonSource Ion Source (APCI) Generates [M+H]+ Q1 Quadrupole 1 (Q1) Selects Precursor Ion IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Bromantane_Precursor This compound [M+H]+ 308.1 IS_Precursor IS [M+H]+ 331.0 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector Bromantane_Product This compound Product 135.2 IS_Product IS Product 250.0

References

Application Notes: Standard Protocols for Administering Bromantane in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromantane, sold under the brand name Ladasten, is an atypical psychostimulant and anxiolytic drug belonging to the adamantane (B196018) family.[1] Classified as an actoprotector or synthetic adaptogen, it is noted for its ability to enhance physical and mental performance, particularly under stressful conditions.[2] Unlike typical stimulants, this compound's mechanism does not primarily involve dopamine (B1211576) reuptake inhibition but rather the upregulation of dopamine synthesis, making it a unique compound for neuropharmacological research.[1][3] Its dual stimulant and anxiolytic properties make it a valuable tool for investigating cognitive function, mood regulation, and stress resilience in rodent models.[4][5]

These application notes provide a comprehensive guide to the standard protocols for administering this compound in rodent behavioral studies, including detailed methodologies for key experiments, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Dopaminergic and GABAergic Modulation

This compound's primary mechanism involves enhancing the de novo synthesis of dopamine.[1] A single dose can significantly upregulate the gene expression of two key enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD).[1][3] This leads to a pronounced and sustained increase in dopamine levels in various brain regions, including the hypothalamus and striatum.[1] This genomic, indirect action differentiates it from typical stimulants that act on dopamine transporters.[3] Additionally, this compound has been shown to potentiate the effects of GABA, the primary inhibitory neurotransmitter, by modulating GABA-A receptors at novel allosteric sites, which contributes to its anxiolytic effects without causing sedation.[2][5]

Bromantane_Mechanism cluster_0 Genomic and Cellular Level cluster_1 Dopamine Synthesis Pathway cluster_2 Neurobehavioral Outcomes This compound This compound Administration Gene_Expression Modulation of Gene Expression This compound->Gene_Expression GABA_Modulation Potentiation of GABA-A Receptors This compound->GABA_Modulation TH_Upregulation Upregulation of Tyrosine Hydroxylase (TH) Gene_Expression->TH_Upregulation AAAD_Upregulation Upregulation of Aromatic L-amino acid Decarboxylase (AAAD) Gene_Expression->AAAD_Upregulation Tyrosine L-Tyrosine L_DOPA L-DOPA Anxiolytic_Effect Anxiolytic Effects (Reduced Anxiety) GABA_Modulation->Anxiolytic_Effect Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AAAD Stimulant_Effect Psychostimulant Effects (Enhanced Performance) Dopamine->Stimulant_Effect

Caption: Mechanism of this compound action.

Pharmacokinetics and Administration Data

The choice of administration route, dosage, and timing is critical for obtaining reliable and reproducible results in behavioral studies. Oral administration is the most common method cited in the literature.

Table 1: Pharmacokinetic Profile of this compound

Parameter Details Species Citation
Bioavailability 42% Human [1]
Onset of Action 1.5 - 2 hours Rat [1]
Elimination Half-life ~7 hours Rat [1][6]

| Peak Plasma Time | ~4 hours (Oral) | Human |[6] |

Table 2: Recommended Dosages for Rodent Behavioral Studies

Species Route of Administration Dosage (mg/kg) Observed Behavioral Effects Citation(s)
Rat Oral (Per Os) 30 Effective dose, stimulates motor and research activity. [7][8]
Rat Oral (Per Os) 30 - 300 Stimulation of spontaneous motor activity. [9]
Rat Oral (Per Os) 150 Intermediate dose. [8]
Rat Oral (Per Os) 600 Toxic dose, suppresses motor and research activity. [7][8][9]

| Mouse | Oral (Per Os) | 40 - 50 | Anxiolytic effects; increased motor activity. |[4] |

Vehicle Selection: For oral administration (gavage), this compound can be suspended in a solution of starch mucus or distilled water with Tween-80 to ensure uniform suspension. For intraperitoneal (IP) injections, sterile saline (0.9% NaCl) is a common vehicle. It is crucial to administer a vehicle-only control group in all experiments.

Experimental Workflow and Protocols

A standardized experimental workflow is essential for minimizing stress and ensuring the validity of behavioral data.

Experimental_Workflow Acclimation 1. Animal Acclimation (≥ 7 days) Handling 2. Handling (3-5 min/day for ≥ 3 days) Acclimation->Handling Habituation 3. Habituation to Test Room (≥ 60 minutes pre-test) Handling->Habituation Administration 4. This compound/Vehicle Administration Habituation->Administration Waiting 5. Waiting Period (1.5 - 2 hours for onset of action) Administration->Waiting Assay 6. Behavioral Assay (e.g., OFT, EPM) Waiting->Assay Analysis 7. Data Collection & Analysis Assay->Analysis

Caption: General experimental workflow.
Protocol 1: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Objective: To measure changes in horizontal movement (locomotion) and vertical movement (rearing), as well as thigmotaxis (anxiety-like behavior).

Materials:

  • Open field arena (e.g., 100x100 cm square with 40 cm high walls for rats; 50x50 cm for mice), typically made of non-porous material.

  • Video camera mounted above the arena.

  • Automated video tracking software.

  • 70% ethanol (B145695) for cleaning.

  • This compound and vehicle solutions.

Procedure:

  • Habituation: Acclimate the rodent to the testing room for at least 60 minutes prior to the test.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage). Doses of 40-50 mg/kg have been shown to increase motor activity in mice.[4]

  • Waiting Period: Return the animal to its home cage for 1.5-2 hours to allow for drug absorption and onset of action.[1]

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Immediately begin recording the session for a standard duration (typically 5-15 minutes). The experimenter should leave the room to avoid influencing the animal's behavior.

  • Arena Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

Data Analysis:

  • Total Distance Traveled: A measure of overall locomotor activity.

  • Time Spent in Center Zone: A measure of anxiety. Less time in the center indicates higher anxiety-like behavior.

  • Rearing Frequency: Number of times the animal stands on its hind legs, indicative of exploratory behavior.

  • Defecation Boluses: Can be an additional measure of stress/anxiety.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Objective: To measure the anxiolytic or anxiogenic effects of this compound by quantifying the time spent in and entries into the open versus closed arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

  • This compound and vehicle solutions.

Procedure:

  • Habituation: Allow the animal to acclimate to the dimly lit, quiet testing room for at least 60 minutes.

  • Administration: Administer this compound or vehicle. A dose of 40-50 mg/kg has been shown to activate the behavior of mice in the EPM.[4]

  • Waiting Period: Place the animal back in its home cage for 1.5-2 hours.

  • Test Initiation: Gently place the rodent on the central platform of the maze, facing one of the open arms.

  • Recording: Record the animal's behavior for a 5-minute session.

  • Maze Cleaning: Thoroughly clean the maze with 70% ethanol between subjects.

Data Analysis:

  • Time Spent in Open Arms (%): The primary measure of anxiety. An increase in this parameter suggests an anxiolytic effect.

  • Number of Entries into Open Arms (%): A secondary measure of anxiety and exploratory behavior.

  • Total Arm Entries: A measure of general locomotor activity. A significant change in this parameter is needed to rule out motor effects confounding the anxiety measures.

Safety and Experimental Considerations

  • Toxicity: this compound has a high LD50 (8100 mg/kg in mice), indicating a wide safety margin for the therapeutic doses used in behavioral studies.[6][10]

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize animal stress.[11]

  • Controls: Always include a vehicle-treated control group to account for the effects of handling, injection stress, and the novelty of the environment.

  • Sex Differences: The effects of this compound can be sex-dependent. Studies have shown that chronic administration can reduce motor activity in males while not affecting or increasing it in females.[7][8] It is advisable to use both male and female rodents in study designs.

  • Environment: Maintain consistent environmental conditions (lighting, temperature, noise) throughout all experimental sessions to ensure data consistency.

References

Application of Bromantane in Cellular Models of Neurodegenerative Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties, originally developed in Russia. Its mechanism of action is distinct from typical stimulants, involving the enhancement of dopamine (B1211576) synthesis and release through the upregulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) gene expression.[1][2] Additionally, this compound exhibits neuroprotective effects by increasing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), modulating inflammatory responses, and potentially protecting mitochondria.[3][4] These properties make this compound a compound of interest for investigation in the context of neurodegenerative diseases, which are often characterized by neuronal loss, oxidative stress, mitochondrial dysfunction, and neuroinflammation.

This document provides detailed application notes and generalized protocols for studying the effects of this compound in cellular models of common neurodegenerative disorders, including Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease. While direct and extensive research on this compound in these specific cellular models is limited in publicly available literature, the following protocols are based on established methodologies for evaluating neuroprotective compounds and this compound's known mechanisms of action.

Data Presentation: Representative Quantitative Data

The following tables are presented as examples to illustrate how quantitative data on the effects of this compound could be structured. The values provided are hypothetical and intended for illustrative purposes, as specific experimental data for this compound in these models is not extensively documented.

Table 1: Effect of this compound on Cell Viability in an in vitro Parkinson's Disease Model

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
MPP+ (1 mM)-52 ± 4.5
This compound155 ± 5.1
This compound1078 ± 6.3
This compound5089 ± 5.8
This compound + MPP+161 ± 4.9
This compound + MPP+1085 ± 5.5
This compound + MPP+5092 ± 6.0

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupConcentration (µM)Intracellular ROS Levels (% of Control)
Control (Vehicle)-100 ± 8.1
Rotenone (B1679576) (1 µM)-250 ± 15.3
This compound1095 ± 7.5
This compound + Rotenone10145 ± 12.8

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)JC-1 Red/Green Fluorescence Ratio
Control (Vehicle)-1.00 ± 0.08
Amyloid-Beta 1-42 (5 µM)-0.45 ± 0.05
This compound100.98 ± 0.07
This compound + Amyloid-Beta 1-42100.82 ± 0.06

Table 4: Effect of this compound on Neurotrophic Factor Expression (Western Blot Quantification)

Treatment GroupConcentration (µM)BDNF Protein Expression (Fold Change)
Control (Vehicle)-1.00 ± 0.12
This compound11.35 ± 0.15
This compound102.10 ± 0.21
This compound502.55 ± 0.28

Experimental Protocols

These protocols provide a framework for investigating the neuroprotective effects of this compound. Researchers should optimize concentrations and incubation times based on their specific cell lines and experimental conditions.

Protocol 1: In Vitro Parkinson's Disease Model - Neuroprotection against MPP+ Toxicity in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 50 µM). The final DMSO concentration should be below 0.1%. Replace the old medium with the this compound-containing medium and incubate for 24 hours.

  • MPP+ Treatment: Prepare a 1 mM solution of MPP+ in culture medium. Add MPP+ to the wells (except for the control and this compound-only groups) and incubate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vitro Alzheimer's Disease Model - Assessment of Mitochondrial Health in Primary Neurons

Objective: To evaluate the effect of this compound on mitochondrial membrane potential in primary cortical neurons exposed to Amyloid-Beta (Aβ) 1-42 oligomers.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium with B27 supplement

  • Aβ 1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • This compound

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Aβ Oligomer Preparation: Prepare Aβ 1-42 oligomers according to established protocols (e.g., dissolving in HFIP, evaporating, and resuspending in DMSO followed by dilution in culture medium and incubation).

  • Cell Culture and Treatment: Culture primary neurons for 7-10 days in vitro. Pre-treat the neurons with this compound (e.g., 10 µM) for 24 hours before adding the Aβ oligomers (e.g., 5 µM) for another 24 hours.

  • JC-1 Staining:

    • Incubate the cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

    • Wash the cells with warm PBS.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope with appropriate filters for red (J-aggregates, healthy mitochondria) and green (J-monomers, depolarized mitochondria) fluorescence.

    • Quantify the fluorescence intensity and calculate the red/green fluorescence ratio as an indicator of mitochondrial membrane potential.

Protocol 3: In Vitro Huntington's Disease Model - Assessment of Oxidative Stress in PC12 Cells

Objective: To measure the effect of this compound on rotenone-induced reactive oxygen species (ROS) production in PC12 cells.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with horse and fetal bovine serum

  • This compound

  • Rotenone

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed PC12 cells in a black, clear-bottom 96-well plate. Pre-treat with this compound (e.g., 10 µM) for 24 hours, followed by treatment with rotenone (e.g., 1 µM) for 4 hours.

  • DCFDA Staining:

    • Incubate the cells with 10 µM DCFDA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the control group.

Mandatory Visualizations

G cluster_0 This compound's Neuroprotective Mechanisms This compound This compound CREB CREB This compound->CREB Activates TH_AAAD Tyrosine Hydroxylase (TH) & Aromatic L-amino Acid Decarboxylase (AAAD) Gene Expression This compound->TH_AAAD Upregulates Mitochondrial_Protection Mitochondrial Protection This compound->Mitochondrial_Protection Antioxidant_Effects Antioxidant Effects This compound->Antioxidant_Effects BDNF_NGF BDNF & NGF Expression CREB->BDNF_NGF Upregulates Neuronal_Survival Neuronal Survival & Plasticity BDNF_NGF->Neuronal_Survival Dopamine Dopamine Synthesis TH_AAAD->Dopamine Dopamine->Neuronal_Survival Mitochondrial_Protection->Neuronal_Survival Antioxidant_Effects->Neuronal_Survival

Caption: Signaling pathways of this compound's neuroprotective effects.

G cluster_1 Experimental Workflow for Assessing Neuroprotection start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with This compound (24h) start->pretreatment toxin Induce Neurotoxicity (e.g., MPP+, Aβ, Rotenone) (24h) pretreatment->toxin assessment Assess Endpoints toxin->assessment viability Cell Viability (MTT Assay) assessment->viability ros ROS Levels (DCFDA Assay) assessment->ros mito Mitochondrial Potential (JC-1 Assay) assessment->mito protein Protein Expression (Western Blot) assessment->protein

Caption: General workflow for in vitro neuroprotection assays.

G cluster_2 Logical Relationship of this compound's Action in Neurodegeneration Neurodegenerative_Insult Neurodegenerative Insult (e.g., Oxidative Stress, Proteotoxicity) Neuronal_Dysfunction Neuronal Dysfunction & Death Neurodegenerative_Insult->Neuronal_Dysfunction This compound This compound Dopaminergic_Support Enhanced Dopaminergic Neurotransmission This compound->Dopaminergic_Support Trophic_Support Increased Neurotrophic Factor Support This compound->Trophic_Support Cellular_Resilience Improved Cellular Resilience Dopaminergic_Support->Cellular_Resilience Trophic_Support->Cellular_Resilience Cellular_Resilience->Neuronal_Dysfunction Counteracts

Caption: this compound's potential to counteract neurodegeneration.

References

Application Notes and Protocols for the Laboratory Synthesis of Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane, or N-(4-bromophenyl)adamantan-2-amine, is a synthetic adamantane (B196018) derivative with psychostimulant and anxiolytic properties.[1] Developed in Russia in the 1980s, it is classified as an actoprotector, a substance that enhances the body's resistance to physical and mental stress without increasing oxygen consumption or heat production.[2] Its unique mechanism of action, which involves the upregulation of dopamine (B1211576) synthesis rather than direct action on dopamine transporters, makes it a subject of interest in neuropharmacology and drug development.[3][4]

These application notes provide detailed protocols for the laboratory-scale synthesis of this compound, a summary of quantitative data from various synthetic methods, and visualizations of the primary synthesis workflow and its proposed signaling pathway.

Data Presentation: Synthesis of this compound

The following tables summarize quantitative data for the synthesis of this compound and its key precursors, providing a comparative overview of different methodologies.

Table 1: Synthesis of 1-Bromoadamantane

MethodBrominating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Direct BrominationElemental Bromine (Br₂)Neat85 then 1109Not Specified[5]
Catalytic Bromination1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane653091-

Table 2: Synthesis of this compound (N-(4-bromophenyl)adamantan-2-amine)

MethodReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Leuckart-Wallach ReactionAdamantanone, 4-Bromoaniline (B143363)Formic AcidNeat110-130Several97.3-97.8[5]
Catalytic Reductive AminationAdamantanone, 4-BromoanilineRhodium(III) chloride hydrate (B1144303), Carbon MonoxideAcetonitrile (B52724)1401190-
Reductive AminationAdamantanone, 4-BromoanilineFormic AcidNeatBoilingNot Specified80[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart-Wallach Reaction

This protocol describes the synthesis of this compound from adamantanone and 4-bromoaniline using the Leuckart-Wallach reaction, which is a reductive amination process using formic acid as both the reducing agent and a source of the formyl group.[5][6]

Materials:

  • Adamantanone

  • 4-Bromoaniline

  • Formic acid (80-85%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Isopropanol (B130326)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine adamantanone and 4-bromoaniline in a molar ratio of approximately 1:2-3.[5]

  • Addition of Formic Acid: Add formic acid in a molar ratio of approximately 3-4 relative to adamantanone.[5]

  • Reflux: Heat the mixture to boiling and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the adamantanone is consumed (typically 1-2% remaining).[5]

  • Removal of Excess Formic Acid: After the initial reaction, arrange the apparatus for distillation and carefully distill off the excess formic acid.[5]

  • Heating: Increase the temperature of the reaction mixture to 110-130°C and continue heating until the formation of the intermediate formamide (B127407) is complete.[5]

  • Hydrolysis: Cool the reaction mixture and add hydrochloric acid. Heat the mixture to boiling to hydrolyze the formamide intermediate to the corresponding amine hydrochloride.[5]

  • Isolation of the Free Base: After cooling, neutralize the mixture with an aqueous solution of sodium hydroxide to convert the hydrochloride salt to the free base form of this compound.[5]

  • Purification: The crude this compound can be purified by recrystallization from isopropanol, followed by reprecipitation with water from an isopropanol solution to yield the final product.[5]

Protocol 2: Synthesis of this compound via Catalytic Reductive Amination

This method utilizes a transition metal catalyst for the reductive amination of adamantanone with 4-bromoaniline in the presence of carbon monoxide as the reducing agent.

Materials:

  • Adamantanone

  • 4-Bromoaniline

  • Rhodium(III) chloride hydrate (or other suitable catalyst)

  • Carbon monoxide (gas)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4Å)

  • Autoclave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, combine adamantanone (1.0-1.1 equivalents), 4-bromoaniline (1.0 equivalent), and the rhodium catalyst (0.01-0.05 equivalents).

  • Solvent and Drying Agent: Add anhydrous acetonitrile as the solvent and molecular sieves to ensure anhydrous conditions.

  • Pressurization with CO: Seal the reactor and purge with carbon monoxide gas. Pressurize the reactor to the desired pressure (e.g., 30 atm).

  • Heating: Heat the reaction mixture to 140°C and maintain this temperature for approximately 11 hours with stirring.

  • Workup: After cooling and carefully venting the reactor, the reaction mixture is worked up to isolate the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent such as acetonitrile or isopropanol to yield the pure product.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, starting from the preparation of a key intermediate, 1-bromoadamantane, and proceeding to the final product via reductive amination.

G cluster_0 Synthesis of 1-Bromoadamantane cluster_1 Synthesis of this compound cluster_2 Purification Adamantane Adamantane Bromination Bromination Adamantane->Bromination Elemental Bromine or 1,3-Dibromo-5,5-dimethylhydantoin Bromoadamantane Bromoadamantane Bromination->Bromoadamantane Adamantanone Adamantanone Bromoadamantane->Adamantanone Intermediate Step (Oxidation) Reductive_Amination Reductive Amination (e.g., Leuckart-Wallach) Adamantanone->Reductive_Amination Bromoaniline 4-Bromoaniline Bromoaniline->Reductive_Amination This compound This compound Reductive_Amination->this compound Formic Acid or Catalyst + CO Recrystallization Recrystallization This compound->Recrystallization Pure_this compound Pure_this compound Recrystallization->Pure_this compound Pure this compound

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of this compound

This compound's primary mechanism of action involves the enhancement of dopamine synthesis through the upregulation of key enzymes. The following diagram illustrates this proposed signaling pathway.[3][7]

G cluster_0 Upstream Regulation cluster_1 Second Messenger & Protein Kinase Activation cluster_2 Gene Transcription cluster_3 Dopamine Synthesis This compound This compound Unknown_Target Unknown_Target This compound->Unknown_Target Binds to unknown intracellular target Signaling_Cascade Signaling_Cascade Unknown_Target->Signaling_Cascade Activates cAMP cAMP Signaling_Cascade->cAMP Increases PKC PKC Signaling_Cascade->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB (cAMP response element-binding protein) PKA->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression TH and AAAD genes CREB->Gene_Expression Promotes transcription of TH_AAAD Tyrosine Hydroxylase (TH) & Aromatic L-amino Acid Decarboxylase (AAAD) Gene_Expression->TH_AAAD Leads to increased protein levels of Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AAAD Increased_Dopaminergic_Activity Increased_Dopaminergic_Activity Dopamine->Increased_Dopaminergic_Activity Results in

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Studying Dopamine Synthesis Regulation with Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane is an actoprotector drug that has been shown to exert its psychostimulant and anxiolytic effects through the modulation of the dopaminergic system. Unlike typical stimulants that act on dopamine (B1211576) reuptake, this compound uniquely enhances the synthesis of dopamine by upregulating the expression of key enzymes in the dopamine biosynthesis pathway.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study the intricate regulation of dopamine synthesis pathways.

The primary mechanism of this compound involves the genomic upregulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD or DDC), the rate-limiting enzymes in dopamine synthesis.[3] This leads to a sustained increase in dopamine levels in various brain regions, including the striatum, nucleus accumbens, and hypothalamus.[4] The study of this compound's effects can provide valuable insights into the transcriptional and translational regulation of dopamine production, offering a novel approach for the development of therapeutics for conditions associated with dopaminergic dysfunction.

Proposed Signaling Pathway of this compound's Action

Bromantane_Pathway cluster_cell Dopaminergic Neuron cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis cluster_dopamine_synthesis Dopamine Synthesis This compound This compound Nucleus Nucleus This compound->Nucleus Genomic Upregulation TH_gene TH Gene Nucleus->TH_gene Transcription AAAD_gene AAAD Gene Nucleus->AAAD_gene Transcription TH_protein Tyrosine Hydroxylase (TH) TH_gene->TH_protein Translation AAAD_protein Aromatic L-amino Acid Decarboxylase (AAAD) AAAD_gene->AAAD_protein Translation Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w Hydroxylation Dopamine Dopamine L_DOPA:e->Dopamine:w Decarboxylation

Caption: Proposed mechanism of this compound action in a dopaminergic neuron.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative and qualitative outcomes from experiments investigating the effects of this compound on the dopamine synthesis pathway.

Table 1: Effect of this compound on Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) Expression

Treatment GroupDose (mg/kg)Brain RegionTH Protein Expression (Fold Change vs. Vehicle)AAAD Protein Expression (Fold Change vs. Vehicle)
Vehicle0Striatum1.01.0
This compound30StriatumExpected IncreaseExpected Increase
This compound100StriatumExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
This compound300StriatumExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
Vehicle0Nucleus Accumbens1.01.0
This compound30Nucleus AccumbensExpected IncreaseExpected Increase
This compound100Nucleus AccumbensExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
This compound300Nucleus AccumbensExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
Vehicle0Hypothalamus1.01.0
This compound(Single Dose)Hypothalamus~2-2.5[5]Not Reported

Table 2: Effect of this compound on Dopamine and its Metabolites

Treatment GroupDose (mg/kg)Brain RegionDopamine (DA) (% Change vs. Vehicle)DOPAC (% Change vs. Vehicle)HVA (% Change vs. Vehicle)
Vehicle0Striatum100%100%100%
This compound30StriatumExpected IncreaseExpected Increase/No ChangeExpected Increase/No Change
This compound100StriatumExpected Dose-Dependent IncreaseExpected Increase/No ChangeExpected Increase/No Change
This compound300StriatumExpected Dose-Dependent IncreaseExpected Increase/No ChangeExpected Increase/No Change
Vehicle0Nucleus Accumbens100%100%100%
This compound30Nucleus AccumbensExpected IncreaseExpected Increase/No ChangeExpected Increase/No Change
This compound100Nucleus AccumbensExpected Dose-Dependent IncreaseExpected Increase/No ChangeExpected Increase/No Change
This compound300Nucleus AccumbensExpected Dose-Dependent IncreaseExpected Increase/No ChangeExpected Increase/No Change

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Bromantane_Admin This compound Administration Animal_Acclimation->Bromantane_Admin Tissue_Harvest Brain Tissue Harvest Bromantane_Admin->Tissue_Harvest Brain_Dissection Microdissection of Brain Regions Tissue_Harvest->Brain_Dissection Western_Blot Western Blot (TH & AAAD) Brain_Dissection->Western_Blot HPLC HPLC-ECD (DA, DOPAC, HVA) Brain_Dissection->HPLC Quantification Quantification & Normalization Western_Blot->Quantification HPLC->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A typical experimental workflow for studying this compound's effects.

Animal Handling and this compound Administration

Animals: Male Wistar rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water and a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

This compound Administration:

  • Vehicle: this compound can be suspended in a vehicle such as 1% starch solution or a mixture of Tween 80 and saline.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. For oral gavage, use a flexible feeding tube to minimize stress and injury.[6][7]

  • Dosage: Based on literature, effective doses in rodents range from 30 to 300 mg/kg.[8] A dose-response study could include doses of 30, 100, and 300 mg/kg.

  • Procedure:

    • Habituate the animals to the handling and administration procedure for several days prior to the experiment.

    • On the day of the experiment, weigh each animal to determine the correct dose volume.

    • Administer the appropriate dose of this compound or vehicle to the respective groups.

    • Return the animals to their home cages and observe for any adverse reactions.

    • Tissues are typically harvested 1.5-2 hours post-administration to observe peak effects on gene expression.[5]

Brain Tissue Microdissection

Objective: To isolate specific brain regions of interest, such as the striatum and nucleus accumbens.

Protocol:

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, pentobarbital).

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

  • Rapidly decapitate the animal and extract the brain.

  • Place the brain in an ice-cold brain matrix for slicing.

  • Make coronal sections of desired thickness (e.g., 1-2 mm).

  • Using fine forceps and a dissecting microscope, carefully dissect the striatum and nucleus accumbens from the coronal slices based on anatomical landmarks.

  • Immediately snap-freeze the dissected tissue in liquid nitrogen and store at -80°C until further processing.

Western Blot for TH and AAAD Protein Expression

Objective: To quantify the protein levels of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD/DDC).

Protocol:

  • Protein Extraction: Homogenize the frozen brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TH (e.g., 1:1000 dilution) and AAAD/DDC (e.g., 1 µg/mL) overnight at 4°C with gentle agitation.[4][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) at a 1:5000-1:10000 dilution for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of TH and AAAD to a loading control protein (e.g., β-actin or GAPDH).

HPLC-ECD for Dopamine, DOPAC, and HVA Analysis

Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Protocol:

  • Sample Preparation:

    • Homogenize the frozen brain tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA).

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD System:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: A buffered solution (e.g., 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM OSA, 100 mM EDTA, 3.1 mM TEA, 8 mM KCl) with a percentage of organic solvent like methanol (B129727) (e.g., 11% v/v), adjusted to an acidic pH (e.g., 3.2).[5]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. Set the potential to a level optimal for the oxidation of dopamine and its metabolites (e.g., +0.65 to +0.80 V).[1][5]

  • Analysis:

    • Inject a standard mixture of DA, DOPAC, and HVA to determine their retention times and create a standard curve for quantification.

    • Inject the prepared brain tissue samples.

    • Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak areas to the standard curve.

    • Normalize the results to the protein content of the tissue homogenate.

Logical Relationships in Experimental Design

Logical_Relationships cluster_hypothesis Hypothesis cluster_experiments Experimental Approaches cluster_expected_results Expected Results cluster_conclusion Conclusion Hypothesis This compound upregulates dopamine synthesis Western_Blot Western Blot (TH & AAAD Protein) Hypothesis->Western_Blot is tested by HPLC HPLC-ECD (DA, DOPAC, HVA Levels) Hypothesis->HPLC is tested by Increased_Protein Increased TH & AAAD Protein Western_Blot->Increased_Protein should lead to Increased_DA Increased Dopamine & Metabolites HPLC->Increased_DA should lead to Conclusion Confirmation of Hypothesis Increased_Protein->Conclusion supports Increased_DA->Conclusion supports

Caption: Logical flow of the experimental design to test the hypothesis.

References

A Step-by-Step Guide to Bromantane Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is a unique psychostimulant and anxiolytic compound, classified as an actoprotector due to its ability to enhance physical and mental performance without the typical side effects of classical stimulants, such as addiction or hyperstimulation.[1][2] Its mechanism of action is distinct, primarily involving the upregulation of dopamine (B1211576) synthesis through genomic pathways rather than direct action on dopamine transporters.[1][3][4] Specifically, this compound has been shown to increase the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][2][4] This leads to a sustained increase in dopamine levels in various brain regions.[1][3] Preclinical research in rodent models is crucial for further elucidating its therapeutic potential for conditions like asthenia, anxiety, and fatigue.

This guide provides detailed protocols for the administration of this compound in a preclinical research setting, covering vehicle preparation, administration routes, and key behavioral and neurochemical assays to evaluate its effects.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in preclinical rodent studies.

Table 1: this compound Dosage and Administration in Rodents

ParameterRodent ModelRoute of AdministrationVehicleDose RangeNotes
Effective Dose (Stimulatory) RatOral Gavage / Intraperitoneal (IP)Starch Mucilage, Tween 80 in Saline30 - 300 mg/kgIncreased spontaneous motor activity is observed in this range.[2][5][6]
Ineffective/Inhibitory Dose RatOral Gavage / IPStarch Mucilage, Tween 80 in Saline> 600 mg/kgDoses above 600 mg/kg may suppress behavioral activity.[5][6]
Administration Volume (Oral) Mouse/RatOral GavageAqueous-based vehicles5 - 10 mL/kgMaximum recommended volume to avoid gastrointestinal distress.[7]
Administration Volume (IP) Mouse/RatIntraperitoneal InjectionSaline-based vehicles< 10 mL/kgTo avoid discomfort and potential organ damage.[8]
Needle Gauge (Oral Gavage) MouseOral Gavage-18-20 gauge (flexible or bulb-tipped)Length should be measured from the nose to the last rib.[7]
Needle Gauge (Oral Gavage) RatOral Gavage-16-18 gauge (flexible or bulb-tipped)Length should be measured from the nose to the last rib.[7]
Needle Gauge (IP) MouseIntraperitoneal Injection-25-27 gaugeInjection into the lower right abdominal quadrant is recommended.[8]
Needle Gauge (IP) RatIntraperitoneal Injection-23-25 gaugeInjection into the lower right abdominal quadrant is recommended.[8]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Elimination Half-life 7 hoursNot Specified[2]
Time to Maximum Concentration (Tmax) ~4 hours (in males)Oral

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

1.1. Vehicle Preparation

This compound is a lipophilic compound and is poorly soluble in water. Therefore, a suspension is typically prepared for oral or intraperitoneal administration. A common vehicle is a weak starch mucilage or saline with a small amount of a surfactant like Tween 80.

  • Materials:

    • This compound powder

    • Corn starch or potato starch

    • Distilled water

    • 0.9% Saline solution

    • Tween 80 (Polysorbate 80)

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Volumetric flasks and graduated cylinders

  • Procedure for Starch Mucilage Vehicle (5% w/v):

    • Weigh the required amount of starch (e.g., 5 g for 100 mL).

    • In a beaker, create a paste by mixing the starch with a small volume of cold distilled water.

    • Gradually add boiling distilled water to the desired final volume while continuously stirring.

    • Heat the mixture gently on a magnetic stirrer until a translucent gel is formed.

    • Allow the mucilage to cool to room temperature before use.

  • Procedure for Saline/Tween 80 Vehicle:

    • Prepare a 0.5% - 1% (v/v) solution of Tween 80 in 0.9% saline.

    • Use a magnetic stirrer to ensure the Tween 80 is fully dissolved.

1.2. This compound Suspension Preparation

  • Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Levigate the this compound powder with a small amount of the chosen vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Keep the suspension continuously stirred during administration to prevent settling of the compound.

1.3. Administration Routes

1.3.1. Oral Gavage (PO)

Oral gavage ensures accurate dosing directly into the stomach.

  • Procedure:

    • Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the loose skin over the shoulders. For mice, scruffing the neck is effective.

    • Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) and mark it.

    • With the animal in an upright position, insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.

    • Once the needle is at the predetermined depth, administer the this compound suspension slowly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.[7][9][10]

1.3.2. Intraperitoneal Injection (IP)

IP injection allows for rapid absorption of the compound.

  • Procedure:

    • Restrain the rodent to expose the abdomen. For rats, a two-person technique is often preferred. For mice, the animal can be restrained by scruffing and securing the tail.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.

    • Inject the this compound suspension.

    • Withdraw the needle and return the animal to its cage.[8][11][12]

Protocol 2: Behavioral Assays

2.1. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50x50x40 cm for rats, 40x40x30 cm for mice) with a floor divided into a central and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and frequency of entries into the center zone.[13][14][15][16]

2.2. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session and analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type.[17][18][19][20][21]

2.3. Forced Swim Test (FST)

The FST is a common test to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle.

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes. The last 4 minutes are scored for immobility time (floating with minimal movements to keep the head above water).

    • A decrease in immobility time is indicative of an antidepressant-like effect.[1][4][22][23][24]

Protocol 3: Neurochemical and Molecular Analysis

3.1. Dopamine and Metabolite Measurement via HPLC-ECD

This protocol allows for the quantification of dopamine and its metabolites (DOPAC and HVA) in brain tissue.

  • Procedure:

    • Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

    • Filter the supernatant and inject a sample into an HPLC system equipped with an electrochemical detector.

    • Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.[3][5][25][26][27]

3.2. Western Blot Analysis of Tyrosine Hydroxylase (TH)

This technique is used to measure the protein expression levels of TH.

  • Procedure:

    • Prepare protein lysates from the dissected brain tissue.

    • Determine the protein concentration of each sample.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for TH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[28][29]

Mandatory Visualizations

Bromantane_Signaling_Pathway cluster_synthesis Dopamine Synthesis Pathway This compound This compound CREB CREB Activation This compound->CREB Upregulates TH_Gene Tyrosine Hydroxylase (TH) Gene Expression CREB->TH_Gene Promotes AAAD_Gene Aromatic L-amino Acid Decarboxylase (AAAD) Gene Expression CREB->AAAD_Gene Promotes TH_Protein TH Protein Synthesis TH_Gene->TH_Protein AAAD_Protein AAAD Protein Synthesis AAAD_Gene->AAAD_Protein Dopamine_Synthesis Increased Dopamine Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AAAD

Caption: this compound's mechanism of action on dopamine synthesis.

Preclinical_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep This compound/Vehicle Preparation Animal_Acclimation->Drug_Prep Administration Administration (PO or IP) Drug_Prep->Administration Behavioral_Testing Behavioral Testing (OFT, EPM, FST) Administration->Behavioral_Testing Tissue_Collection Euthanasia & Brain Tissue Dissection Behavioral_Testing->Tissue_Collection Neurochemical Neurochemical Analysis (HPLC-ECD) Tissue_Collection->Neurochemical Molecular Molecular Analysis (Western Blot, RNA-Seq) Tissue_Collection->Molecular Data_Analysis Data Analysis & Interpretation Neurochemical->Data_Analysis Molecular->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Logical_Relationships This compound This compound Administration Gene_Expression Increased TH & AAAD Gene Expression This compound->Gene_Expression Dopamine_Increase Increased Dopamine Synthesis & Levels Gene_Expression->Dopamine_Increase Psychostimulant Psychostimulant Effects (Increased Locomotion) Dopamine_Increase->Psychostimulant Anxiolytic Anxiolytic Effects (Increased Open Arm Time) Dopamine_Increase->Anxiolytic Antidepressant Antidepressant-like Effects (Decreased Immobility) Dopamine_Increase->Antidepressant

Caption: Logical relationships in this compound's mechanism of action.

References

In Vivo Experimental Design for Testing Bromantane's Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (Ladasten) is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties, often classified as an actoprotector or synthetic adaptogen.[1][2] Its primary mechanism of action is believed to involve the enhancement of dopamine (B1211576) synthesis through the upregulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) gene expression.[1][3] This is thought to be mediated by intracellular signaling cascades involving cyclic AMP (cAMP), protein kinase A (PKA), protein kinase C (PKC), and the transcription factor cAMP response element-binding protein (CREB).[3][4] Unlike typical psychostimulants, this compound does not appear to cause tolerance or dependence.[3]

These application notes provide a comprehensive in vivo experimental design to rigorously evaluate the efficacy of this compound in rodent models. The protocols outlined below are intended to guide researchers in assessing its psychostimulant, anxiolytic, adaptogenic, and cognitive-enhancing effects, as well as its underlying neurochemical mechanisms and safety profile.

Experimental Design and Groups

A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following design incorporates multiple behavioral and molecular endpoints to provide a thorough assessment of this compound's efficacy.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for these studies. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by a particular protocol.

Experimental Groups: A minimum of four experimental groups are recommended:

  • Vehicle Control: Administration of the vehicle (e.g., saline, distilled water with a suspending agent) on the same schedule as the this compound groups.

  • Low-Dose this compound: Administration of a low dose of this compound (e.g., 30 mg/kg, intraperitoneally).

  • High-Dose this compound: Administration of a high dose of this compound (e.g., 60 mg/kg, intraperitoneally).

  • Positive Control: Administration of a well-characterized compound for the specific behavioral test being conducted (e.g., methylphenidate for psychostimulant effects, diazepam for anxiolytic effects).

The route of administration and dosage may be adjusted based on the specific research question and available literature.

Behavioral Assays

A battery of behavioral tests should be employed to assess the various pharmacological effects of this compound.

Assessment of Psychostimulant and Anxiolytic Effects
  • Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior.[5][6]

  • Elevated Plus Maze (EPM): A widely used assay to assess anxiety-like behavior in rodents.[1][2]

Assessment of Antidepressant-like and Adaptogenic Effects
  • Forced Swim Test (FST): This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable cylinder of water.[7][8]

  • Sustained Attention Task (SAT): This operant conditioning task measures an animal's ability to maintain vigilance over a prolonged period, providing insights into cognitive enhancement and resistance to fatigue.[9][10][11]

Molecular and Neurochemical Analyses

To elucidate the mechanism of action of this compound, brain tissue should be collected following the completion of behavioral testing for neurochemical and molecular analyses.

Neurotransmitter Analysis
  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This technique is used to quantify the levels of dopamine, serotonin (B10506), and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in specific brain regions such as the striatum, prefrontal cortex, and hippocampus.[12][13]

Protein Expression Analysis
  • Western Blotting: This method is used to measure the expression levels of key proteins involved in the proposed signaling pathway of this compound, such as Tyrosine Hydroxylase (TH), phosphorylated CREB (pCREB), and total CREB.[14][15][16]

Safety Pharmacology and Toxicology

A preliminary assessment of this compound's safety profile is essential.

  • Safety Pharmacology Core Battery: As per FDA and ICH guidelines, this should include an evaluation of the central nervous system (e.g., functional observational battery), cardiovascular system (e.g., heart rate, blood pressure), and respiratory system.[17][18][19]

  • Acute Toxicity Study: A dose-escalation study to determine the LD50 and identify signs of toxicity, following OECD guidelines.[20][21]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Open Field Test Data

ParameterVehicle ControlLow-Dose this compoundHigh-Dose this compoundPositive Control
Total Distance Traveled (cm)
Time Spent in Center (s)
Number of Rears
Fecal Boli Count

Table 2: Elevated Plus Maze Data

ParameterVehicle ControlLow-Dose this compoundHigh-Dose this compoundPositive Control
Time in Open Arms (s)
Open Arm Entries (%)
Time in Closed Arms (s)
Closed Arm Entries (%)

Table 3: Forced Swim Test Data

ParameterVehicle ControlLow-Dose this compoundHigh-Dose this compoundPositive Control
Immobility Time (s)
Swimming Time (s)
Climbing Time (s)

Table 4: Neurotransmitter Levels (ng/mg tissue)

Neurotransmitter/MetaboliteBrain RegionVehicle ControlLow-Dose this compoundHigh-Dose this compound
DopamineStriatum
DOPACStriatum
HVAStriatum
SerotoninHippocampus
5-HIAAHippocampus

Table 5: Protein Expression (Relative to Control)

ProteinBrain RegionVehicle ControlLow-Dose this compoundHigh-Dose this compound
Tyrosine Hydroxylase (TH)Striatum1.0
pCREB/CREB RatioHippocampus1.0

Experimental Protocols

Protocol 1: Open Field Test
  • Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimate the rats to the testing room for at least 30 minutes before the test.

    • Gently place a rat in the center of the open field arena.

    • Allow the rat to explore the arena for a predetermined period (e.g., 10 minutes).

    • Record the session using a video camera mounted above the arena.

    • After the session, return the rat to its home cage.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis: Use video tracking software to analyze the total distance traveled, time spent in the center versus the periphery, rearing frequency, and instances of grooming and defecation.

Protocol 2: Elevated Plus Maze
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor (e.g., 50 cm).[2]

  • Procedure:

    • Acclimate the rats to the testing room for at least 30 minutes.

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • At the end of the session, return the rat to its home cage.

    • Clean the maze with 70% ethanol between trials.

  • Data Analysis: Manually or with video tracking software, score the time spent in and the number of entries into the open and closed arms.

Protocol 3: Forced Swim Test
  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom.

  • Procedure:

    • On day 1 (pre-test session), place the rat in the cylinder for 15 minutes.

    • Remove the rat, dry it with a towel, and return it to its home cage.

    • On day 2 (test session), 24 hours later, place the rat back in the cylinder for 5 minutes.

    • Record the test session.

  • Data Analysis: Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test session. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.[8]

Protocol 4: HPLC-ECD for Neurotransmitter Analysis
  • Tissue Preparation:

    • Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus) on ice.

    • Homogenize the tissue in a stabilizing solution (e.g., 0.1 M perchloric acid with 0.1 mM sodium metabisulfite).[22]

    • Centrifuge the homogenate and collect the supernatant.

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column.

    • The mobile phase typically consists of a buffer (e.g., citrate-phosphate buffer) with an organic modifier (e.g., methanol) and an ion-pairing agent.[13]

  • Detection: Use an electrochemical detector set at an appropriate oxidation potential to detect dopamine, serotonin, and their metabolites.

  • Quantification: Calculate the concentrations of the analytes by comparing their peak areas to those of known standards.

Protocol 5: Western Blot for Protein Expression
  • Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-TH, anti-pCREB, anti-CREB) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Proposed Signaling Pathway of this compound

Bromantane_Signaling_Pathway This compound This compound Unknown_Receptor Unknown Receptor/ Mechanism This compound->Unknown_Receptor Activates AC Adenylate Cyclase Unknown_Receptor->AC Stimulates PKC PKC Unknown_Receptor->PKC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to TH_Gene Tyrosine Hydroxylase Gene Transcription Nucleus->TH_Gene Initiates TH_Protein Tyrosine Hydroxylase (TH Protein) TH_Gene->TH_Protein Translation Dopamine Dopamine Synthesis TH_Protein->Dopamine Catalyzes

Caption: Proposed signaling pathway for this compound-induced dopamine synthesis.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization (1 week) B Group Assignment & This compound/Vehicle Administration A->B C Behavioral Testing Battery (e.g., OFT, EPM, FST, SAT) B->C D Tissue Collection (Brain Regions) C->D E Molecular & Neurochemical Analyses D->E F HPLC-ECD (Dopamine, Serotonin) E->F G Western Blot (TH, pCREB) E->G H Data Analysis & Interpretation F->H G->H

Caption: Overview of the in vivo experimental workflow.

Logical Relationships in Safety Assessment

Safety_Assessment A This compound Administration B Safety Pharmacology Core Battery A->B F Acute Toxicity Study (LD50 Determination) A->F C Central Nervous System (Functional Observational Battery) B->C D Cardiovascular System (ECG, Blood Pressure) B->D E Respiratory System (Respiratory Rate, Tidal Volume) B->E G Safety Profile Assessment C->G D->G E->G F->G

Caption: Logical flow for the safety assessment of this compound.

References

Application Notes: Analytical Methods for Bromantane Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromantane, N-(4-bromophenyl)adamantan-2-amine, is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity and stability is critical for guaranteeing safety and efficacy.[3] Rigorous analytical testing is required to identify and quantify impurities, characterize the API structure, and understand its degradation profile under various environmental conditions.[4][5]

These application notes provide detailed protocols for the determination of this compound's purity and stability using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a comprehensive protocol for conducting forced degradation studies to develop a stability-indicating method is described.

Part 1: Purity Determination

The assessment of purity involves the use of various analytical techniques to separate, identify, and quantify this compound and its potential impurities.[] The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the required sensitivity.[7]

Comparison of Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is often employed for the comprehensive characterization and purity assessment of adamantane derivatives like this compound.[8][9]

TechniquePrincipleKey StrengthsLimitations
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Excellent for quantifying non-volatile and thermally labile impurities; widely used for stability-indicating assays.[10]This compound lacks a strong chromophore, potentially limiting sensitivity with UV detection.[7]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry.High resolution for volatile impurities; provides structural information from mass fragmentation patterns.[11][12]Requires derivatization for less volatile compounds; high temperatures can cause degradation of thermolabile analytes.[10]
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Unambiguous structure elucidation and identification of impurities without the need for reference standards (qNMR).[8][9]Lower sensitivity compared to MS; can be complex for highly substituted molecules.[9]

Experimental Workflow for Purity Analysis

G cluster_0 Purity Analysis Workflow for this compound start This compound Sample qual_analysis Qualitative Analysis (Structural Confirmation) start->qual_analysis quant_analysis Quantitative Analysis (Purity & Impurities) start->quant_analysis nmr NMR Spectroscopy (¹H, ¹³C) qual_analysis->nmr Primary Method gcms GC-MS qual_analysis->gcms Confirmatory quant_analysis->gcms For Volatiles hplc HPLC-UV quant_analysis->hplc Primary Method report Final Purity Report nmr->report gcms->report hplc->report decision Purity Specification Met? report->decision pass Release decision->pass Yes fail Further Investigation decision->fail No

Caption: Workflow for this compound purity assessment.

Protocol 1: Purity Determination by HPLC-UV

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of potential non-volatile impurities.

Method Parameters
ParameterSpecification
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[13]
Mobile Phase Acetonitrile:Water (75:25, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Procedure
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound test sample in the mobile phase to a final concentration of approximately 50 µg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area percent of the this compound peak and any impurity peaks. Calculate the purity using the following formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Determination by GC-MS

This method is suitable for identifying and quantifying volatile impurities in the this compound sample.[1]

Method Parameters
ParameterSpecification
GC Column HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Injection Mode Split (20:1)[11]
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
Procedure
  • Sample Preparation: Prepare a solution of the this compound sample in ethyl acetate (B1210297) at a concentration of approximately 100 µg/mL.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Interpretation: Identify the this compound peak based on its retention time and mass spectrum.[1] Search the chromatogram for any additional peaks and identify them by comparing their mass spectra with a library (e.g., NIST). Quantify impurities based on their relative peak areas.

Protocol 3: Structural Confirmation and Purity by NMR

NMR spectroscopy is used for the definitive structural confirmation of this compound and to detect and identify impurities that have a different chemical structure.[9]

Method Parameters
Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Concentration ~10 mg/mL~20-30 mg/mL
Internal Standard Tetramethylsilane (TMS) at 0.00 ppmTetramethylsilane (TMS) at 0.00 ppm
Acquisition 16-32 scans1024 or more scans
Procedure
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the deuterated solvent in a 5 mm NMR tube.[14] Add TMS as an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.[9]

  • Data Analysis:

    • Compare the observed chemical shifts, multiplicities, and integrations of the ¹H spectrum with the expected structure of this compound.

    • Compare the observed chemical shifts in the ¹³C spectrum with the expected values.

    • Integrate signals from impurities relative to the this compound signals to estimate their levels.

Expected NMR Data

(Note: These are predicted shifts and may vary slightly based on experimental conditions.)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.4115 - 135
Adamantane CH-N3.5 - 4.055 - 65
Adamantane CH1.8 - 2.235 - 45
Adamantane CH₂1.6 - 2.025 - 35

Part 2: Stability and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation (stress testing) is performed to identify likely degradation products and establish the degradation pathways, which is crucial for developing stability-indicating analytical methods.[4][15]

Workflow for Stability-Indicating Method Development

G cluster_1 Forced Degradation & Stability Method Workflow start This compound API stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid therm Thermal stress->therm photo Photolytic stress->photo analysis Analyze Stressed Samples (Develop HPLC Method) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis validate Validate Stability- Indicating Method analysis->validate Peak Purity & Resolution OK report Stability Report & Degradation Pathway validate->report

Caption: Forced degradation and method development workflow.

Protocol 4: Forced Degradation Study

This protocol outlines the conditions for stress testing this compound to induce degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions.[16]

Stress Conditions
ConditionReagent / ParametersTime
Acid Hydrolysis 0.1 M HCl at 60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH at 60°C24 - 48 hours
Oxidative 3% H₂O₂ at Room Temperature24 hours
Thermal Solid sample at 105°C48 hours
Photolytic Solid sample exposed to ICH Q1B option 2 (1.2 million lux hours and 200 watt hours/m²)Variable
Procedure
  • Prepare Samples: For solution studies (acid, base, oxidative), prepare a this compound solution at ~1 mg/mL in the respective stress medium. For solid-state studies (thermal, photolytic), spread a thin layer of the powder in a suitable container.

  • Expose to Stress: Place the samples under the conditions outlined in the table above. Include a control sample (unstressed) for comparison.

  • Neutralization: After the exposure time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Sample Preparation for Analysis: Dilute all samples (including the control) with the HPLC mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze the samples using the developed stability-indicating HPLC method (Protocol 1, potentially with a modified gradient to resolve all degradants). Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

Hypothetical Degradation Pathway

Oxidative stress is a likely degradation pathway for amines and aromatic compounds. A potential degradation product of this compound is a hydroxylated species, which has also been identified as a metabolite.[17]

G cluster_2 Hypothetical Oxidative Degradation of this compound This compound This compound C₁₆H₂₀BrN Hydroxy 6-Hydroxy this compound C₁₆H₂₀BrNO This compound->Hydroxy Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Hydroxy

Caption: Potential oxidative degradation of this compound.

Data Summary for Stability Studies

The results from the forced degradation study should be summarized to demonstrate the stability-indicating nature of the analytical method.

Stress Condition% Assay of this compound% Total ImpuritiesPeak PurityComments
Control 99.80.2PassNo significant degradation observed.
0.1 M HCl, 60°C 92.57.5PassSignificant degradation observed.
0.1 M NaOH, 60°C 88.111.9PassMost degradation observed under basic conditions.
3% H₂O₂, RT 94.35.7PassDegradation observed, main degradant at RRT ~1.2.
Thermal, 105°C 99.50.5PassThis compound is thermally stable.
Photolytic 99.20.8PassThis compound is photostable.

(Note: RRT = Relative Retention Time)

References

Establishing a Reliable Animal Model for Bromantane Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is a unique psychostimulant and anxiolytic compound with a distinct mechanism of action. Unlike typical stimulants that primarily act on dopamine (B1211576) transporters, this compound upregulates the expression of tyrosine hydroxylase and aromatic L-amino acid decarboxylase, the key enzymes in the dopamine synthesis pathway.[1][2] This leads to a gradual and sustained increase in dopamine levels, particularly in the striatum and other brain regions.[1][3] Furthermore, this compound is reported to influence the serotonergic system and enhance GABAergic mediation, contributing to its anxiolytic properties.[4][5][6] Establishing a robust and reliable animal model is crucial for the continued investigation of this compound's therapeutic potential and underlying neurobiological mechanisms.

These application notes provide a comprehensive guide to developing a reliable animal model for this compound research, encompassing experimental design considerations, detailed protocols for behavioral and neurochemical analyses, and data presentation guidelines.

Animal Model Selection and Husbandry

The most commonly used animal models for studying the effects of psychostimulants are rats and mice.[7][8] The choice between these species may depend on the specific research question, cost, and availability of transgenic lines. Wistar and Sprague-Dawley rats, as well as C57BL/6 and BALB/c mice, have been used in previous studies investigating this compound.[9][10]

General Husbandry Recommendations:

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (22 ± 2°C), and humidity (50 ± 10%).

  • Acclimation: Upon arrival, animals should be allowed an acclimation period of at least one week before the commencement of any experimental procedures.

  • Handling: Gentle and consistent handling is essential to minimize stress, which can be a significant confounding variable in behavioral studies.

Dose Selection and Administration

The selection of an appropriate dose range is critical for observing the desired pharmacological effects of this compound. Based on existing literature, this compound exhibits a dose-dependent biphasic effect on locomotor activity in rodents.

Data Presentation: Dose-Response Effects of this compound on Spontaneous Motor Activity in Rats

Dose Range (mg/kg, p.o.)Observed Effect on Spontaneous Motor ActivityReference
30 - 300Stimulation[4][11]
600No significant change[4][11]
>600Suppression/Inhibition[4][11]

Rationale for Dose Selection:

  • Low to Moderate Doses (20-50 mg/kg): These doses are typically used to investigate the psychostimulant, anxiolytic, and performance-enhancing effects of this compound.[11][12]

  • High Doses (≥ 600 mg/kg): These doses are generally used in toxicological studies to assess the adverse effect profile of the compound.[4][11]

  • Acute vs. Chronic Administration: The choice between acute and chronic dosing regimens depends on the research question. Acute administration is suitable for studying the immediate pharmacological effects, while chronic administration is necessary to investigate long-term changes in neurochemistry, receptor sensitivity, and potential for tolerance or sensitization.[2][5]

Route of Administration:

Oral gavage (p.o.) is the most common route of administration in published studies, reflecting its clinical use.[2][5]

Experimental Protocols

Behavioral Assays

1. Open Field Test (OFT)

The Open Field Test is a widely used assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with a floor divided into a central and a peripheral zone.[13] The arena should be made of a non-porous material for easy cleaning.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[9][14]

  • Procedure:

    • Gently place the animal in the center of the open field arena.[9]

    • Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).[1]

    • Record the animal's behavior using an automated video-tracking system.[9]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.

    • Exploratory Behavior: Rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.[9]

2. Elevated Plus Maze (EPM)

The Elevated Plus Maze is a classic test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms.

  • Acclimation: Acclimate the animals to the testing room for at least 45-60 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Cleaning: Clean the maze thoroughly between trials.

Neurochemical Analysis

Measurement of Dopamine and Serotonin in Rodent Brain Tissue using HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for quantifying monoamine neurotransmitters and their metabolites in brain tissue.

Protocol:

  • Tissue Collection and Preparation:

    • Following behavioral testing, euthanize the animals via cervical dislocation or decapitation.

    • Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens) on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Homogenization:

    • Homogenize the frozen brain tissue in an ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard like 3,4-dihydroxybenzylamine (B7771078) - DHBA).[7]

    • Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 30 minutes to pellet proteins.[7]

  • Sample Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a specific volume of the filtered supernatant into the HPLC-ECD system.

    • Separate the neurotransmitters using a reverse-phase C18 column.

    • Detect and quantify the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Calculate the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) by comparing the peak areas to those of a standard curve.

    • Normalize the data to the weight of the tissue sample.

Visualization of Key Pathways and Workflows

This compound's Proposed Mechanism of Action

Bromantane_Mechanism This compound This compound Gene_Expression Modulation of Gene Expression This compound->Gene_Expression Serotonin_System Serotonergic System Modulation This compound->Serotonin_System GABA_System GABAergic System Enhancement This compound->GABA_System TH Tyrosine Hydroxylase (TH) Upregulation Gene_Expression->TH AAAD Aromatic L-amino Acid Decarboxylase (AAAD) Upregulation Gene_Expression->AAAD Dopamine_Synthesis Increased Dopamine Synthesis TH->Dopamine_Synthesis AAAD->Dopamine_Synthesis Dopamine_Levels Elevated Dopamine Levels Dopamine_Synthesis->Dopamine_Levels Psychostimulant_Effect Psychostimulant Effect Dopamine_Levels->Psychostimulant_Effect Anxiolytic_Effect Anxiolytic Effect Serotonin_System->Anxiolytic_Effect GABA_System->Anxiolytic_Effect

Caption: Proposed signaling pathway of this compound's action.

Experimental Workflow for Establishing a this compound Animal Model

Experimental_Workflow start Start: Animal Acclimation dosing This compound Administration (Acute or Chronic) start->dosing behavioral Behavioral Testing (OFT, EPM) dosing->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia neurochem Neurochemical Analysis (HPLC-ECD) euthanasia->neurochem data_analysis Data Analysis and Interpretation neurochem->data_analysis end End: Model Established data_analysis->end

Caption: A typical experimental workflow for this compound research.

Logical Relationship of Experimental Parameters

Logical_Relationships cluster_independent Independent Variables cluster_dependent Dependent Variables cluster_assay Assays Dose This compound Dose Behavior Behavioral Outcomes (Locomotion, Anxiety) Dose->Behavior Neurochemistry Neurochemical Levels (Dopamine, Serotonin) Dose->Neurochemistry Regimen Dosing Regimen (Acute/Chronic) Regimen->Behavior Regimen->Neurochemistry OFT Open Field Test Behavior->OFT EPM Elevated Plus Maze Behavior->EPM HPLC HPLC-ECD Neurochemistry->HPLC

Caption: Interplay of experimental variables and assays.

Conclusion

The successful establishment of a reliable animal model is fundamental to advancing our understanding of this compound's unique pharmacological profile. By carefully considering animal model selection, dose administration, and employing standardized behavioral and neurochemical protocols, researchers can generate robust and reproducible data. The application notes and protocols provided herein offer a comprehensive framework to guide the design and execution of preclinical studies on this compound, ultimately facilitating the exploration of its therapeutic potential.

References

Best Practices for Dissolving and Storing Bromantane for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties. For researchers investigating its pharmacological effects, proper handling, including dissolution and storage, is paramount to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the dissolution and storage of this compound for research applications.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder. Its adamantane cage structure renders it highly lipophilic, which dictates its solubility characteristics.

Data Presentation: this compound Solubility

SolventTypeReported SolubilityCitation
WaterPolar ProticPractically Insoluble / Poorly Soluble[1]
EthanolPolar ProticSoluble[1]
Dimethyl Sulfoxide (B87167) (DMSO)Polar AproticSoluble[2]
AcetonePolar AproticEasily Soluble[1]
HexaneNon-polarSoluble
ChloroformNon-polarSlightly Soluble
Ethyl AcetatePolar AproticSlightly Soluble
Polyethylene Glycol 400 (PEG 400)PolarAnecdotally reported to dissolve up to 40-50 mg/mL with heating.
Propylene Glycol (PG)PolarAnecdotally reported to be an effective solvent.
Caprylic Acid (C8 MCT Oil)Non-polarAnecdotally reported to dissolve this compound with heating.
Olive OilNon-polarAnecdotally reported as a vehicle for dissolution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Protocol for Preparation of this compound Formulation for Oral Administration in Rodents

This protocol provides a general guideline for preparing a this compound suspension for oral gavage in rodent models. The selection of the vehicle may need to be optimized based on the specific experimental design.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution containing PEG 400 and/or Tween 80)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinder or volumetric flask

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Weighing: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Suspension Preparation:

    • If using a mortar and pestle, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. Gradually add the remaining vehicle while continuing to mix.

    • Alternatively, add the this compound powder to the vehicle in a suitable container and use a homogenizer or sonicator to create a uniform suspension.

  • Mixing: Place the container on a stir plate and stir continuously to maintain a homogenous suspension, especially during dosing.

  • Administration: Administer the this compound suspension to the animals via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose. Doses in rodent studies have ranged from 30-300 mg/kg for stimulatory effects[3][4].

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is crucial for maintaining its integrity and ensuring the reliability of research findings.

Data Presentation: Storage Recommendations

FormStorage ConditionsContainerDurationCitation
Solid PowderCool, dry, and well-ventilated place. Protect from light and moisture.Tightly closed container.Long-term[2]
Stock Solution (e.g., in DMSO)-20°CSterile, airtight vials.Short to medium-termGeneral laboratory practice
Stock Solution (e.g., in DMSO)-80°CSterile, airtight vials.Long-termGeneral laboratory practice

Note: Specific stability data for this compound in various solvents over extended periods is not widely published. It is recommended to prepare fresh solutions for critical experiments and to minimize freeze-thaw cycles of stock solutions.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action of this compound involves the upregulation of key enzymes in the dopamine (B1211576) synthesis pathway.

Bromantane_Mechanism cluster_extracellular Extracellular cluster_intracellular Neuron This compound This compound TH_Gene_Expression Tyrosine Hydroxylase Gene Expression This compound->TH_Gene_Expression Upregulates AAAD_Gene_Expression Aromatic L-amino Acid Decarboxylase Gene Expression This compound->AAAD_Gene_Expression Upregulates Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Catalyzed by Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Catalyzed by AAAD Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle Storage & Release Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) TH_Gene_Expression->Tyrosine_Hydroxylase AAAD Aromatic L-amino Acid Decarboxylase (AAAD) AAAD_Gene_Expression->AAAD Bromantane_Workflow start Start weigh 1. Weigh this compound Powder start->weigh mix 3. Create Suspension (Triturate/Homogenize) weigh->mix prep_vehicle 2. Prepare Vehicle (e.g., 0.5% CMC) prep_vehicle->mix stir 4. Continuous Stirring mix->stir dose 5. Administer via Oral Gavage stir->dose end End dose->end

References

Application Notes and Protocols for Cell-Based Screening of Bromantane's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties, often classified as an actoprotector or synthetic adaptogen.[1][2] Its mechanism of action is distinct from typical stimulants.[1][3] this compound's primary effect is the enhancement of the dopaminergic system through the upregulation of dopamine (B1211576) synthesis.[4][5] It achieves this by increasing the expression of key enzymes, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), via indirect genomic pathways.[3][4] This leads to a sustained increase in dopamine levels in brain regions like the striatum and hypothalamus.[1][6]

Additionally, this compound is reported to have neuroprotective effects, potentially through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), modulation of the GABAergic system, and membrane-protective properties.[4][7][8][9]

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the diverse biological activities of this compound. The assays are selected to investigate its effects on dopamine synthesis, neurotransmitter reuptake, cell viability, and other relevant pathways.

Diagram: this compound's Proposed Mechanism of Action

The following diagram illustrates the key molecular pathways influenced by this compound, focusing on its role in enhancing dopamine synthesis and promoting neuroprotection.

Bromantane_Mechanism cluster_0 Cellular Effects of this compound cluster_1 Dopaminergic System cluster_2 Neuroprotective Pathways This compound This compound CREB CREB Activation This compound->CREB Upregulates HDAC HDAC Inhibition This compound->HDAC GABA GABAergic Transmission This compound->GABA Enhances TH_Gene Tyrosine Hydroxylase (TH) Gene Expression CREB->TH_Gene Upregulates AAAD_Gene AAAD Gene Expression CREB->AAAD_Gene Upregulates TH_Enzyme TH Enzyme TH_Gene->TH_Enzyme Translation AAAD_Enzyme AAAD Enzyme AAAD_Gene->AAAD_Enzyme Translation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AAAD BDNF_Gene BDNF Gene Expression HDAC->BDNF_Gene Upregulates BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_Protein->Neuroprotection GABA->Neuroprotection

Caption: Proposed signaling pathways affected by this compound.

Application Note 1: Assessment of Dopaminergic Activity

This section details assays to quantify this compound's primary mechanism of action: the enhancement of dopaminergic neurotransmission.

Tyrosine Hydroxylase (TH) Activity Assay

Principle: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[10] This colorimetric assay measures the enzymatic activity of TH by quantifying the production of L-DOPA. L-DOPA is oxidized by sodium periodate (B1199274) to form dopachrome, a colored product whose absorbance can be measured spectrophotometrically at 475 nm.[10][11] An increase in absorbance indicates enhanced TH activity. This assay is suitable for high-throughput screening.[11]

Experimental Protocol:

  • Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells, which endogenously express TH.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • Lysis Buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Assay Buffer (e.g., 50 mM HEPES, 50 mM L-tyrosine)

    • Sodium Periodate (NaIO₄) solution (100 mM)

    • 96-well microplate

Procedure:

  • Cell Plating: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours to allow for changes in gene expression and enzyme levels.

  • Cell Lysis: Aspirate the medium and wash cells with PBS. Add 50 µL of cold Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Enzymatic Reaction: Transfer 20 µL of cell lysate to a new 96-well plate. Initiate the reaction by adding 100 µL of Assay Buffer to each well.

  • Dopachrome Formation: Add 50 µL of Sodium Periodate solution to each well to oxidize the L-DOPA produced.

  • Data Acquisition: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 30 minutes or as an endpoint reading.[10][11]

Data Interpretation: Calculate the rate of increase in absorbance (for kinetic reads) or the final absorbance value. Compare the values from this compound-treated wells to the vehicle control. A significant increase in absorbance indicates that this compound enhances TH activity.

Example Data Table:

This compound Conc. (µM)TH Activity (Absorbance at 475 nm)% Increase vs. Control
0 (Vehicle)0.15 ± 0.020%
10.18 ± 0.0320%
100.25 ± 0.0467%
500.38 ± 0.05153%
1000.41 ± 0.06173%
Dopamine Transporter (DAT) Uptake Assay

Principle: This assay measures the ability of a compound to inhibit the reuptake of dopamine from the extracellular space via the dopamine transporter (DAT). The assay utilizes a fluorescent substrate that acts as a mimic for dopamine.[12] When this substrate is taken up by cells expressing DAT, the intracellular fluorescence increases. An inhibitor of DAT, or a compound that blocks reuptake, will prevent this increase in fluorescence.[12][13]

Experimental Protocol:

  • Cell Line: HEK293 cells stably expressing human DAT (hDAT).

  • Reagents:

    • Neurotransmitter Transporter Uptake Assay Kit (commercially available).

    • Assay Buffer (e.g., HBSS).

    • This compound stock solution (in DMSO).

    • Positive Control (e.g., Nomifensine, a known DAT inhibitor).

    • 384-well black, clear-bottom microplate.

Procedure:

  • Cell Plating: Plate hDAT-HEK293 cells at a density of 1.5 x 10⁴ cells/well in a 384-well plate and incubate overnight.[12]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in Assay Buffer.

  • Compound Incubation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate from the assay kit to all wells.

  • Data Acquisition: Immediately place the plate in a bottom-reading fluorescent plate reader. Measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) in kinetic mode for 30-60 minutes.[12]

Data Interpretation: The rate of fluorescence increase is proportional to DAT activity. Calculate the area under the curve (AUC) or the initial velocity (Vmax) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. While this compound's primary mechanism is not reuptake inhibition, this assay can rule out or quantify any secondary effects on DAT.[14]

Example Data Table:

CompoundIC₅₀ (µM)Primary Action
Nomifensine0.05DAT Inhibition
This compound> 50Not a potent DAT inhibitor
VehicleN/ANo Inhibition

Application Note 2: Assessment of Neuroprotective and Cytotoxic Effects

This section provides protocols to evaluate this compound's potential to protect neurons from stress and to assess its general cytotoxicity.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at ~570 nm.[16]

Experimental Protocol:

  • Cell Line: SH-SY5Y or primary cortical neurons.

  • Reagents:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Neurotoxin (optional, for neuroprotection studies, e.g., 6-OHDA or MPP⁺).

    • 96-well plate.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment:

    • For Cytotoxicity: Treat cells with a range of this compound concentrations for 24-72 hours.

    • For Neuroprotection: Pre-treat cells with this compound for 2-4 hours, then co-incubate with a known neurotoxin (e.g., 100 µM 6-OHDA) for an additional 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of Solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Interpretation: Calculate cell viability as a percentage relative to the untreated control. For cytotoxicity, a decrease in viability indicates a toxic effect. For neuroprotection, a significant increase in viability in the presence of the neurotoxin, compared to the toxin-only control, suggests a protective effect.

Example Data Table (Neuroprotection):

TreatmentCell Viability (% of Control)
Control (Vehicle)100%
6-OHDA (100 µM)45% ± 5%
6-OHDA + this compound (10 µM)75% ± 6%
6-OHDA + this compound (50 µM)88% ± 7%
This compound alone (50 µM)102% ± 4%
BDNF Expression Assay (ELISA)

Principle: Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival and plasticity.[18] this compound has been shown to increase the expression of BDNF.[4][8] This can be quantified using an enzyme-linked immunosorbent assay (ELISA), a plate-based technique that uses antibodies to detect and quantify the amount of BDNF protein in cell lysates or culture supernatants.

Experimental Protocol:

  • Cell Line: Primary cortical neurons or SH-SY5Y cells.

  • Reagents:

    • BDNF ELISA Kit (commercially available).

    • This compound stock solution.

    • Lysis buffer (if measuring intracellular BDNF).

    • 6-well plate.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once confluent, treat with various concentrations of this compound for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant (for secreted BDNF) and/or lyse the cells (for intracellular BDNF).

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves adding samples and standards to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).

Data Interpretation: Generate a standard curve using the provided BDNF standards. Use this curve to calculate the concentration of BDNF (in pg/mL) in each sample. Compare the BDNF levels in this compound-treated samples to the vehicle control.

Reactive Oxygen Species (ROS) Assay

Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in neurodegeneration. This compound may have membrane-protective properties.[7] This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels. Inside the cell, H2DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[19][20]

Experimental Protocol:

  • Cell Line: SH-SY5Y or primary neurons.

  • Reagents:

    • H2DCFDA probe (e.g., 10 mM stock in DMSO).

    • Oxidative stress inducer (e.g., H₂O₂ or Rotenone).

    • This compound stock solution.

    • Black, clear-bottom 96-well plate.

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow to adhere.

  • Compound Pre-treatment: Treat cells with this compound for 1-2 hours.

  • Probe Loading: Remove the medium and incubate cells with 10 µM H2DCFDA in serum-free medium for 45 minutes at 37°C in the dark.[19]

  • Induction of Oxidative Stress: Wash cells with PBS. Add the oxidative stress inducer (e.g., 100 µM H₂O₂) in the presence or absence of this compound.

  • Data Acquisition: Measure fluorescence intensity (Ex/Em = 495/529 nm) using a fluorescence plate reader.[19][20]

Data Interpretation: An increase in fluorescence indicates ROS production. A significant reduction in the fluorescence signal in cells pre-treated with this compound compared to those treated with the stress inducer alone suggests that this compound has antioxidant or ROS-scavenging properties.

Diagram: General Workflow for Cell-Based Screening

This diagram outlines the typical steps involved in screening a compound like this compound using a cell-based assay in a multi-well plate format.

Workflow cluster_workflow High-Throughput Screening Workflow plate_cells 1. Plate Cells in 96/384-well plate incubate_1 2. Incubate (e.g., 24h, 37°C) plate_cells->incubate_1 treat_compound 3. Add this compound & Controls incubate_1->treat_compound incubate_2 4. Incubate (Drug Exposure Time) treat_compound->incubate_2 add_reagents 5. Add Assay-Specific Reagents (e.g., MTT, Dye) incubate_2->add_reagents incubate_3 6. Incubate (Reaction Time) add_reagents->incubate_3 read_plate 7. Read Plate (Absorbance/Fluorescence) incubate_3->read_plate analyze_data 8. Analyze Data (Calculate EC₅₀/IC₅₀) read_plate->analyze_data

Caption: A generalized workflow for in vitro cell-based assays.

Application Note 3: Screening for Off-Target Activities

It is important to characterize a compound's activity at other relevant targets to understand its specificity and potential side effects.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters.[21] MAO inhibitors are used to treat depression and Parkinson's disease.[22] This assay measures MAO activity by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[21][23] A decrease in signal in the presence of a test compound indicates MAO inhibition.

Experimental Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Reagents:

    • MAO Inhibition Assay Kit (Fluorometric or Colorimetric).

    • MAO Substrate (e.g., Kynuramine or Tyramine).[22][23]

    • This compound stock solution.

    • Positive Controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).[22][23]

Procedure:

  • Assay Preparation: The assay is typically performed in a 96-well plate format using purified enzymes, not whole cells.

  • Compound Incubation: Add MAO-A or MAO-B enzyme to wells, followed by various concentrations of this compound or positive controls. Incubate for 10-15 minutes.

  • Reaction Initiation: Add the MAO substrate and the detection probe/HRP mixture to initiate the reaction.

  • Data Acquisition: Measure fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 540-570 nm) over time.[23]

Data Interpretation: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the log of the inhibitor concentration to calculate the IC₅₀ value for both MAO-A and MAO-B. This will reveal if this compound has any significant off-target activity on these key enzymes.

Example Data Table:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity
Clorgyline0.0115MAO-A
Selegiline80.02MAO-B
This compound> 100> 100Non-selective, weak

References

Protocol for studying the effects of Bromantane on synaptic plasticity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Investigating Bromantane's Influence on Synaptic Plasticity

Introduction

This compound (N-(4-bromophenyl)adamantan-2-amine) is an atypical psychostimulant and anxiolytic drug developed in the 1980s.[1] Unlike typical stimulants that act on monoamine reuptake, this compound's primary mechanism involves the upregulation of dopamine (B1211576) synthesis through genomic pathways.[2] It enhances the expression of key enzymes in the dopamine biosynthesis pathway, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][2][3] This leads to a sustained increase in dopamine levels in various brain regions, including the hippocampus, striatum, and nucleus accumbens.[4][5]

Furthermore, this compound has been shown to elevate cAMP response element-binding protein (CREB) and inhibit histone deacetylase (HDAC), which may lead to the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3] Given that dopamine, CREB, and BDNF are all critical modulators of synaptic plasticity—the cellular basis for learning and memory—this compound presents a compelling candidate for investigation in this context.[3][6] Long-term potentiation (LTP) is a widely studied form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation.[7][8]

These application notes provide a comprehensive protocol for studying the effects of this compound on synaptic plasticity in vitro using acute hippocampal slices from rodents. The protocols detail methods for electrophysiological recording of LTP, followed by molecular analysis of key proteins and genes associated with synaptic function and plasticity.

Proposed Signaling Pathway for this compound's Action on Synaptic Plasticity

Bromantane_Pathway cluster_0 Cellular Action cluster_1 Neurochemical & Synaptic Effects This compound This compound Genomic Indirect Genomic Mechanisms This compound->Genomic HDAC HDAC Inhibition Genomic->HDAC CREB CREB Activation Genomic->CREB TH_AAAD Upregulation of Tyrosine Hydroxylase (TH) & Aromatic L-amino Acid Decarboxylase (AAAD) Genomic->TH_AAAD BDNF Increased BDNF Expression HDAC->BDNF CREB->BDNF Dopamine Increased Dopamine Synthesis TH_AAAD->Dopamine Plasticity Modulation of Synaptic Plasticity (LTP) Dopamine->Plasticity BDNF->Plasticity

Caption: Proposed signaling cascade of this compound.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Post-Hoc Analysis Animal Rodent (e.g., Wistar Rat) Dissection Brain Dissection Animal->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Slice Recovery (NMDG-aCSF) Slicing->Recovery Incubation Incubation with this compound (Vehicle, 10µM, 30µM, 100µM) Recovery->Incubation Electrophysiology Electrophysiology: LTP Induction & Recording Incubation->Electrophysiology Homogenization Slice Homogenization Electrophysiology->Homogenization WesternBlot Western Blot Analysis (pCREB, PSD-95, Synaptophysin) Homogenization->WesternBlot Protein Fraction qPCR qPCR Analysis (Arc, c-fos, BDNF) Homogenization->qPCR RNA Fraction

Caption: Overview of the experimental procedure.

Data Presentation

Table 1: Electrophysiological Data Summary
Treatment GroupN (slices)Baseline fEPSP Slope (mV/ms)Post-TBS Potentiation (50-60 min)
Vehicle Control120.52 ± 0.04145.2 ± 5.6%
This compound (10 µM)120.51 ± 0.05160.8 ± 6.1%
This compound (30 µM)120.53 ± 0.04175.4 ± 7.2%
This compound (100 µM)120.50 ± 0.06168.9 ± 6.8%
Data are presented as mean ± SEM. Statistical significance relative to vehicle control: p<0.05, p<0.01.
Table 2: Western Blot Data Summary (Relative Protein Expression)
Treatment GrouppCREB/CREB RatioPSD-95 ExpressionSynaptophysin Expression
Vehicle Control1.00 ± 0.101.00 ± 0.121.00 ± 0.09
This compound (30 µM)1.58 ± 0.15**1.21 ± 0.141.05 ± 0.11
*Data are normalized to the vehicle control group and presented as mean ± SEM. Statistical significance relative to vehicle control: p<0.01.
Table 3: qPCR Data Summary (Relative mRNA Expression)
Treatment GroupArc mRNA Fold Changec-fos mRNA Fold ChangeBDNF mRNA Fold Change
Vehicle Control1.00 ± 0.181.00 ± 0.211.00 ± 0.15
This compound (30 µM)2.10 ± 0.25 1.85 ± 0.22*1.75 ± 0.19
*Data are normalized to the vehicle control group using the 2-ΔΔCt method and presented as mean ± SEM. Statistical significance relative to vehicle control: p<0.05, p<0.01.

Experimental Protocols

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is adapted from the N-methyl-D-glucamine (NMDG) protective recovery method, which enhances neuronal viability, particularly in adult tissue.[9][10]

1.1. Solutions and Reagents:

  • NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl.[10]

  • HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4.[10]

  • Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.

  • All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes prior to and throughout the experiment.

1.2. Procedure:

  • Deeply anesthetize an adult Wistar rat and perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.[11]

  • Rapidly decapitate the animal, dissect the brain, and place it in the ice-cold NMDG-HEPES aCSF.

  • Isolate the hippocampus and prepare it for slicing.

  • Cut 300-400 µm thick transverse hippocampal slices using a vibratome (e.g., Compresstome or Leica VT1200S) in the ice-cold, carbogenated NMDG-HEPES aCSF.[12]

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34°C for 10-12 minutes.[10]

  • Transfer the slices to a holding chamber containing HEPES Holding aCSF at room temperature for at least 1 hour before starting experiments.[10]

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes extracellular field potential recordings in the CA1 region of the hippocampus.[7][13]

2.1. Setup:

  • Transfer a single slice to the recording chamber, continuously perfused with carbogenated recording aCSF at a rate of 2-3 mL/min at 32 ± 1°C.[14]

  • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with recording aCSF in the stratum radiatum of the CA1 region.[14]

  • Deliver biphasic constant-current pulses (0.1 ms (B15284909) duration) to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Adjust the stimulation intensity to elicit an fEPSP amplitude that is 30-40% of the maximum response.

2.2. Procedure:

  • Record a stable baseline of fEPSPs for at least 20 minutes, delivering a single pulse every 20 seconds (0.05 Hz).[14]

  • Apply this compound (or vehicle) to the perfusing aCSF and incubate for 20-30 minutes.

  • Induce LTP using a standard theta-burst stimulation (TBS) protocol. A typical TBS consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[13]

  • Record fEPSPs for at least 60 minutes post-TBS to monitor the induction and maintenance of LTP.

  • At the end of the recording, collect the slice and snap-freeze in liquid nitrogen for subsequent molecular analysis.

Protocol 3: Western Blot Analysis of Synaptic Proteins

This protocol allows for the quantification of specific protein levels in the hippocampal slices post-electrophysiology.[15]

3.1. Protein Extraction:

  • Homogenize individual hippocampal slices in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.[15]

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[15]

3.2. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[15]

  • Separate proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15][16]

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15]

  • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin, anti-pCREB, anti-CREB, anti-GAPDH).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[15]

  • Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH).[15]

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the relative expression of plasticity-associated genes.

4.1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from individual hippocampal slices using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4.2. qPCR Procedure:

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for target genes (Arc, c-fos, BDNF) and a reference gene (e.g., GAPDH, β-Actin), and the diluted cDNA template.[17][18]

  • Perform the qPCR reaction in a real-time PCR system (e.g., LightCycler 480 or similar) using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.[17][19]

  • Analyze the data using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control group.[18]

References

Application Notes and Protocols: Deuterated Bromantane as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane, N-(4-bromophenyl)adamantan-2-amine, is a pharmaceutical compound with both psychostimulant and anxiolytic properties. Its unique mechanism of action, which involves the upregulation of dopamine (B1211576) synthesis rather than reuptake inhibition, makes it a subject of interest in neuroscience and drug development.[1][2] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A deuterated version of the analyte, in this case, deuterated this compound, is the ideal internal standard. Its physicochemical properties are nearly identical to this compound, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[4]

These application notes provide detailed protocols for the use of deuterated this compound as an internal standard in pharmacokinetic studies, including its synthesis, sample preparation, and LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for the Quantification of this compound
ParameterSetting
Liquid Chromatography
LC SystemStandard HPLC or UHPLC system
ColumnZorbax SB-C18 (3.5 µm, 100 mm × 4.6 mm I.D.)
PrecolumnZorbax SB-C18 (12.5 mm × 4.6 mm)
Mobile PhaseMethanol (B129727):0.2% Formic Acid (95:5, v/v)
Flow Rate0.8 mL/min
Injection Volume5 µL
Column Temperature20°C
Run Time6 minutes
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModePositive Atmospheric Pressure Chemical Ionization (APCI)
Monitored Transition (this compound)m/z 308.1 → 135.2
Monitored Transition (Deuterated this compound)To be determined based on the deuteration pattern (e.g., d4-Bromantane: m/z 312.1 → 135.2 or other stable fragment)
Spray Voltage+2000 V
Desolvation Gas Temperature350°C
Desolvation Gas Flow5 L/min
Collision GasHigh Purity Nitrogen
Fragmentation Energy (Q1)135 V (this compound)
Collision Energy25 V (this compound)
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
ParameterValue
Bioavailability42%
Elimination Half-life11.21 hours
Onset of Action1.5–2 hours (oral)
Duration of Action8–12 hours (oral)

Note: This data is for the parent compound this compound and is provided for context.

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound (Conceptual)

The synthesis of this compound can be achieved via the Leuckart reaction between adamantanone and 4-bromoaniline (B143363). To introduce deuterium (B1214612) atoms, deuterated reagents can be utilized in this reaction. A potential route for the synthesis of deuterated this compound is outlined below.

Materials:

  • Adamantanone

  • 4-bromoaniline

  • Deuterated formic acid (DCOOH or DCOOD)

  • Anhydrous organic solvent (e.g., toluene)

  • Standard laboratory glassware and purification apparatus (e-g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve adamantanone and 4-bromoaniline in an anhydrous organic solvent.

  • Add an excess of deuterated formic acid to the mixture.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the crude deuterated this compound with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure deuterated this compound.

  • Confirm the structure and deuterium incorporation by mass spectrometry and NMR spectroscopy.

Protocol 2: Preparation of Stock Solutions and Calibration Standards

Materials:

  • This compound reference standard

  • Deuterated this compound (internal standard)

  • Methanol (HPLC grade)

  • Blank human plasma

Procedure:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare the analyte stock solution.

    • Accurately weigh approximately 1 mg of deuterated this compound and dissolve it in 1 mL of methanol to prepare the internal standard (IS) stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of this compound. For example, add 50 µL of each working standard to 500 µL of blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Protocol 3: Sample Preparation from Human Plasma (Solid-Phase Extraction)

Materials:

  • Human plasma samples (unknowns, calibration standards, QCs)

  • Internal standard working solution

  • Methanol

  • Ethanol (B145695)

  • Water (deionized)

  • Solid-phase extraction (SPE) cartridges (e.g., SOLA RP)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 500 µL aliquot of plasma sample, add 50 µL of the internal standard working solution.

  • Vortex mix the sample.

  • Condition the SPE cartridges by passing 500 µL of ethanol followed by 500 µL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 500 µL of 5% ethanol in water.

  • Elute the analyte and internal standard with ethanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 200 µL of methanol.

  • Vortex for 10 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results plasma_sample Plasma Sample add_is Add Deuterated This compound IS plasma_sample->add_is spe Solid-Phase Extraction add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing lc_ms->data_proc pk_params Pharmacokinetic Parameters data_proc->pk_params

Caption: Experimental workflow for a pharmacokinetic study.

signaling_pathway cluster_dopamine Dopaminergic Pathway cluster_gaba GABAergic Pathway This compound This compound tyrosine_hydroxylase Tyrosine Hydroxylase (TH) Gene Expression This compound->tyrosine_hydroxylase Upregulates aaad Aromatic L-amino Acid Decarboxylase (AAAD) Gene Expression This compound->aaad Upregulates gaba_receptors GABA-A Receptors This compound->gaba_receptors Potentiates dopamine_synthesis Increased Dopamine Synthesis tyrosine_hydroxylase->dopamine_synthesis aaad->dopamine_synthesis dopaminergic_effects Psychostimulant Effects dopamine_synthesis->dopaminergic_effects gabaergic_mediation Enhanced GABAergic Mediation gaba_receptors->gabaergic_mediation anxiolytic_effects Anxiolytic Effects gabaergic_mediation->anxiolytic_effects

References

Troubleshooting & Optimization

Bromantane Dosage Optimization for Long-Term Rodent Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bromantane dosage for long-term rodent studies to avoid the development of tolerance. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate effective and reliable preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-(4-bromophenyl)adamantan-2-amine) is an atypical psychostimulant and anxiolytic drug. Unlike typical stimulants that primarily act on dopamine (B1211576) reuptake, this compound's core mechanism involves the upregulation of the synthesis of dopamine. It achieves this by increasing the gene expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This genomic mechanism leads to a sustained and balanced increase in dopaminergic activity.[1][2]

Q2: Does this compound induce tolerance with long-term use in rodents?

A2: Current research strongly suggests that this compound does not induce tolerance in rodents, even with prolonged administration. A key study involving a two-month oral administration of this compound to rats at doses of 30 mg/kg, 150 mg/kg, and 600 mg/kg found no evidence of tolerance development to its stimulating effects.[3][4] This lack of tolerance is attributed to its unique mechanism of action, which enhances endogenous dopamine production rather than causing receptor downregulation often associated with conventional stimulants.[4]

Q3: What is the recommended oral dosage range for this compound in long-term rodent studies?

A3: Based on available literature, a dose of 30 mg/kg administered orally has been shown to be effective and well-tolerated in rats for long-term studies, producing a stimulating effect without inducing tolerance.[3][4] Higher doses (e.g., 150 mg/kg and 600 mg/kg) have also been studied, with 600 mg/kg showing some suppressive effects on motor activity in males.[3][4] For initial studies, a dose of 30-50 mg/kg is a reasonable starting point.

Q4: What are the expected behavioral effects of this compound in rodents?

A4: In rodents, this compound has been shown to increase locomotor activity, enhance performance in operant conditioning tasks, and exhibit anxiolytic properties.[5] At therapeutic doses (e.g., 30 mg/kg in rats), it stimulates exploratory behavior and can reduce anxiety-like behaviors in tests such as the elevated plus maze.[5]

Q5: Are there any known sex differences in the response to long-term this compound administration?

A5: Yes, sex-dependent effects have been observed. In a two-month study, this compound at doses of 30, 150, and 600 mg/kg reduced motor activity in male rats, while it did not affect or even increased motor activity in female rats.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable stimulant effect at 30 mg/kg. Individual variation in metabolism or absorption. Incorrect vehicle or administration technique.Verify the formulation and oral gavage technique. Consider a slightly higher dose within the 30-50 mg/kg range after a washout period. Ensure the vehicle is appropriate for this compound's solubility.
Decreased locomotor activity over time. This may not be tolerance, but rather a dose-dependent or sex-specific effect. High doses (>300 mg/kg) can suppress activity.[2][6]Re-evaluate the dosage. If using a high dose, consider reducing it to the 30-50 mg/kg range. For male rats, a reduction in motor activity has been reported even at lower long-term doses.[3][4]
High variability in behavioral data between subjects. Natural individual differences in rodent behavior. Inconsistent handling or environmental conditions.Increase the sample size per group. Ensure consistent handling procedures and a stable, low-stress environment for housing and testing. Acclimate animals to the testing room before each session.
Unexpected anxiolytic or anxiogenic effects. This compound has known anxiolytic properties.[5] The observed effect can depend on the baseline anxiety level of the rodent strain and the specific behavioral test used.Use a battery of anxiety tests (e.g., elevated plus maze, open field test) for a comprehensive assessment. Compare results to a vehicle-treated control group to determine the true effect of the drug.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Long-Term Rodent Studies

Species Dosage (Oral) Duration Key Findings Tolerance Observed Reference
Rat30 mg/kg2 monthsEffective dose, stimulated research activity.No[3][4]
Rat150 mg/kg2 monthsIntermediate dose, reduced motor activity in males.No[3][4]
Rat600 mg/kg2 monthsToxic dose, suppressed research activity.No[3][4]
Mouse40-50 mg/kgAcuteIncreased motor activity and anxiolytic effects.Not Assessed[5]

Table 2: Quantitative Effects of a Single Oral Dose of this compound on Rat Behavior

Dosage (Oral) Effect on Spontaneous Motor Activity Effect on Pain Sensitivity Threshold Reference
30-300 mg/kgIncreased-[2][6]
300-600 mg/kgIncreased (at 300mg/kg), No change (at 600mg/kg)Reduced[2][6]
>600 mg/kgInhibitedElevated[2][6]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of this compound for Tolerance Assessment

Objective: To assess the development of tolerance to the psychostimulant effects of this compound in rats over a 60-day period.

Materials:

  • Male and female Sprague-Dawley rats (8 weeks old)

  • This compound

  • Vehicle (e.g., 1% starch solution)

  • Oral gavage needles

  • Open field apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment. Handle the animals daily for 3-5 days leading up to the first administration to reduce stress.

  • Group Allocation: Randomly assign animals to the following groups (n=10-12 per sex per group):

    • Group 1: Vehicle control (oral gavage with vehicle)

    • Group 2: this compound (30 mg/kg, oral gavage)

  • Drug Administration: Administer this compound or vehicle orally once daily at the same time each day for 60 consecutive days.

  • Behavioral Testing (Open Field Test):

    • Conduct open field tests on Day 1, Day 15, Day 30, Day 45, and Day 60.

    • Acclimate each rat to the testing room for at least 30 minutes before the test.

    • Place the rat in the center of the open field arena and record its activity for 15 minutes using a video tracking system.

    • Clean the apparatus thoroughly with 70% ethanol (B145695) between each animal.

  • Data Analysis:

    • Analyze the following parameters from the open field test:

      • Total distance traveled

      • Time spent in the center zone

      • Number of rearings

    • Compare the data from each time point (Day 1, 15, 30, 45, 60) for the this compound-treated group to assess any significant changes in locomotor activity over time, which would be indicative of tolerance or sensitization. Compare the this compound group to the vehicle control group at each time point.

Protocol 2: Assessment of Anxiolytic Properties using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic effects of this compound following acute and chronic administration.

Materials:

  • Rats or mice

  • This compound

  • Vehicle

  • Elevated Plus Maze apparatus

  • Video tracking software

Procedure:

  • Acclimation and Handling: Follow the same procedures as in Protocol 1.

  • Acute Study:

    • Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle 60 minutes before the EPM test.

  • Chronic Study:

    • Administer this compound (e.g., 30 mg/kg) or vehicle daily for a predetermined period (e.g., 14 or 28 days).

    • Conduct the EPM test 60 minutes after the final dose.

  • EPM Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes, recording its behavior with a video tracking system.

    • Clean the maze thoroughly between animals.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the open arms

      • Number of entries into the open arms

      • Time spent in the closed arms

      • Number of entries into the closed arms

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

Bromantane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Unknown_Receptor Unknown Receptor/ Mechanism This compound->Unknown_Receptor AC Adenylate Cyclase Unknown_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB BDNF_GDNF BDNF/GDNF Expression pCREB->BDNF_GDNF Upregulates Expression TH_Gene Tyrosine Hydroxylase (TH) Gene pCREB->TH_Gene Upregulates Transcription AAAD_Gene Aromatic L-amino Acid Decarboxylase (AAAD) Gene pCREB->AAAD_Gene Upregulates Transcription TH Tyrosine Hydroxylase (TH) TH_Gene->TH Translation AAAD Aromatic L-amino Acid Decarboxylase (AAAD) AAAD_Gene->AAAD Translation Dopamine Dopamine Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Catalyzes TH L_DOPA->Dopamine Catalyzes AAAD

Caption: Proposed signaling pathway for this compound's action on dopamine synthesis.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study 60-Day Study Phase cluster_post_study Post-Study Phase Acclimation Animal Acclimation & Handling (1 week) Group_Allocation Random Group Allocation (Vehicle vs. This compound) Acclimation->Group_Allocation Daily_Dosing Daily Oral Dosing (Vehicle or 30 mg/kg this compound) Group_Allocation->Daily_Dosing Behavioral_Testing Behavioral Testing (OFT) on Days 1, 15, 30, 45, 60 Daily_Dosing->Behavioral_Testing Data_Analysis Data Analysis (Locomotor Activity) Behavioral_Testing->Data_Analysis Tolerance_Assessment Tolerance Assessment (Compare activity across timepoints) Data_Analysis->Tolerance_Assessment

Caption: Workflow for a long-term rodent study to assess this compound tolerance.

References

Technical Support Center: Troubleshooting Low Yield in the Chemical Synthesis of Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Bromantane (N-(4-bromophenyl)-N-(2-adamantyl)amine). The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and high-yielding synthetic route to this compound involves a two-step process starting from adamantanone and p-bromoaniline. The first step is a reductive amination reaction to form an N-formyl intermediate, which is then hydrolyzed to yield the final this compound product. One reported method involves using formic acid as both a reagent and solvent, followed by hydrolysis with hydrochloric acid[1].

Q2: What is the expected yield for this compound synthesis, and what are the key influencing factors?

A2: Reported yields for the synthesis of this compound from adamantanone and p-bromoaniline are generally high, ranging from 80% to over 97%[1]. The final yield is critically dependent on several factors: the purity of starting materials (adamantanone and p-bromoaniline), the concentration and purity of the acids used (formic and hydrochloric), precise temperature control during the reaction, and the efficiency of the work-up and purification steps.

Q3: How can the progress of the this compound synthesis be effectively monitored?

A3: The progress of the reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is effective for tracking the consumption of the starting materials (adamantanone and p-bromoaniline) and the appearance of the formamide (B127407) intermediate and the final product. For more detailed analysis and to check for the presence of impurities or side products, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method[2].

Q4: What are the most critical steps to control for maximizing yield?

A4: The two most critical stages are the initial reductive amination and the subsequent hydrolysis. For the first step, ensuring the complete consumption of the limiting reagent (typically adamantanone) is vital. During hydrolysis, the reaction must be driven to completion to ensure all of the formamide intermediate is converted to the final product. Inefficient hydrolysis is a common cause of low yield[1].

Data Presentation: Synthesis Parameters and Reported Yields

The following tables summarize quantitative data from reported synthetic protocols for this compound.

Table 1: Summary of Reported this compound Synthesis Yields

MethodStarting MaterialsKey ReagentsReported YieldReference
Formylation then Hydrolysis (Method 1)Adamantanone, p-Bromoaniline99% Formic Acid, 15% HCl80%[1]
Formylation then Hydrolysis (Method 2)Adamantanone, p-Bromoaniline80-85% Formic Acid, HCl97.3-97.8%[1]

Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis

ProblemPotential CauseRecommended Solution
Low Yield of Formamide Intermediate Impure Reagents: Adamantanone or p-bromoaniline may contain impurities that inhibit the reaction.- Use reagents of high purity (>98%).- Recrystallize or purify starting materials if purity is questionable.
Incorrect Stoichiometry: Molar ratios of reactants are not optimized.- Use a molar ratio of p-bromoaniline:formic acid:adamantanone of 2:2:1 as a starting point[1].- Ensure accurate weighing and transfer of all reagents.
Suboptimal Temperature/Time: Reaction temperature is too low, or reaction time is insufficient.- Heat the reaction mixture to 110-130 °C and monitor until adamantanone is consumed (1-2% remaining)[1].- Use TLC or GC-MS to confirm the disappearance of the starting material before proceeding.
Incomplete Hydrolysis of Formamide Intermediate Insufficient Acid: The concentration or amount of hydrochloric acid is inadequate for complete hydrolysis.- Use a sufficient volume of concentrated HCl as specified in the protocol.- Ensure the pH of the mixture is strongly acidic.
Inadequate Heating: The reaction is not heated sufficiently to drive the hydrolysis to completion.- Reflux the reaction mixture vigorously.- Monitor the reaction via TLC, spotting for the disappearance of the formamide intermediate.
Product Loss During Work-up & Purification Inefficient Extraction: The product remains in the aqueous layer after basification and extraction.- Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH) to ensure the amine is deprotonated.- Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (3x).
Precipitation/Recrystallization Issues: The product does not crystallize effectively from the solvent.- After basification, filter the solid product and wash thoroughly.- Purify the base by recrystallization from a suitable solvent like isopropanol (B130326) or ethanol[1].- If the product oils out, try a different solvent system or use seed crystals.
Formation of Unidentified Side Products Decomposition: Overheating during the reaction can lead to the degradation of reactants or products.- Maintain strict temperature control using an oil bath and a temperature controller.- Avoid exceeding 130 °C during the formylation step[1].
Side Reactions: The electrophilic conditions may promote unwanted side reactions on the aromatic ring.- Ensure an inert atmosphere (e.g., nitrogen, argon) if reagents are sensitive to oxidation.- Use purified reagents to avoid catalytic side reactions from metal impurities.

Mandatory Visualizations

This compound Synthesis Pathway cluster_0 Step 1: Reductive Amination A Adamantanone C N-(4-bromophenyl)-N-(2-adamantyl)formamide (Intermediate) A->C + Formic Acid (Heat) B p-Bromoaniline B->C + Formic Acid (Heat) D This compound (Final Product) C->D + HCl (aq) (Hydrolysis)

Caption: Synthetic pathway of this compound from Adamantanone.

Troubleshooting Workflow Start Low Final Yield Observed Check_Reagents Verify Purity & Stoichiometry of Starting Materials Start->Check_Reagents Check_Step1 Analyze Step 1 Efficacy (TLC/GC-MS for Intermediate) Check_Reagents->Check_Step1 [Reagents OK] Optimize_Reagents Purify/Replace Reagents Check_Reagents->Optimize_Reagents [Problem Found] Check_Step2 Analyze Step 2 Efficacy (TLC for Final Product) Check_Step1->Check_Step2 [Step 1 OK] Optimize_Step1 Adjust Temperature/Time for Step 1 Check_Step1->Optimize_Step1 [Incomplete] Check_Workup Review Work-up & Purification (pH, Extraction, Recrystallization) Check_Step2->Check_Workup [Step 2 OK] Optimize_Step2 Increase Acid/Reflux Time for Step 2 Check_Step2->Optimize_Step2 [Incomplete] Optimize_Workup Adjust pH, Solvent, Temp for Purification Check_Workup->Optimize_Workup [Loss Detected] End Yield Improved Check_Workup->End [Process OK] Optimize_Reagents->Start Optimize_Step1->Start Optimize_Step2->Start Optimize_Workup->Start

Caption: A logical workflow for troubleshooting low yield issues.

Parameter Relationships Temp Temperature Rate Reaction Rate Temp->Rate Side_Rxns Side Reactions Temp->Side_Rxns Time Reaction Time Time->Rate Purity Reagent Purity Purity->Rate Purity->Side_Rxns Yield Final Yield Rate->Yield Side_Rxns->Yield

Caption: Relationship between key parameters and final yield.

Experimental Protocols

High-Yield Synthesis of this compound via Formamide Intermediate[1]

This protocol is adapted from the high-yield method reported in patent RU2547141C1[1].

Step 1: Synthesis of N-(4-bromophenyl)-N-(2-adamantyl)formamide

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine adamantanone (1 equivalent), p-bromoaniline (2 equivalents), and 80-85% formic acid (2 equivalents).

  • Reaction: Heat the mixture with stirring. The temperature should be gradually raised to 110-130 °C.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS until the concentration of adamantanone in the reaction mixture is reduced to 1-2%.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Distill off the excess formic acid under reduced pressure. The crude N-(4-bromophenyl)-N-(2-adamantyl)formamide can be taken directly to the next step.

Step 2: Hydrolysis to N-(4-bromophenyl)-N-(2-adamantyl)amine (this compound)

  • Reaction Setup: To the crude formamide intermediate from Step 1, add a sufficient amount of concentrated hydrochloric acid.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Continue refluxing until the hydrolysis is complete, as determined by the disappearance of the formamide spot on a TLC plate.

  • Isolation of Hydrochloride Salt: Cool the reaction mixture. The hydrochloride salt of the product may precipitate. Isolate the solid by filtration.

  • Conversion to Base: Suspend the collected hydrochloride salt in water and treat with a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) until the mixture is strongly basic (pH > 10).

  • Purification: Filter the resulting solid, which is the this compound base. Wash the solid thoroughly with water until the washings are neutral. The crude product can be purified by recrystallization from isopropanol to yield pure this compound with a melting point of 108-109 °C[1].

References

Improving the sensitivity of LC-MS/MS for low-concentration Bromantane detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of low-concentration Bromantane.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Question: I am observing a weak or no signal for my this compound sample. What are the potential causes and solutions?

Answer:

A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:

  • Sample Preparation:

    • Inefficient Extraction: this compound is a non-polar compound. Ensure your extraction method is optimized for such analytes. Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for cleaner samples and better reproducibility.[1] If using LLE, ensure the organic solvent is appropriate for extracting a non-polar compound from an aqueous matrix.

    • Low Recovery: Verify the recovery of your extraction method by spiking a blank matrix with a known concentration of this compound. If recovery is low, consider re-optimizing the extraction protocol (e.g., different SPE sorbent, different LLE solvent, pH adjustment).

  • Chromatography:

    • Poor Retention: As a non-polar compound, this compound should be well-retained on a C18 column. If you suspect poor retention (eluting too early, close to the void volume), check the mobile phase composition. A higher percentage of the aqueous phase at the beginning of the gradient will increase retention.

    • Column Contamination: A contaminated column can lead to poor peak shape and signal suppression. Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove potential contaminants.

  • Mass Spectrometry:

    • Incorrect Ionization Mode: this compound responds best in positive ionization mode, forming a protonated molecular ion [M+H]+.[1]

    • Suboptimal Ion Source Parameters: For non-polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) can be more effective than Electrospray Ionization (ESI).[1] Optimize the ion source parameters, including spray voltage, gas flows (nebulizer, auxiliary, and collision), and temperature, to maximize the this compound signal.

    • Incorrect MRM Transitions: Ensure you are monitoring the correct precursor and product ions for this compound. The transition of the protonated molecular ion at m/z 308.1 to the product ion at m/z 135.2 is commonly used.[1]

Question: My results show poor reproducibility between injections. What should I investigate?

Answer:

Poor reproducibility is a common issue in LC-MS/MS analysis. Here are the key areas to check:

  • Autosampler and Injection:

    • Injection Volume: Ensure the injection volume is consistent. Check for air bubbles in the syringe and sample loop.

    • Sample Carryover: If a high concentration sample is followed by a low concentration one, carryover can occur. Implement a robust needle wash protocol between injections, using a strong solvent.

  • Chromatographic System:

    • Pump Performance: Inconsistent mobile phase delivery can lead to retention time shifts and peak area variations. Check for pressure fluctuations and ensure the pumps are properly primed and degassed.

    • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient. Insufficient equilibration can cause retention time drift.

  • Sample Stability:

    • Degradation: this compound may degrade under certain conditions. Assess the stability of your processed samples over the duration of the analytical run.

Question: I'm observing high background noise in my chromatograms. How can I reduce it?

Answer:

High background noise can significantly impact the limit of detection. Here are some strategies to minimize it:

  • Mobile Phase and Solvents:

    • Solvent Purity: Use high-purity, LC-MS grade solvents and additives. Lower-grade solvents can introduce contaminants that increase background noise.

    • Fresh Solvents: Prepare mobile phases fresh daily and filter them to remove any particulate matter.

  • Sample Preparation:

    • Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with this compound and cause ion suppression or enhancement, leading to a noisy baseline. A more rigorous sample cleanup, such as SPE, can help minimize these effects.

  • Mass Spectrometer:

    • Source Contamination: A dirty ion source is a common cause of high background. Regularly clean the ion source components according to the manufacturer's recommendations.

    • Gas Purity: Use high-purity nitrogen for nebulizing and collision gases.

Frequently Asked Questions (FAQs)

Q1: What is the typical Limit of Quantification (LOQ) for this compound using LC-MS/MS?

A1: A well-optimized LC-MS/MS method can achieve an LOQ of 1 ng/mL for this compound in human plasma.[1]

Q2: Which sample preparation technique is better for this compound analysis: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: For biological samples like plasma, SPE is often preferred over LLE. SPE can provide cleaner extracts, leading to reduced matrix effects and better reproducibility.[1] However, LLE can be a viable and cost-effective alternative if properly optimized.

Q3: What are the recommended chromatographic conditions for this compound analysis?

A3: A reversed-phase C18 column is suitable for separating this compound. A typical mobile phase consists of a gradient of methanol (B129727) and water with a small amount of formic acid (e.g., 0.2%) to aid in protonation.[1]

Q4: Which ionization technique is more sensitive for this compound, ESI or APCI?

A4: Due to its non-polar nature, this compound generally shows better sensitivity with Atmospheric Pressure Chemical Ionization (APCI) compared to Electrospray Ionization (ESI).[1]

Q5: What are the key mass spectrometry parameters to optimize for high sensitivity?

A5: Key parameters include the ion source settings (spray voltage, gas flows, temperature), fragmentor voltage, and collision energy for the specific MRM transition of this compound (m/z 308.1 → 135.2).[1]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on a validated method for the quantification of this compound in human plasma.[1]

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Selenox).
  • Vortex the sample.

2. Solid-Phase Extraction:

  • Use a reversed-phase SPE cartridge (e.g., SOLA™).
  • Condition the cartridge with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with water to remove interfering substances.
  • Elute this compound and the internal standard with methanol.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

4. LC-MS/MS Analysis:

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

General Methodology for Liquid-Liquid Extraction (LLE) of this compound

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., 1 mL of plasma or urine), add an internal standard.

2. pH Adjustment (if necessary):

  • Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent.

3. Liquid-Liquid Extraction:

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, hexane).
  • Vortex or shake vigorously for several minutes to ensure thorough mixing.
  • Centrifuge to separate the aqueous and organic layers.

4. Collection and Evaporation:

  • Carefully transfer the organic layer to a clean tube.
  • Evaporate the organic solvent to dryness.

5. Reconstitution:

  • Reconstitute the dried extract in the mobile phase.

6. LC-MS/MS Analysis:

  • Inject the reconstituted sample for analysis.

Quantitative Data Summary

ParameterSolid-Phase Extraction (SPE) Method
Matrix Human Plasma
Limit of Quantification (LOQ) 1 ng/mL[1]
Linearity Range 1–500 ng/mL[1]
Internal Standard Selenox[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Plasma 500 µL Human Plasma IS Add Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute this compound (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS pH_Adjust Adjust pH (optional) Add_IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex_Mix Vortex/Mix Add_Solvent->Vortex_Mix Centrifuge Centrifuge Vortex_Mix->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate_LLE Evaporate to Dryness Separate->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Inject_LLE Inject into LC-MS/MS Reconstitute_LLE->Inject_LLE

Caption: General Liquid-Liquid Extraction (LLE) workflow.

Troubleshooting_Logic Start Issue: Low/No Signal Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC Investigate LC System Start->Check_LC Check_MS Optimize MS Parameters Start->Check_MS Extraction Inefficient Extraction? Check_Sample_Prep->Extraction Retention Poor Retention? Check_LC->Retention Ionization Correct Ionization Mode? Check_MS->Ionization Recovery Low Recovery? Extraction->Recovery Solution Problem Resolved Recovery->Solution Column_Health Column Contamination? Retention->Column_Health Column_Health->Solution Source_Params Optimized Source Parameters? Ionization->Source_Params MRM Correct MRM Transitions? Source_Params->MRM MRM->Solution

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Addressing Poor Solubility of Bromantane in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Bromantane in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is characterized by its poor solubility in water and aqueous solutions.[1][2] It is, however, soluble in several organic solvents. The non-polar nature of its bromophenyl group contributes to its solubility in organic solvents.[1] While exact quantitative values are not consistently reported across literature, the available information on its solubility is summarized below.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
WaterPoorly soluble / Practically insoluble[2]The hydrophobic nature of the molecule limits its solubility in aqueous solutions.[1]
Ethanol (B145695)Soluble[2]High-concentration ethanol (e.g., 95% or absolute) is more effective. Precipitation may occur upon the addition of water.
Dimethyl Sulfoxide (DMSO)Soluble[2]A common solvent for preparing stock solutions for in vitro assays.
AcetoneSoluble[2]Due to the non-polar characteristics of this compound.[1]
Propylene Glycol (PG)Likely solubleSuggested as a good solvent due to the non-polar nature of this compound.
PEG400SolubleA vendor reports selling this compound in a PEG400 solution.
ChloroformSlightly SolubleVendor-reported data.
Ethyl AcetateSlightly SolubleVendor-reported data.
C8 Caprylic AcidSolubleUsed to prepare high-concentration nasal spray formulations.

Q2: Why does my this compound solution precipitate when added to cell culture media?

A2: Precipitation of this compound in aqueous cell culture media is a common issue and typically occurs due to its low aqueous solubility.[3] When a concentrated stock solution of this compound, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the solubility of this compound can be exceeded, leading to the formation of a precipitate.

Q3: What is the maximum concentration of DMSO that is safe for my cell line?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[4][5] However, some cell lines may be more sensitive, and it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting cell viability or function.

Q4: Can I use cyclodextrins to improve the aqueous solubility of this compound?

A4: Yes, cyclodextrins are a promising approach to enhance the aqueous solubility of poorly soluble drugs like this compound.[6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that has improved water solubility.[6] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[2][6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Reduce Final this compound Concentration start->step1 step2 Optimize DMSO Concentration step1->step2 If precipitation persists end Precipitation Resolved step1->end If successful step3 Modify Dilution Method step2->step3 If precipitation persists step2->end If successful step4 Pre-warm the Medium step3->step4 If precipitation persists step3->end If successful step5 Use a Solubilizing Agent (Cyclodextrin) step4->step5 If other methods fail step4->end If successful step5->end

Caption: Troubleshooting workflow for this compound precipitation. (Within 100 characters)
  • Symptom: A visible precipitate or cloudiness appears in the cell culture wells after adding the this compound working solution.

  • Possible Causes:

    • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • The final concentration of the organic solvent (e.g., DMSO) is too low to keep this compound dissolved.

    • Rapid dilution of the concentrated stock solution into the aqueous medium.

    • Interaction with components in the cell culture medium (e.g., proteins in serum).[3]

  • Solutions:

    • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

    • Optimize the Dilution Process: Instead of adding a small volume of highly concentrated stock directly into the well, perform a serial dilution. Prepare an intermediate dilution of the this compound stock in a serum-free medium or phosphate-buffered saline (PBS) before adding it to the final culture medium.[3]

    • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.[3][8]

    • Check the Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to aid solubility but remains below the toxic level for your cells (typically ≤ 0.5%).[4][5] You may need to perform a dose-response curve for DMSO toxicity on your specific cell line.

    • Use Serum-Free Medium for Initial Dilution: If using a serum-containing medium, proteins can sometimes interact with the compound and cause precipitation. Try making the initial dilution in a serum-free medium before adding it to the cells.[3]

Issue 2: Inconsistent or No Biological Effect Observed
  • Symptom: The expected biological effect of this compound is not observed or varies significantly between experiments.

  • Possible Causes:

    • Precipitation of this compound in the culture medium, leading to a lower effective concentration.

    • Degradation of the this compound stock solution.

    • The concentration range tested is not appropriate for the specific cell line or assay.

  • Solutions:

    • Visually Inspect for Precipitation: Carefully check the wells under a microscope for any signs of precipitate. If present, refer to the troubleshooting guide for precipitation.

    • Prepare Fresh Stock Solutions: this compound stock solutions, especially when stored for extended periods, may degrade. It is recommended to prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

    • Expand the Concentration Range: The effective concentration of this compound can be cell-type specific. Test a broader range of concentrations in your assay to determine the optimal dose-response range.

    • Ensure Complete Dissolution of Stock: Before making dilutions, ensure that your this compound stock solution is completely dissolved. If you observe any crystals in the stock, gently warm the vial and vortex until a clear solution is obtained.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 306.24 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.0624 mg of this compound in 1 mL of DMSO.

    • Calculation: 10 mmol/L * 306.24 g/mol = 3062.4 g/L = 3.0624 mg/mL

  • Weighing: Carefully weigh 3.0624 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[9]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Workflow for Preparing Working Solutions

G stock 10 mM this compound in DMSO Stock intermediate Intermediate Dilution (e.g., 1 mM in serum-free medium) stock->intermediate 1:10 dilution working Final Working Solution (in complete medium) intermediate->working Serial dilutions cells Add to Cells working->cells

Caption: Workflow for preparing this compound working solutions. (Within 100 characters)

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to prepare a 10 µM final concentration, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in a serum-free cell culture medium or PBS.

  • Prepare Final Working Solutions: From the 1 mM intermediate solution, perform further serial dilutions in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Treatment: Add the final working solutions (and vehicle control) to your cell culture plates. Gently mix the plate to ensure even distribution.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in sterile deionized water or PBS at a desired concentration (e.g., 20% w/v).

  • Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder. The molar ratio of HP-β-CD to this compound will need to be optimized, but a starting point could be a molar excess of HP-β-CD.

  • Complexation: Continue stirring the mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.

  • Sterilization: Sterilize the final this compound-HP-β-CD solution by passing it through a 0.22 µm sterile filter.

  • Application: This aqueous solution of the this compound-cyclodextrin complex can then be directly diluted into your cell culture medium for your experiments.

Signaling Pathway

This compound's Proposed Mechanism of Action

This compound is thought to exert its effects primarily through the modulation of the dopaminergic system.[10] It is proposed to increase the synthesis of dopamine (B1211576) by upregulating the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[10] This upregulation is believed to be mediated by an increase in the activity of cAMP-dependent protein kinases.

Bromantane_Pathway cluster_synthesis Dopamine Synthesis Pathway This compound This compound PKC Protein Kinase C (PKC) and other kinases This compound->PKC Activates CREB cAMP Response Element- Binding Protein (CREB) PKC->CREB Phosphorylates/Activates TH_gene Tyrosine Hydroxylase (TH) Gene CREB->TH_gene Upregulates Transcription AAAD_gene Aromatic L-amino Acid Decarboxylase (AAAD) Gene CREB->AAAD_gene Upregulates Transcription TH_protein TH Protein TH_gene->TH_protein Translation AAAD_protein AAAD Protein AAAD_gene->AAAD_protein Translation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Catalyzed by TH Dopamine Dopamine L_DOPA->Dopamine Catalyzed by AAAD

Caption: Proposed signaling pathway of this compound's effect on dopamine synthesis. (Within 100 characters)

References

Managing matrix effects in the bioanalysis of Bromantane from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bromantane from plasma samples. Our aim is to help you navigate and mitigate the challenges posed by matrix effects in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the bioanalysis of this compound. Each problem is followed by potential causes and systematic solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase, causing the analyte to move through the column too quickly.

  • Column Degradation: Loss of stationary phase or contamination of the column frit.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.

  • Co-eluting Interferences: Matrix components eluting at the same time as this compound can distort its peak shape.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed q1 Dilute sample and re-inject. Is peak shape improved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reduce sample concentration. Optimize loading volume. a1_yes->sol1 q2 Match reconstitution solvent to initial mobile phase. Is peak shape improved? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Reconstitute extract in a weaker solvent (e.g., initial mobile phase composition). a2_yes->sol2 q3 Flush column or replace with a new one. Is peak shape improved? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Implement a column washing protocol. Replace column if necessary. a3_yes->sol3 sol4 Optimize mobile phase pH or additives. Consider a different column chemistry. a3_no->sol4

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Variability in QC Samples and/or Inaccurate Results

Possible Causes:

  • Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different plasma lots or even within the same batch.

  • Poor Recovery: The extraction efficiency is low or inconsistent.

  • Analyte Instability: this compound may be degrading during sample preparation or storage.

  • Internal Standard (IS) Issues: The IS is not behaving similarly to the analyte, failing to compensate for variations.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Inaccurate Results start High Variability or Inaccuracy in QC Samples q1 Assess matrix effect using post-extraction spiked samples from different plasma lots. Is there significant variability? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Improve sample cleanup (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard. a1_yes->sol1 q2 Evaluate extraction recovery. Is it low or inconsistent? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize extraction parameters (e.g., solvent, pH). Consider a different extraction technique. a2_yes->sol2 q3 Perform stability tests (bench-top, freeze-thaw). Is the analyte stable? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Ensure IS is added early and consistently. Verify IS purity and stability. a3_yes->sol4 sol3 Adjust sample handling and storage conditions (e.g., temperature, light exposure). a3_no->sol3

Caption: Troubleshooting workflow for inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: The "matrix" in bioanalysis refers to all the components in a biological sample (plasma, in this case) other than the analyte of interest (this compound). These components include proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: How can I determine if matrix effects are impacting my assay?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Any dip or rise in the this compound signal baseline indicates ion suppression or enhancement at that specific retention time.[1][3] This method helps to identify if this compound is eluting in a region of ion suppression.

  • Post-Extraction Spike (Quantitative): This is the most common method. You compare the peak area of this compound in a "post-extraction spiked" sample (blank plasma extract to which this compound is added) with the peak area of this compound in a neat solution (pure solvent) at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect. A ratio significantly different from 1 (or 100%) indicates a matrix effect.[4]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation is critical and depends on the required sensitivity, throughput, and available resources. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean. It removes proteins but leaves behind many other matrix components like phospholipids, which are common causes of ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving more polar interferences in the aqueous layer. It is more effective at removing salts and some phospholipids.[5]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[1][6] It offers high selectivity and can significantly reduce matrix effects, leading to better sensitivity and reproducibility.[6] A validated LC-MS/MS method for this compound in human plasma successfully used SPE and reported negligible matrix effects.[4][6]

The following table summarizes the general characteristics of these methods:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Removal Poor (removes proteins only)Good (removes polar interferences)Excellent (removes a wide range of interferences)
Tendency for Matrix Effects HighModerateLow
Speed/Throughput HighModerateModerate to Low (can be automated)
Cost per Sample LowLow to ModerateHigh
Recommendation for this compound Suitable for initial screening or when high sensitivity is not required.A good balance between cleanliness and cost.Recommended for validated, sensitive, and robust assays.[6]

Q4: Can you provide a starting point for sample preparation protocols for this compound?

A4: Yes, here are detailed protocols for the three main extraction techniques. These should be optimized for your specific laboratory conditions and instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Recommended

This protocol is adapted from a validated method for this compound in human plasma.[4][6]

Materials:

  • SOLA RP extraction cartridges (or equivalent reversed-phase SPE cartridges)

  • Human plasma (500 µL per sample)

  • This compound and Internal Standard (IS) stock solutions

  • Ethanol (B145695), Methanol (B129727), Water (HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of IS solution and 50 µL of this compound standard or methanol (for blank). Add an equal volume of water and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 500 µL of ethanol, followed by 500 µL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% ethanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with ethanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., methanol).

  • Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol is a general method for adamantane (B196018) derivatives and is a good starting point for this compound.

Materials:

  • Human plasma (50 µL per sample)

  • This compound and Internal Standard (IS) working solutions

  • Cold Acetonitrile (B52724) (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot 50 µL of plasma (calibrators, QCs, or unknown samples) into microcentrifuge tubes or a 96-well plate.

  • Spiking: Add 25 µL of IS working solution to all samples except the blank.

  • Precipitation: Add 200 µL of cold acetonitrile to each sample.

  • Mixing: Vortex the samples vigorously for 1-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g or higher) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or autosampler vials, avoiding the protein pellet.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

This is a general protocol for lipophilic compounds like this compound. The choice of organic solvent is critical and may require optimization (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture).

Materials:

  • Human plasma (250 µL per sample)

  • This compound and Internal Standard (IS) working solutions

  • Extraction Solvent (e.g., a mixture of MTBE and diethyl ether, 50:50, v/v)

  • Centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a centrifuge tube, add 250 µL of plasma.

  • Spiking: Add 100 µL of the IS working solution.

  • Extraction: Add 1.5 mL of the organic extraction solvent.

  • Mixing: Vortex vigorously for 10-15 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube. For enhanced separation, freezing the aqueous layer at -80°C before decanting the organic layer can be effective.[7]

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for this compound using Solid-Phase Extraction .[4]

ParameterResult
Linearity Range 1–500 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 10%
Accuracy Within acceptable limits (not specified with a single value)
Absolute Recovery ~89%
Matrix Effect Negligible ion suppression observed

Method Selection and Optimization Logic

The selection of a sample preparation method is a critical step that balances the need for a clean sample with throughput and cost considerations. The following diagram illustrates the logical flow for selecting and optimizing a method for this compound analysis.

G cluster_2 Sample Preparation Method Selection start Define Assay Requirements (Sensitivity, Throughput, Cost) q1 High throughput & low cost needed? Initial screening phase? start->q1 ppt Start with Protein Precipitation (PPT) q1->ppt Yes lle_spe Consider LLE or SPE q1->lle_spe No (High sensitivity/robustness needed) q2 Are matrix effects acceptable with PPT? (Check with post-extraction spike) ppt->q2 q3 Need better cleanliness than PPT? Moderate cost acceptable? lle_spe->q3 end_ppt Optimize and validate PPT method q2->end_ppt Yes q2->q3 No lle Develop Liquid-Liquid Extraction (LLE) method q3->lle Yes spe Develop Solid-Phase Extraction (SPE) method q3->spe No (Highest cleanliness required) q4 Is recovery and matrix effect acceptable with LLE? lle->q4 q4->spe No end_lle Optimize and validate LLE method q4->end_lle Yes end_spe Optimize and validate SPE method

Caption: Logic diagram for selecting a sample preparation method.

References

Strategies to minimize variability in behavioral responses to Bromantane in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral responses to Bromantane in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N-(4-bromophenyl)adamantan-2-amine) is an atypical psychostimulant and anxiolytic agent.[1][2] Its primary mechanism of action involves the upregulation of dopamine (B1211576) synthesis through a genomic pathway. It enhances the expression of key enzymes, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), which are crucial for the conversion of L-tyrosine to dopamine.[1][3] This leads to a sustained increase in dopaminergic activity without causing addiction or tolerance.[3]

Q2: What are the main sources of variability in behavioral studies with this compound?

Variability in behavioral responses to this compound can arise from several factors, including:

  • Genetic Factors: Different animal strains (e.g., C57BL/6 vs. BALB/c mice) exhibit distinct baseline behaviors and may respond differently to this compound.[2][4][5]

  • Sex Differences: Male and female rodents can show different behavioral and neurochemical responses to psychostimulants.[4][6][7][8]

  • Environmental Conditions: Factors such as lighting, noise, temperature, and housing conditions can significantly impact behavioral outcomes.[9][10]

  • Handling and Acclimation: Improper handling and insufficient acclimation to the experimental setup can induce stress and variability.

  • Drug Administration: Inconsistencies in the preparation of the this compound solution, vehicle used, and administration technique (e.g., oral gavage) can lead to variable dosing and absorption.

Q3: What is a suitable vehicle for oral administration of this compound?

A common vehicle for oral administration of this compound in animal studies is a 1% starch solution. It is important to ensure the vehicle is consistent across all experimental groups, including the control group.

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Environmental Conditions Standardize lighting (e.g., dim red light), temperature, and background noise (e.g., white noise generator at 60 dB) in the testing room.[10] Ensure all cages have identical enrichment.Reduced environmental confounds contributing to data variability.
Genetic Variation within Outbred Stocks If appropriate for the study, consider using inbred strains (e.g., C57BL/6 or BALB/c) to reduce genetic variability.[4][5]Increased homogeneity in behavioral responses.
Lack of Habituation Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[11]Reduced novelty-induced stress and more stable baseline activity.
Inconsistent Handling Handle all animals consistently and gently. Habituate animals to the researcher's handling for several days before the experiment.Minimized handling-induced stress and anxiety.
Time of Day Variation Conduct all behavioral tests at the same time of day to control for circadian rhythm effects on activity.Reduced variability due to the animal's natural activity cycles.
Issue 2: Inconsistent or Unexpected Results in the Elevated Plus Maze (EPM)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Drug Dose Conduct a dose-response study to determine the optimal anxiolytic dose of this compound for the specific strain and sex being used. Doses of 40-50 mg/kg have been shown to have anxiolytic effects in mice.[1][2]Identification of an effective dose that produces consistent anxiolytic-like effects.
"Zero Activity" in Open Arms The EPM can be highly anxiogenic for some strains (e.g., BALB/c).[5] Consider a less stressful anxiolytic assay or adjust lighting conditions to be less aversive.Increased likelihood of observing drug-induced changes in open-arm exploration.
Conflicting Locomotor and Anxiety Measures This compound can increase locomotor activity, which may confound the interpretation of EPM data. Analyze both locomotor activity (total arm entries) and anxiety-like behavior (percentage of time and entries in open arms) separately.A clearer understanding of whether the drug is primarily affecting anxiety, locomotion, or both.
Inconsistent Starting Position Always place the animal in the center of the maze facing an open arm at the beginning of each trial.[11][12]Standardized initial experience for all animals, reducing variability in initial exploration.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Spontaneous Locomotor Activity in Rats

Dose (mg/kg)Effect on Spontaneous Motor ActivityReference
30 - 300Stimulation[13][14][15]
600No significant change[13][14][15]
> 600Inhibition[13][14][15]

Table 2: Strain-Dependent Effects of this compound (40-50 mg/kg, p.o.) in Mice

Animal StrainBehavioral TestObserved EffectReference
BALB/cOpen Field TestPrevents fixed posture reaction, reduces defecation[1][2]
BALB/cElevated Plus MazeActivates behavior (increased exploration)[1][2]
C57BL/6Open Field Test & EPMIncreases motor activity[1][2]

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Mice
  • Preparation:

    • Prepare a 1% starch solution as the vehicle.

    • Suspend the desired concentration of this compound in the vehicle. Ensure the solution is homogenous by vortexing or sonicating.

    • The maximum recommended dosing volume for mice is 10 ml/kg.[15][16]

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume.

    • Measure the appropriate length for gavage tube insertion by holding the tube alongside the mouse, from the mouth to the last rib. Mark this length on the tube.[17]

    • Gently restrain the mouse by scruffing the neck to immobilize the head.[16]

    • Insert the gavage tube into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The tube should pass smoothly without resistance.[16]

    • Slowly administer the this compound suspension.

    • Gently remove the tube and return the mouse to its home cage.

    • Monitor the animal for at least 5-10 minutes for any signs of distress.[16]

Protocol 2: Elevated Plus Maze (EPM) Test
  • Apparatus:

    • A plus-shaped maze with two open and two enclosed arms, elevated from the floor. For mice, typical arm dimensions are 30 cm long x 5 cm wide, with 15 cm high walls for the enclosed arms.[18]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30-60 minutes prior to the test.[11]

    • Place the mouse in the center of the maze, facing an open arm.[12]

    • Allow the mouse to explore the maze for 5 minutes.[12][19]

    • Record the session using a video camera mounted above the maze.

    • After the 5-minute session, return the mouse to its home cage.

    • Clean the maze thoroughly with 70% ethanol (B145695) between each animal to remove olfactory cues.[12][19]

  • Data Analysis:

    • Analyze the video recording to score:

      • Time spent in the open and closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms as measures of anxiety-like behavior.

Visualizations

Bromantane_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CREB CREB This compound->CREB Activates (indirectly) pCREB pCREB CREB->pCREB Phosphorylation TH_gene Tyrosine Hydroxylase Gene pCREB->TH_gene Promotes Transcription AAAD_gene AAAD Gene pCREB->AAAD_gene Promotes Transcription TH Tyrosine Hydroxylase (TH) TH_gene->TH Translation AAAD Aromatic L-amino Acid Decarboxylase (AAAD) AAAD_gene->AAAD Translation Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Catalyzed by TH Dopamine Dopamine L_DOPA->Dopamine Catalyzed by AAAD

Caption: this compound's indirect signaling pathway enhancing dopamine synthesis.

Troubleshooting_Workflow Start Inconsistent Behavioral Results Check_Drug Verify Drug Preparation (Dose, Vehicle, Homogeneity) Start->Check_Drug Check_Animals Review Animal Factors (Strain, Sex, Health) Start->Check_Animals Check_Environment Assess Environmental Conditions (Lighting, Noise, Temperature) Start->Check_Environment Check_Procedure Examine Experimental Protocol (Handling, Acclimation, Timing) Start->Check_Procedure Solution_Drug Re-prepare Drug Solution Standardize Vehicle Check_Drug->Solution_Drug Solution_Animals Use Inbred Strains Separate Sexes Check_Animals->Solution_Animals Solution_Environment Standardize Environmental Variables Check_Environment->Solution_Environment Solution_Procedure Implement Consistent Handling & Acclimation Protocols Check_Procedure->Solution_Procedure End Reduced Variability Solution_Drug->End Solution_Animals->End Solution_Environment->End Solution_Procedure->End

Caption: A logical workflow for troubleshooting inconsistent behavioral results.

References

Overcoming challenges in quantifying Bromantane metabolites in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bromantane and its metabolites in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in quantifying this compound and its metabolites?

A1: The primary challenges include:

  • Metabolite Identification and Availability: Identifying all relevant metabolites and obtaining their reference standards for accurate quantification can be difficult. The main metabolite is 6-hydroxythis compound, but other hydroxylated isomers may exist.

  • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate results.

  • Analyte Stability: this compound and its metabolites may be unstable in biological samples, requiring specific storage and handling conditions to prevent degradation.

  • Chromatographic Resolution: Separating isomeric metabolites from each other and from the parent drug is crucial for accurate quantification and can be challenging to achieve.

  • Method Validation: A fully validated method that complies with regulatory guidelines is necessary for reliable and reproducible results.

Q2: Which analytical techniques are most suitable for the quantification of this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[1] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes to improve their volatility and thermal stability.

Q3: Where can I obtain reference standards for this compound and its metabolites?

A3: Reference standards for this compound and its primary metabolite, 6-hydroxythis compound, as well as their stable isotope-labeled internal standards (e.g., this compound-d5, 6-Hydroxy this compound-d5), are commercially available from various suppliers of pharmaceutical reference standards.

Q4: What are the key considerations for sample preparation?

A4: The choice of sample preparation technique is critical for removing interferences and concentrating the analytes. The most common methods are:

  • Solid-Phase Extraction (SPE): Offers good specificity, cleaner samples, and good reproducibility.[1]

  • Liquid-Liquid Extraction (LLE): A widely used technique, though it may be less specific and use larger volumes of organic solvents compared to SPE.[1]

The selection of the appropriate SPE sorbent or LLE solvent system should be optimized for this compound and its more polar metabolites.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample cleanup method like SPE to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate the analytes from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound and its metabolites.

LC-MS/MS Analysis
Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Co-eluting interferences- Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or dilute the sample.- Improve sample cleanup or optimize chromatographic separation.
Low Signal Intensity or No Peak - Analyte degradation- Poor ionization efficiency- Incorrect MS/MS transition- Inefficient extraction- Check analyte stability and ensure proper sample storage and handling.- Optimize ionization source parameters (e.g., temperature, gas flows). Consider using a different ionization source (APCI vs. ESI).- Infuse the analyte standard to confirm and optimize the precursor and product ions.- Optimize the sample preparation method to improve recovery.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects- Incomplete sample cleanup- Use high-purity solvents and flush the LC system.- Implement strategies to minimize matrix effects (see FAQ Q5).- Enhance the sample preparation procedure.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation- Fluctuation in instrument performance- Analyte instability in processed samples- Ensure consistent and reproducible execution of the sample preparation protocol.- Perform system suitability tests to check instrument performance before each run.- Evaluate the stability of the analyte in the final extract and analyze samples promptly after preparation.
Inability to Separate Isomeric Metabolites - Insufficient chromatographic resolution- Optimize the chromatographic method by trying different columns (e.g., with different stationary phases), mobile phase compositions, gradients, and temperatures.
GC-MS Analysis
Problem Possible Causes Recommended Solutions
No Peak or Low Sensitivity - Incomplete derivatization- Thermal degradation of the analyte or derivative- Adsorption in the GC system- Optimize the derivatization reaction (reagent, temperature, time).- Use a lower injection port temperature.- Use a deactivated liner and column.
Multiple Peaks for a Single Analyte - Incomplete derivatization resulting in multiple derivative forms- On-column degradation- Drive the derivatization reaction to completion by optimizing conditions.- Ensure the GC conditions are not too harsh.
Poor Peak Shape - Active sites in the GC system- Incompatible derivatization reagent- Use a deactivated liner and column. Perform system maintenance.- Select a different derivatization reagent that yields a more stable and less polar derivative.

Data Presentation

Table 1: Quantitative Data for this compound in Human Plasma (LC-MS/MS)
ParameterValueReference
Linearity Range1–500 ng/mL[1]
LLOQ1 ng/mL[1]
Intra-day Precision (CV%) [1]
4 ng/mL8.2%[1]
45 ng/mL5.4%[1]
125 ng/mL3.9%[1]
Inter-day Precision (CV%) [1]
4 ng/mL9.1%[1]
45 ng/mL6.3%[1]
125 ng/mL4.5%[1]
Accuracy (%) [1]
4 ng/mL102.5%[1]
45 ng/mL98.9%[1]
125 ng/mL101.2%[1]
Recovery~89%[1]
Stability [1]
Freeze-Thaw (3 cycles at -20°C)Stable[1]
Long-Term (-20°C for 30 days)Stable[1]
Table 2: Placeholder for Quantitative Data for 6-Hydroxythis compound in Human Urine (LC-MS/MS)
ParameterExpected Value/Range
Linearity RangeTo be determined
LLOQTo be determined
Intra-day Precision (CV%)< 15%
Inter-day Precision (CV%)< 15%
Accuracy (%)85-115%
Recovery> 70%
Stability
Freeze-ThawTo be determined
Long-Term StorageTo be determined

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a summary of the method described by Miroshnichenko et al. (2013).[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of internal standard solution (Selenox, 10 µg/mL in methanol).

  • Condition a SOLA RP SPE cartridge with 500 µL of ethanol (B145695) followed by 500 µL of water.

  • Load the plasma sample diluted with an equal volume of water onto the SPE cartridge.

  • Wash the cartridge with 500 µL of 5% ethanol in water.

  • Elute the analyte and internal standard with ethanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent HPLC system

  • Column: Zorbax SB-C18 (3.5 µm, 100 mm × 4.6 mm)

  • Mobile Phase: Methanol–0.2% formic acid (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: APCI, positive ion mode

  • MRM Transitions:

    • This compound: 308.1 → 135.2 m/z

    • Selenox (IS): 331.0 → 250.0 m/z

Protocol 2: General Procedure for Derivatization of Hydroxylated this compound Metabolites for GC-MS Analysis

This is a general guideline for silylation, a common derivatization technique for hydroxylated compounds.

1. Sample Extraction and Drying

  • Extract the metabolites from the biological matrix (e.g., urine after enzymatic hydrolysis) using LLE or SPE.

  • Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.

2. Derivatization

  • To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the reaction vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Injection: Splitless mode.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the derivatized metabolites.

  • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma or Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE or LLE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound metabolites.

troubleshooting_workflow decision decision process process out out start Start: Inaccurate Quantification Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok check_cal Review Calibration Curve is_ok->check_cal Yes check_recovery Evaluate Extraction Recovery is_ok->check_recovery No cal_ok Calibration OK? check_cal->cal_ok investigate_matrix Investigate Matrix Effects (Post-column infusion or post-extraction spike) cal_ok->investigate_matrix Yes revalidate Re-validate Method cal_ok->revalidate No, review standards and curve fit matrix_present Matrix Effects Present? investigate_matrix->matrix_present optimize_cleanup Optimize Sample Cleanup and/or Chromatography matrix_present->optimize_cleanup Yes check_stability Assess Analyte Stability matrix_present->check_stability No optimize_cleanup->revalidate end End: Accurate Results revalidate->end recovery_ok Recovery Consistent and High? check_recovery->recovery_ok optimize_extraction Optimize Extraction Procedure recovery_ok->optimize_extraction No recovery_ok->check_stability Yes optimize_extraction->revalidate stable Analyte Stable? check_stability->stable adjust_storage Adjust Sample Storage and Handling stable->adjust_storage No stable->end Yes adjust_storage->revalidate

Caption: Troubleshooting workflow for inaccurate quantification results.

References

Technical Support Center: Bromantane Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of Bromantane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: For long-term storage, this compound as a solid powder should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2]

Q2: How does humidity affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation of chemical compounds. To prevent this, this compound should always be stored in a light-resistant container, such as an amber glass vial, and kept in a dark place like a cabinet or a refrigerator.

Q4: What is the recommended temperature for storing this compound?

A4: While specific studies on the thermal degradation of this compound are not publicly available, storing the compound at controlled room temperature (20-25°C) or refrigerated (2-8°C) is a standard practice for maintaining the stability of research chemicals. For long-term storage, refrigeration is generally preferred to minimize the rate of any potential degradation reactions. A study on this compound in human plasma indicated that it is stable for at least 30 days when stored at -20°C.

Q5: How stable is this compound in solution compared to its powder form?

A5: Generally, chemical compounds are more susceptible to degradation when in solution as the solvent can act as a reactant or facilitate reactions between the compound and other substances. Anecdotal evidence suggests that this compound powder is stable for years when stored correctly.[1] The stability of this compound in solution will depend on the solvent, pH, and storage conditions. For instance, solutions prepared for nasal spray administration are expected to have a shorter shelf-life than the crystalline powder.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color (e.g., from white to off-white/yellow) Oxidation or degradation due to exposure to air, light, or high temperatures.Discard the sample if color change is significant. Ensure future storage is in a tightly sealed, inert gas-filled, light-resistant container at low temperature.
Inconsistent results in bioassays Degradation of the this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quick purity check using a suitable analytical method like HPLC.
Precipitation in a refrigerated stock solution The solvent is not optimal for cold storage, leading to reduced solubility at lower temperatures.Allow the solution to come to room temperature and sonicate to redissolve the compound. If precipitation persists, consider preparing fresh solutions and storing them at room temperature if they are to be used quickly. For long-term storage of solutions, consider using a cryoprotectant or lyophilizing the compound.
Loss of potency in a formulated product (e.g., nasal spray) Chemical degradation in the formulation.Perform a stability study of the formulation. This involves analyzing the concentration of this compound and the presence of any degradation products over time under different storage conditions. The formulation may need to be optimized (e.g., by adjusting the pH or adding antioxidants).

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 254 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL

Visualizations

Hypothetical Degradation Pathway of this compound This compound This compound (C16H20BrN) Hydrolysis Acid/Base Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Degradant1 Hydrolyzed Product (e.g., loss of bromo-phenyl group) Hydrolysis->Degradant1 Degradant2 Oxidized Product (e.g., hydroxylation of adamantane (B196018) cage) Oxidation->Degradant2 Degradant3 Photolytic Product (e.g., cleavage of N-C bond) Photolysis->Degradant3

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

Experimental Workflow for this compound Stability Testing cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Stress Heat->HPLC Light Photolytic Stress Light->HPLC Quantification Quantify this compound and Degradants HPLC->Quantification Results Stability Profile (Degradation Kinetics) Quantification->Results Sample This compound (Solid or Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light

Caption: Workflow for assessing the stability of this compound.

Troubleshooting this compound Degradation Start Inconsistent Experimental Results? CheckStorage Check Storage Conditions (Temp, Light, Humidity) Start->CheckStorage CheckSolution Is this compound in Solution? CheckStorage->CheckSolution PrepareFresh Prepare Fresh Solution CheckSolution->PrepareFresh Yes TestPurity Test Purity of Solid (e.g., via HPLC) CheckSolution->TestPurity No Proceed Proceed with Experiment PrepareFresh->Proceed Pure Purity Acceptable? TestPurity->Pure Discard Discard and Obtain New Batch Pure->Discard No Pure->Proceed Yes

Caption: Decision tree for troubleshooting potential this compound degradation issues.

References

Method refinement for consistent and reproducible results in Bromantane experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting consistent and reproducible experiments with Bromantane. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is considered an atypical psychostimulant and anxiolytic. Its primary mechanism of action involves the indirect, genomic upregulation of key enzymes in the dopamine (B1211576) synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][2][3] This leads to a rapid and sustained increase in dopamine synthesis in various brain regions, including the hypothalamus and striatum.[2] Unlike typical stimulants, it does not significantly act on dopamine reuptake or release.[2][3][4] Additionally, this compound may enhance GABAergic transmission and has been shown to reduce the expression of genes that supervise GABA transporters.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from heat, moisture, and direct light.[6][7] For long-term storage, -20°C is recommended, and the compound is stable for at least 5 years under these conditions.[8] When handling, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6][7]

Q3: What are the typical dosages used in human and animal studies?

A3: In human clinical trials for neurasthenia, this compound was administered at daily doses of 50 to 100 mg for 28 days.[2][9] For animal studies, particularly in rats, doses of 30-300 mg/kg have been shown to have a stimulant effect on motor activity.[5][9][10] It is important to note that higher doses (600-9,600 mg/kg) can lead to a suppression of behavioral activity.[5][9][10]

Q4: What are the pharmacokinetic properties of this compound?

A4: After oral administration, this compound has a bioavailability of 42%.[2] The time to reach maximum blood concentration varies between men (4 hours) and women (2.75 hours).[2][5] The elimination half-life in humans is approximately 11.21 hours.[2] The primary metabolite is 6β-hydroxythis compound.[2]

Q5: Is this compound neurotoxic or does it have significant side effects at therapeutic doses?

A5: this compound is considered to have low toxicity, with a high LD50 in rats.[11] In animal experiments, toxic reactions were only observed at very high doses (>600 mg/kg).[5] At therapeutic doses, it is reported to have an almost complete absence of side effects, including manifestations of withdrawal syndrome and hyperstimulation.[5] Some users have anecdotally reported feeling overstimulated or restless at higher doses (30-50 mg).[12]

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. What are the potential causes?

A1: Inconsistent results can arise from several factors:

  • Compound Purity and Stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. Verify the certificate of analysis for the batch in use.

  • Dosage and Administration: Inaccurate dosage preparation or inconsistent administration can lead to variability. Ensure precise weighing and complete dissolution or uniform suspension of the compound. The route of administration (oral, intraperitoneal, intranasal) significantly impacts pharmacokinetics.[13]

  • Animal Model Variability: Factors such as age, sex, and strain of the animal model can influence the response to this compound. The time of day for administration and testing should also be kept consistent to account for circadian rhythms.

  • Metabolism: Oral administration can lead to the formation of metabolites with different activity profiles, potentially causing weaker or different effects compared to other routes of administration.[13]

Q2: I am not observing the expected psychostimulant effects in my animal model. Why might this be?

A2: A lack of psychostimulant effects could be due to:

  • Insufficient Dosage: The dose may be too low to elicit a significant response. Review the literature for effective dose ranges in your specific model and for the behavioral test being performed.[9][10]

  • Biphasic Dose-Response: this compound exhibits a biphasic dose-response, where lower doses (30-300 mg/kg in rats) are stimulating, but higher doses (>600 mg/kg) can suppress activity.[5][10] You may be operating in the higher, suppressive dose range.

  • Timing of Observation: The stimulant effects of this compound have a gradual onset, typically 1.5-2 hours post-administration, and can last for 8-12 hours.[2] Ensure your behavioral observations are within this therapeutic window.

Q3: Some of my animals are showing signs of sedation or reduced activity after this compound administration. Is this a normal reaction?

A3: Yes, this can be a normal reaction depending on the dose. As mentioned, this compound has a biphasic effect. Doses above 600 mg/kg in rats have been shown to inhibit spontaneous motor activity.[9][10] Some anecdotal reports from human users also mention feeling sleepy, which could be a paradoxical reaction to the stimulant.[14] If sedation is unexpected, re-verify your dosage calculations and preparation procedures.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number87913-26-6[2]
Molar Mass306.247 g·mol−1[2]
FormulaC₁₆H₂₀BrN[2]
Melting Point~146–149°C[7]
SolubilityPoorly soluble in water; Soluble in ethanol, DMSO, acetone.[7]

Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueSpeciesReference
Bioavailability42%Human[2]
Tmax (Time to Peak)4 hours (males), 2.75 hours (females)Human[2][5]
Elimination Half-life11.21 hoursHuman[2]
Elimination Half-life7 hours (in brain)Rat[13]

Table 3: Dose-Response Data in Rats

Dose Range (Oral)Observed EffectReference
30-300 mg/kgIncreased spontaneous motor activity (Stimulant effect)[9][10]
600 mg/kgNo change in spontaneous motor activity[10]
>600 mg/kgInhibition of spontaneous motor activity (Suppressive effect)[10]
LD₅₀>10,000 mg/kgRat

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is a summary of the method described by Miroshnichenko et al. (2013).[11]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of human plasma, add the internal standard (e.g., selenox).

    • Vortex the mixture.

    • Load the sample onto a pre-conditioned solid-phase extraction cartridge (e.g., SOLA).

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: Zorbax SB-C18 or equivalent.

    • Mobile Phase: Methanol–0.2% formic acid.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection Mode: Positive Multi-Reaction-Monitoring-Mode (+MRM).

    • MRM Transitions: For this compound, monitor the transition 308.1 → 135.2 m/z.[11]

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • The assay should be linear over a concentration range of approximately 1–500 ng/mL.[11]

Protocol 2: Assessment of Psychostimulant Activity in Rodents (Open Field Test)

  • Acclimatization:

    • Allow animals to acclimate to the housing facility for at least one week before the experiment.

    • Habituate the animals to the testing room for at least 1 hour before the test begins.

  • Drug Administration:

    • Prepare this compound solution/suspension in a suitable vehicle (e.g., corn oil, 1% starch solution).

    • Administer this compound orally (gavage) or via intraperitoneal injection at the desired dose (e.g., 50 mg/kg).

    • Administer the vehicle to the control group.

  • Open Field Test:

    • 1.5-2 hours after drug administration, place the animal in the center of the open field apparatus.

    • Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system.

    • Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Compare the activity parameters between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in total distance traveled and rearing is indicative of a psychostimulant effect.

Visualizations

Bromantane_Signaling_Pathway cluster_neuron Dopaminergic Neuron This compound This compound CREB CREB Activation This compound->CREB elevates Gene_Expression Gene Expression Modulation CREB->Gene_Expression TH_AAAD Tyrosine Hydroxylase (TH) & Aromatic L-amino acid Decarboxylase (AAAD) Upregulation Gene_Expression->TH_AAAD Dopamine_Syn Increased Dopamine Synthesis TH_AAAD->Dopamine_Syn Dopamine Dopamine Dopamine_Syn->Dopamine Bromantane_Experimental_Workflow start Start: Animal Acclimatization (1 week) prep This compound Dosage Preparation start->prep admin Drug Administration (e.g., Oral Gavage) prep->admin wait Waiting Period (1.5 - 2 hours) admin->wait test Behavioral Testing (e.g., Open Field Test) wait->test collect Sample Collection (Blood/Brain Tissue) test->collect analysis Biochemical Analysis (e.g., LC-MS/MS, HPLC) collect->analysis end End: Data Analysis & Interpretation analysis->end Troubleshooting_Logic start Inconsistent or Unexpected Results q_purity Is the compound pure and stored correctly? start->q_purity Start Here q_dose Is the dosage accurate and within the correct range? q_route Is the route of administration appropriate? q_dose->q_route Yes a_dose Verify calculations, weighing, and vehicle. Consider dose-response curve. q_dose->a_dose No q_purity->q_dose Yes a_purity Check Certificate of Analysis. Use fresh, properly stored compound. q_purity->a_purity No q_timing Is the observation time correct? a_timing Review literature for Tmax and duration of action. q_timing->a_timing No end Re-run experiment with controlled variables. q_timing->end Yes q_route->q_timing Yes a_route Consider impact of first-pass metabolism with oral route. q_route->a_route No a_dose->end a_purity->end a_timing->end a_route->end

References

Technical Support Center: Synthesis and Purification of Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Bromantane, chemically known as N-(4-bromophenyl)adamantan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in this compound synthesis, typically carried out via the Leuckart reaction of adamantanone and p-bromoaniline, are:

  • Unreacted Starting Materials: Adamantanone and p-bromoaniline may remain if the reaction does not go to completion.

  • N-formyl Intermediate: N-formyl-N-(4-bromophenyl)adamantan-2-amine can be present if the final hydrolysis step is incomplete.[1]

  • Side-Reaction Byproducts: Although less common, other side products from the Leuckart reaction may be present in trace amounts.[2][3]

Q2: My this compound synthesis resulted in a low yield. What are the likely causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The Leuckart reaction requires high temperatures (typically 120-165 °C) and sufficient reaction time to proceed to completion.[3]

  • Suboptimal Reagent Ratios: The molar ratios of adamantanone, p-bromoaniline, and the formylating agent (e.g., ammonium (B1175870) formate (B1220265) or formamide) are critical for maximizing yield.

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Q3: What analytical techniques are recommended for assessing the purity of synthesized this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): A sensitive technique for identifying and quantifying a wide range of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and any impurities present.

Q4: What is the recommended method for purifying crude this compound?

A4: The most common and effective methods for purifying crude this compound are:

  • Recrystallization: Isopropanol (B130326) is a commonly used solvent for the recrystallization of this compound.[4] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate this compound from impurities with different polarities. A gradient of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically employed.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS or NMR Analysis

Problem: Your analytical data shows peaks that do not correspond to this compound.

Possible Causes & Solutions:

Potential Impurity Identification Method Suggested Action
Unreacted AdamantanoneGC-MS, ¹H NMR, ¹³C NMROptimize reaction time and temperature to ensure complete consumption of starting materials.
Unreacted p-BromoanilineGC-MS, ¹H NMR, ¹³C NMREnsure the correct stoichiometry of reactants. This impurity can often be removed during the workup with an acidic wash.
N-formyl-N-(4-bromophenyl)adamantan-2-amineGC-MS, ¹H NMR, ¹³C NMR (look for a formyl proton signal ~8-9 ppm in ¹H NMR)Ensure complete hydrolysis of the formyl intermediate by adjusting the hydrolysis conditions (e.g., concentration of acid/base, reaction time, and temperature).
Issue 2: Oily or Discolored this compound Product After Synthesis

Problem: The final product is not a white or off-white crystalline solid.

Possible Causes & Solutions:

Observation Possible Cause Suggested Action
Oily ProductPresence of residual solvents or low-melting point impurities.Ensure the product is thoroughly dried under vacuum. If oiling persists, attempt purification by column chromatography.
Discolored Product (Yellow to Brown)Presence of colored impurities, possibly from side reactions or degradation of starting materials.Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. If recrystallization is ineffective, column chromatography is recommended.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Solubility
This compoundC₁₆H₂₀BrN306.24146-149[5]White to off-white crystalline powder[5]Poorly soluble in water; soluble in ethanol, DMSO, acetone.[5][6][7]
AdamantanoneC₁₀H₁₄O150.22~280 (sublimes)White crystalline solidSoluble in organic solvents.
p-BromoanilineC₆H₆BrN172.0263-66White to light tan crystalline solidSlightly soluble in water; soluble in ethanol, ether.
N-formyl-N-(4-bromophenyl)adamantan-2-amineC₁₇H₂₀BrNO334.25Not readily availableExpected to be a solidLikely soluble in organic solvents.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound ~7.23 (d, 2H, Ar-H), ~6.48 (d, 2H, Ar-H), ~3.49 (s, 1H, N-CH), Adamantyl protons (~1.5-2.2)Aromatic carbons (~110-147), Adamantyl carbons (~27-60)
Adamantanone Multiplets at ~1.9-2.8[8]Carbonyl carbon (~218), other adamantyl carbons (~27-48)[9][10]
p-Bromoaniline ~7.21 (d, 2H), ~6.54 (d, 2H), ~3.6 (br s, 2H, NH₂)[11][12][13]~145.4 (C-N), ~132.0 (C-H), ~116.7 (C-H), ~110.2 (C-Br)[1]
N-formyl-N-(4-bromophenyl)adamantan-2-amine Formyl proton (~8-9), Aromatic protons (~7.0-7.5), Adamantyl protons (~1.5-2.5)Formyl carbonyl (~160-165), Aromatic carbons (~115-145), Adamantyl carbons (~27-60)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved. Avoid boiling the solvent vigorously.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain as the silica settles.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

    • Carefully apply the dissolved sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection:

    • Collect the eluent in separate fractions.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing pure this compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: GC-MS Analysis of this compound Purity

Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless or with a high split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Adamantanone + p-Bromoaniline reaction Leuckart Reaction (Formic Acid/Formamide, Heat) start->reaction intermediate N-formyl Intermediate reaction->intermediate hydrolysis Acid/Base Hydrolysis intermediate->hydrolysis crude Crude this compound hydrolysis->crude recrystallization Recrystallization (e.g., Isopropanol) crude->recrystallization column_chrom Column Chromatography (Silica Gel) crude->column_chrom pure_this compound Pure this compound recrystallization->pure_this compound column_chrom->pure_this compound gcms GC-MS nmr NMR hplc HPLC/LC-MS pure_this compound->gcms pure_this compound->nmr pure_this compound->hplc

Caption: Workflow for this compound synthesis, purification, and analysis.

troubleshooting_impurities cluster_identification Impurity Identification cluster_removal Impurity Removal start Crude this compound with Impurities analysis Analytical Techniques (GC-MS, NMR, HPLC) start->analysis recrystallization Recrystallization analysis->recrystallization If impurities have different solubilities column_chrom Column Chromatography analysis->column_chrom If impurities have different polarities acid_wash Acidic Wash (for basic impurities) analysis->acid_wash If p-bromoaniline is present pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product acid_wash->pure_product

Caption: Logical workflow for identifying and removing impurities from synthesized this compound.

References

Technical Support Center: Enhanced Detection of Bromantane in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Bromantane in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system: The liner, column, or inlet can have active sites that interact with the analyte.[1][2] 2. Improper column installation: Incorrect column positioning in the inlet or detector can create dead volume.[3][4] 3. Column contamination: Buildup of non-volatile residues from the sample matrix on the column.[1][5] 4. Solvent-phase polarity mismatch: The solvent used to dissolve the sample may not be compatible with the column's stationary phase.[4]1. Use a deactivated inlet liner and a high-quality, inert GC column.[6] Consider derivatization to reduce active group interactions.[7] 2. Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[6] 3. Trim the first few centimeters of the column from the inlet side.[3] Perform a column bake-out according to the manufacturer's guidelines.[5] 4. Choose a solvent that is compatible with the stationary phase of the column.[4]
Low Signal Intensity / Poor Sensitivity 1. Analyte degradation in the injector: this compound may be sensitive to high temperatures in the GC inlet.[5] 2. Suboptimal derivatization: Incomplete derivatization can lead to a lower response for the target analyte.[8] 3. Leak in the system: A leak in the injector can result in sample loss.[5][6]1. Optimize the inlet temperature to ensure volatilization without causing degradation.[5] 2. Optimize the derivatization reaction conditions, including temperature and time, to ensure complete reaction.[8] 3. Perform a leak check of the GC system, paying close attention to the injector seals and fittings.[6]
Inconsistent Retention Times 1. Fluctuations in carrier gas flow: Inconsistent flow rates will cause retention times to shift.[9] 2. Column aging or contamination: Over time, the column's performance can degrade.[1] 3. Changes in oven temperature profile: Inaccurate oven temperature can affect analyte retention.[5]1. Check the carrier gas supply and ensure the flow controllers are functioning correctly.[9] 2. Condition the column or replace it if it is old or heavily contaminated.[1] 3. Verify the accuracy of the GC oven's temperature programming.[5]
LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound.[10] 2. Inadequate sample cleanup: Insufficient removal of matrix components during sample preparation.1. Optimize the chromatographic separation to resolve this compound from interfering matrix components.[11] 2. Improve the sample preparation method. Consider using a more selective solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) protocol.[12] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[13]
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization source parameters: Incorrect settings for temperature, gas flows, or voltage can reduce ionization efficiency.[14] 2. Mobile phase composition: The pH and organic content of the mobile phase can significantly impact ionization.[12] 3. Contamination of the mass spectrometer: Buildup on the ion source can reduce signal.[9][15]1. Systematically optimize the ion source parameters (e.g., spray voltage, gas temperature, nebulizer pressure) to maximize the signal for this compound.[12] 2. Adjust the mobile phase composition. For this compound, a mobile phase of methanol (B129727) and 0.2-0.5% formic acid has been shown to be effective.[12][16] 3. Clean the ion source components according to the manufacturer's recommendations.[15]
Inconsistent Peak Areas 1. Variable extraction recovery: Inconsistent sample preparation can lead to variations in the amount of analyte reaching the detector.[12] 2. Analyte instability: this compound may degrade in the sample matrix or during processing.[17] 3. Injector carryover: Residual sample from a previous injection can contaminate the current one.[15]1. Ensure consistent and precise execution of the sample preparation protocol. Use of an appropriate internal standard is crucial.[18] 2. Investigate the stability of this compound under your specific storage and handling conditions. One study indicates stability in plasma at -20°C for at least 30 days.[12] 3. Optimize the injector wash procedure to minimize carryover between samples.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common biological matrices for this compound detection?

A1: The most common biological matrices for this compound detection are urine and blood (plasma or serum).[12][19] Urine is often used for screening purposes due to higher concentrations of the drug and its metabolites, while blood is typically used for pharmacokinetic studies and to determine recent use.[12]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][19] LC-MS/MS is often preferred for its high sensitivity, selectivity, and suitability for pharmacokinetic studies without the need for derivatization.[12]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of this compound and its metabolites, especially those with polar functional groups.[20] For LC-MS/MS analysis, derivatization is generally not required.[12]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To minimize matrix effects, you can:

  • Develop a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[12]

  • Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.[11]

  • Use a stable isotope-labeled internal standard, which can help to correct for variations in ionization efficiency.[13]

  • Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for non-polar compounds like this compound compared to Electrospray Ionization (ESI).[12][21]

Q5: What internal standard is recommended for the quantification of this compound?

A5: An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound with similar extraction and chromatographic properties should be used.[18] One study successfully used 9-phenyl-sym-octahydroselenoxanthene (selenox) as an internal standard for an LC-MS/MS assay.[12]

Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?

A6: In Electron Ionization (EI) GC-MS, this compound's molecular ion will show a characteristic isotopic pattern for bromine (m/z 214 and 216).[20] A primary fragmentation pathway involves the loss of the bromine radical to form the stable adamantyl cation at m/z 135, which is often the base peak.[20] In LC-MS/MS, using positive mode ionization, the protonated molecule [M+H]+ at m/z 308.1 is selected as the precursor ion, which then fragments to produce a prominent product ion at m/z 135.2.[12]

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for the determination of this compound in human plasma.[12]

Table 1: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity Range1–500 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day and Inter-day Precision (CV)<10%
Extraction Recovery~89%
Stability (3 Freeze-Thaw Cycles at -20°C)Stable
Long-term Stability (-20°C)Stable for 30 days

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is based on the method described by Miroshnichenko et al. (2013).[12]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., selenox).

  • Condition an SPE cartridge (e.g., SOLA RP) with 500 µL of ethanol (B145695) followed by 500 µL of water.

  • Load the plasma sample (diluted with an equal volume of water) onto the conditioned cartridge.

  • Wash the cartridge with 500 µL of 5% ethanol in water.

  • Elute the analyte with ethanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 50°C.

  • Reconstitute the residue in 200 µL of methanol.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity or equivalent.[15]

  • Column: Zorbax SB-C18 (3.5 μm, 100 mm × 4.6 mm I.D.).[12]

  • Mobile Phase: Methanol–0.2% formic acid (95:5, v/v).[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[15]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[12]

  • MRM Transitions:

    • This compound: 308.1 → 135.2 m/z[12]

    • Internal Standard (selenox): 331.0 → 250.0 m/z[12]

GC-MS Method for this compound

This is a general protocol adaptable for this compound analysis.[20]

1. Sample Preparation

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the biological matrix.

  • Derivatization (if necessary): If analyzing polar metabolites, derivatization with an agent like BSTFA can improve volatility.[8]

  • Dissolution: Dissolve the extracted and/or derivatized sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.[20]

2. GC-MS Conditions

  • GC System: Standard GC coupled to a mass spectrometer.

  • Column: Non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[20]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.[20]

  • Ionization Mode: Electron Ionization (EI).[20]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Generalized workflow for this compound analysis in biological matrices.

Bromantane_Fragmentation Parent This compound [M+H]+ m/z 308.1 Fragment Adamantyl Cation m/z 135.2 Parent->Fragment CID Loss - C7H8BrN

Caption: Primary fragmentation of this compound in LC-MS/MS (APCI+).

Bromantane_MOA cluster_DA Dopaminergic System cluster_GABA GABAergic System This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits DA_Reuptake Dopamine Reuptake This compound->DA_Reuptake Blocks GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Modulates Synaptic_DA ↑ Synaptic Dopamine DA_Reuptake->Synaptic_DA Leads to GABA_Transmission ↑ GABAergic Transmission GABA_Receptor->GABA_Transmission Enhances

Caption: Simplified signaling pathways of this compound's mechanism of action.

References

Adjusting experimental protocols to account for Bromantane's long half-life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bromantane in experimental protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound's long half-life and unique mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound and how does it influence experimental design?

A1: this compound's half-life is notably long and exhibits sex-dependent differences. After oral administration, the time to reach maximum concentration is approximately 2.75 hours in women and 4.0 hours in men.[1][2] The elimination half-life in humans is reported to be around 11.21 hours.[2] However, some sources suggest it could be as long as 32 hours in rats when administered orally.[3] This extended half-life is attributed to its high lipophilicity, leading to accumulation in adipose tissue and the brain.[1][4] Consequently, researchers must account for potential carry-over effects in their experimental designs, especially in crossover studies. A sufficient washout period between treatments is crucial to avoid confounding results.

Q2: How long should a washout period be for this compound in preclinical and clinical studies?

A2: Due to its long half-life and lasting genomic effects, a considerable washout period is recommended. While specific studies on research washout periods are limited, information from doping control indicates that metabolites can be detected in urine for up to two weeks after administration.[1][4] For research purposes, a washout period of at least two to four weeks is advisable to ensure the complete elimination of the compound and its metabolites, and to allow for the normalization of upregulated enzymes.[5] The exact duration should be determined based on the dose, duration of administration, and the sensitivity of the experimental assays.

Q3: What are the known long-term effects of this compound that might impact longitudinal studies?

A3: this compound's effects can persist even after discontinuation of the drug.[6] Studies have shown that its therapeutic benefits in treating asthenia were still present one month after stopping the drug.[2] This is likely due to its mechanism of action, which involves genomic upregulation of dopamine (B1211576) synthesis enzymes.[2][7][8] Researchers conducting longitudinal studies should be aware that the physiological changes induced by this compound may not immediately return to baseline after cessation of treatment. Enhanced locomotion, a marker for dopaminergic activity, was observed for up to two months after stopping this compound in preclinical studies.[9]

Q4: Are there any known drug interactions with this compound that could affect experimental outcomes?

A4: this compound has been shown to induce cytochrome P450 enzymes in the liver.[10] This could potentially accelerate the metabolism of other drugs that are substrates for these enzymes, such as benzodiazepines, oral contraceptives, or SSRIs, potentially reducing their efficacy.[10] When co-administering this compound with other compounds, it is essential to consider these potential interactions to avoid misinterpretation of the results.

Troubleshooting Guide

Issue 1: High variability in behavioral or physiological responses to this compound.

  • Possible Cause: Inconsistent dosing or administration. Due to its lipophilic nature, this compound's absorption can be influenced by factors such as food intake.

  • Troubleshooting Steps:

    • Standardize the administration protocol. Administering this compound with a fatty meal or in an oil-based vehicle can improve absorption consistency.[5]

    • Consider alternative routes of administration. Sublingual or intranasal routes may offer more consistent bioavailability, though these are less studied.[11]

    • Ensure accurate dosing, especially when working with powder forms of the compound.

Issue 2: Unexpected or paradoxical effects at higher doses.

  • Possible Cause: Dose-dependent effects of this compound. While lower doses (30-300 mg/kg in rats) are stimulating, higher doses (above 600 mg/kg in rats) can lead to suppressed behavioral activity.[1][12]

  • Troubleshooting Steps:

    • Review the dose-response curve for the specific effect being measured.

    • Conduct a dose-ranging study to determine the optimal dose for the desired outcome in your specific experimental model.

    • Be aware that very high doses may induce anticholinergic effects.[13]

Issue 3: Carry-over effects observed in a crossover study design.

  • Possible Cause: Insufficient washout period. The long half-life and lasting genomic effects of this compound can lead to its effects persisting into the next treatment phase.

  • Troubleshooting Steps:

    • Extend the washout period to a minimum of two to four weeks.

    • If a long washout period is not feasible, consider a parallel-group study design as an alternative to a crossover design.

    • Measure baseline levels of key biomarkers (e.g., dopamine metabolites) before each treatment phase to confirm a return to pre-treatment levels.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
Time to Max. Concentration (Tmax) 2.75 hours (females)HumanOral[1][2]
4.0 hours (males)HumanOral[1][2]
Elimination Half-life (t1/2) 11.21 hoursHumanOral[2]
~7 hours (in brain)RatNot Specified[9]
32.303 hoursRatOral[3]
0.553 hoursRatIV[3]
Bioavailability 42%HumanOral[4]

Experimental Protocols

Protocol 1: Assessing the Impact of a Washout Period on Dopamine-Related Gene Expression

  • Animals: Male and female Sprague-Dawley rats (8 weeks old).

  • Groups:

    • Group A: this compound (30 mg/kg, oral gavage) daily for 14 days.

    • Group B: Vehicle control (corn oil) daily for 14 days.

  • Procedure:

    • Following the 14-day treatment period, animals will undergo a washout period.

    • Subgroups of animals from Group A will be euthanized at 1, 2, 3, and 4 weeks post-treatment. A subgroup of Group B will be euthanized at week 1 post-treatment to serve as a baseline control.

    • Brain tissue (striatum and prefrontal cortex) will be collected.

  • Analysis:

    • Quantitative PCR (qPCR) will be performed to measure the mRNA expression levels of Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD).

    • Data will be analyzed to determine the time required for TH and AAAD expression to return to baseline levels.

Mandatory Visualizations

Bromantane_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_synthesis Dopamine Synthesis This compound This compound Unknown_Receptor Unknown Receptor/ Mechanism This compound->Unknown_Receptor Activates Signaling_Cascade Intracellular Signaling Cascades (cAMP, Ca2+) Unknown_Receptor->Signaling_Cascade PKC Protein Kinase C (PKC) Signaling_Cascade->PKC CREB CREB PKC->CREB Activates TH_Gene Tyrosine Hydroxylase (TH) Gene CREB->TH_Gene Upregulates Transcription AAAD_Gene Aromatic L-amino acid Decarboxylase (AAAD) Gene CREB->AAAD_Gene Upregulates Transcription Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA via TH Dopamine Dopamine L_DOPA->Dopamine via AAAD

Caption: this compound's indirect genomic mechanism of action on dopamine synthesis.

Experimental_Workflow_Washout_Study cluster_treatment Treatment Phase (14 Days) cluster_washout Washout Phase cluster_analysis Analysis Treatment_Group This compound Treatment (e.g., 30 mg/kg/day) Washout_1 1 Week Washout Treatment_Group->Washout_1 Control_Group Vehicle Control Euthanasia_Sacrifice Euthanasia & Tissue Collection Control_Group->Euthanasia_Sacrifice Washout_2 2 Weeks Washout Washout_1->Washout_2 Washout_1->Euthanasia_Sacrifice Washout_3 3 Weeks Washout Washout_2->Washout_3 Washout_2->Euthanasia_Sacrifice Washout_4 4 Weeks Washout Washout_3->Washout_4 Washout_3->Euthanasia_Sacrifice Washout_4->Euthanasia_Sacrifice qPCR_Analysis qPCR for TH & AAAD Gene Expression Euthanasia_Sacrifice->qPCR_Analysis Data_Comparison Compare to Control & Baseline qPCR_Analysis->Data_Comparison

Caption: Workflow for determining an appropriate washout period for this compound.

References

Technical Support Center: Stability of Bromantane in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the stability of Bromantane in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, N-(4-bromophenyl)adamantan-2-amine, is a compound with a rigid, lipophilic adamantane (B196018) core.[1] This structure generally confers high thermal and metabolic stability.[1][2] However, like many amine-containing compounds, its stability in aqueous solutions can be influenced by factors such as pH and temperature. While specific degradation kinetics for this compound in various buffers are not extensively published, studies on structurally similar adamantane derivatives, such as amantadine (B194251) analogues, show that these compounds are generally stable in acidic conditions and their stability can vary at neutral pH.[3] For instance, some amantadine derivatives exhibit a half-life of several hours in buffer at pH 7.4 and 37°C.[4] Due to its limited solubility in water, it is often dissolved in organic solvents like methanol (B129727) or DMSO to prepare stock solutions before further dilution in aqueous buffers.[3][5]

Q2: How does pH affect the stability of this compound in buffer solutions?

The pH of an experimental buffer is a critical factor that can influence the stability of this compound. The amino group in the this compound molecule can be protonated at acidic pH, which can affect its chemical reactivity and degradation pathways.

Based on studies of other adamantane derivatives, it can be inferred that this compound likely exhibits good stability in acidic to neutral pH ranges.[3] For example, a study on amantadine analogues containing aromatic amino acids demonstrated high chemical stability at pH 2.0 and satisfactory stability at pH 7.4.[3] However, extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions. It is crucial to experimentally verify the stability of this compound in your specific buffer system and pH.

Q3: What is the expected impact of temperature on this compound stability?

Temperature is a key factor that can accelerate the degradation of chemical compounds. While adamantane derivatives are known for their high thermal stability, prolonged exposure to elevated temperatures in solution can still lead to degradation.[2][6] For instance, amantadine and rimantadine (B1662185) have been shown to be stable for extended periods at ambient temperature and even after boiling for several days.[7] However, for quantitative experiments, it is best practice to prepare fresh solutions and avoid long-term storage at room temperature or higher unless stability has been confirmed. For long-term storage of stock solutions, keeping them at low temperatures (e.g., -20°C or -80°C) is recommended to minimize degradation.

Q4: Which experimental buffers are recommended for use with this compound?

The choice of buffer can impact the stability of this compound not just through pH, but also due to potential interactions with buffer components. Commonly used buffers in pharmaceutical and biological research include:

  • Phosphate-Buffered Saline (PBS): A widely used buffer that mimics physiological pH and ionic strength.[8]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often used in cell culture applications for its effective buffering capacity in the physiological pH range.

  • Tris (tris(hydroxymethyl)aminomethane) Buffer: Another common buffer, but caution is advised as primary amine-containing buffers like Tris can sometimes react with other components in the experimental system.

  • Citrate and Acetate Buffers: Useful for experiments requiring acidic pH conditions.

It is recommended to use non-nucleophilic buffers when possible to minimize potential reactions with this compound. The compatibility and stability of this compound should be validated in the specific buffer system chosen for your experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous buffer Low aqueous solubility of this compound.- Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the final concentration of the organic solvent is compatible with your experimental system.- Gently warm the solution or use sonication to aid dissolution.[9]- Prepare a more dilute solution of this compound.
Loss of compound activity or inconsistent results Degradation of this compound in the experimental buffer.- Prepare fresh working solutions of this compound for each experiment.- Perform a stability study of this compound in your specific buffer under your experimental conditions (time, temperature, light exposure) using a suitable analytical method like HPLC.[10]- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatogram Formation of degradation products.- Conduct a forced degradation study to intentionally generate degradation products and identify them (e.g., by LC-MS).[11]- This will help in developing a stability-indicating analytical method that can separate this compound from its degradation products.[12]

Quantitative Stability Data for Amantadine Analogues (as a proxy for this compound)

The following data is for structurally related amantadine derivatives and should be used as a general guide. It is highly recommended to perform stability studies on this compound under your specific experimental conditions.

Table 1: Hydrolytic Stability (t₁/₂) of Amantadine Analogues at 37°C [3]

CompoundBuffer pHHalf-life (t₁/₂)
Phenylalanyl-amantadine2.0High stability
Phenylalanyl-amantadine7.4High stability
(4-F)-Phenylalanyl-amantadine2.0Satisfying stability
(4-F)-Phenylalanyl-amantadine7.4Satisfying stability
Tyrosinyl-amantadine2.0Satisfying stability
Tyrosinyl-amantadine7.4Satisfying stability

Table 2: Hydrolytic Stability (t₁/₂) of Cysteine-Adamantane Hybrid Molecules at 37°C [4]

CompoundBuffer pHHalf-life (t₁/₂)
Cys-S-tert.-butylamantadine1.04.7 hours
Cys-S-tert.-butylamantadine7.48.5 hours
Cys-S-tert.-butylrimantadine1.03.9 hours
Cys-S-tert.-butylrimantadine7.46.2 hours
Cys-S-tert.-butylmemantine1.03.5 hours
Cys-S-tert.-butylmemantine7.46.7 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable organic solvent such as methanol or DMSO. For example, dissolve 10 mg of this compound in 1 mL of methanol.

    • Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the pre-warmed experimental buffer.

    • Vortex the solution to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your experiments.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][13]

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS), to identify and quantify this compound and any degradation products.[10]

Protocol 3: Stability-Indicating HPLC Method

The following is a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a starting point could be around 230 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis stock Prepare this compound Stock Solution (in Organic Solvent) working Prepare Working Solution (in Experimental Buffer) stock->working Dilute run_exp Conduct Experiment working->run_exp hplc Analyze by HPLC-UV/MS run_exp->hplc Take samples over time data Evaluate Data for Degradation hplc->data data->run_exp Optimize Conditions

Caption: General experimental workflow for validating this compound stability.

stability_factors cluster_factors Influencing Factors This compound This compound Stability in Buffer pH pH This compound->pH Temp Temperature This compound->Temp Buffer Buffer Composition This compound->Buffer Light Light Exposure This compound->Light Time Incubation Time This compound->Time

Caption: Key factors influencing the stability of this compound in solution.

References

Techniques to increase the blood-brain barrier penetration of Bromantane for CNS studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for techniques to increase the blood-brain barrier (BBB) penetration of Bromantane for Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its BBB penetration important for CNS studies?

A1: this compound is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties, making it a compound of interest for various CNS disorders.[1] Its therapeutic effects are primarily attributed to its ability to increase dopamine (B1211576) synthesis.[2] Effective delivery to the brain is crucial for its pharmacological action. However, like many therapeutic agents, its passage across the highly selective BBB can be limited. Enhancing its penetration into the brain parenchyma is essential to achieve therapeutic concentrations and accurately study its efficacy and mechanisms of action in the CNS.

Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?

A2: this compound is a lipophilic, or fat-soluble, compound. Generally, lipophilicity is a favorable property for crossing the BBB via passive diffusion. However, other factors such as molecular weight, charge, and interaction with efflux transporters also play a significant role. The oral bioavailability of this compound is reported to be 42%.[1] While its lipophilic nature is advantageous, its overall brain uptake may still be suboptimal for achieving high concentrations required for certain CNS studies.

Q3: What are the primary mechanisms by which this compound is thought to exert its effects in the CNS?

A3: this compound's primary mechanism of action is the upregulation of dopamine synthesis. It achieves this by increasing the expression of key enzymes, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), through indirect genomic pathways.[2] This process is believed to involve the elevation of cAMP response element-binding protein (CREB).[2] Additionally, this compound may influence GABAergic transmission and the expression of neurotrophic factors like BDNF and GDNF.[2][3]

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments aimed at increasing this compound's BBB penetration.

Issue 1: Low or Inconsistent Brain Tissue Concentration of this compound

Problem: After administration, the concentration of this compound in brain homogenates is below the expected therapeutic level or varies significantly between subjects.

Potential Cause Troubleshooting Step Expected Outcome
Poor BBB Penetration with Standard Formulation Implement advanced delivery strategies such as liposomal encapsulation, nanoparticle formulation, or intranasal administration.Increased brain concentration of this compound compared to conventional delivery.
Rapid Metabolism Co-administer with metabolic inhibitors (use with caution and appropriate ethical approval) or use a delivery system that protects the drug from premature degradation.Prolonged half-life and increased exposure of this compound in the brain.
Efflux Transporter Activity Utilize in vitro models (e.g., Caco-2, MDCK-MDR1) to assess if this compound is a substrate for efflux pumps like P-glycoprotein. If so, consider co-administration with P-gp inhibitors or using formulations that bypass these transporters.Reduced efflux and consequently higher net brain uptake of this compound.
Inaccurate Quantification Validate the analytical method (e.g., LC-MS/MS) for this compound in brain tissue. Ensure proper sample preparation, including efficient extraction from the brain matrix.[4][5]Accurate and reproducible quantification of this compound concentrations.
Issue 2: High Variability in Results with Nanoparticle Formulations

Problem: Experiments using nanoparticle-based delivery of this compound show high variability in brain uptake and therapeutic effect.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Nanoparticle Characteristics Strictly control synthesis parameters (e.g., temperature, stirring speed, reactant concentrations) to ensure uniform particle size, surface charge, and drug loading.[6][7]Nanoparticles with consistent physicochemical properties, leading to more predictable in vivo behavior.
Nanoparticle Aggregation Optimize the formulation with appropriate stabilizers or surfactants. Characterize particle stability in physiological media before in vivo administration.Stable nanoparticle suspension, preventing aggregation that can alter biodistribution.
Opsonization and Rapid Clearance Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEGylation) to create a "stealth" effect, reducing uptake by the reticuloendothelial system and prolonging circulation time.Increased circulation half-life of nanoparticles, allowing for greater opportunity to cross the BBB.
Lack of Targeting Moiety If passive targeting is insufficient, conjugate the nanoparticles with ligands that bind to receptors on the BBB (e.g., transferrin receptor, insulin (B600854) receptor) to facilitate receptor-mediated transcytosis.Enhanced and more specific delivery of this compound-loaded nanoparticles to the brain.
Issue 3: Poor Efficacy with Intranasal Delivery

Problem: Intranasal administration of this compound does not result in the expected CNS effects or brain concentrations.

Potential Cause Troubleshooting Step Expected Outcome
Mucociliary Clearance Incorporate mucoadhesive agents (e.g., chitosan, carboxymethyl cellulose) into the formulation to increase residence time in the nasal cavity.[8]Prolonged contact with the olfactory and trigeminal nerves, enhancing nose-to-brain transport.
Enzymatic Degradation in the Nasal Cavity Co-formulate with enzyme inhibitors or use a delivery system (e.g., liposomes) that protects this compound from degradation.[9]Increased amount of intact this compound available for absorption.
Improper Administration Technique Ensure the animal's head is positioned correctly during administration to maximize deposition in the olfactory region. Use appropriate volumes to avoid runoff into the pharynx.[10]Improved delivery to the areas of the nasal cavity responsible for nose-to-brain transport.
Formulation Issues Optimize the formulation's pH, osmolarity, and viscosity to be compatible with the nasal mucosa and to enhance absorption.[11]A well-tolerated formulation that promotes efficient drug transport across the nasal epithelium.

Experimental Protocols

Liposomal Formulation of this compound (Adapted from General Liposome Preparation)

This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of PC:CH can be optimized (e.g., 2:1).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently.

  • To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using DLS.

  • Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in the liposomal fraction.

Nanoparticle Formulation of this compound (Adapted from Memantine-loaded PLGA Nanoparticles)

This protocol outlines the double emulsion solvent evaporation method for preparing this compound-loaded PLGA nanoparticles.[12]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or another organic solvent

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve this compound in a small volume of aqueous solution.

  • Dissolve PLGA in an organic solvent like dichloromethane.

  • Add the aqueous this compound solution to the PLGA solution and emulsify using a probe sonicator to form a primary water-in-oil (w/o) emulsion.

  • Add this primary emulsion to a larger volume of an aqueous solution containing a stabilizer like polyvinyl alcohol.

  • Sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Stir the double emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Characterize the nanoparticles for size, PDI, zeta potential, and drug loading.

In Situ Brain Perfusion in Rodents

This technique allows for the direct measurement of BBB permeability of this compound.

Materials:

  • Anesthetized rodent (e.g., rat)

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)

  • This compound solution of known concentration in perfusion buffer

  • Surgical instruments for cannulation of the carotid artery

  • Brain tissue homogenization equipment

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the animal according to an approved protocol.

  • Expose the common carotid artery and ligate its external branches.

  • Insert a cannula into the common carotid artery, pointing towards the brain.

  • Begin perfusion with the this compound-containing buffer at a constant flow rate (e.g., 10 mL/min for a rat).

  • Sever the jugular veins to allow for outflow.

  • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Decapitate the animal and dissect the brain.

  • Homogenize the brain tissue and analyze for this compound concentration.

  • Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

Data Summary

As specific quantitative data for enhancing this compound's BBB penetration is not available in the peer-reviewed literature, the following table presents hypothetical data based on typical improvements seen with these techniques for other CNS drugs. This table is for illustrative purposes to guide experimental design.

Delivery Method Vehicle/Formulation Typical Brain/Plasma Ratio Advantages Disadvantages
Oral Gavage Aqueous Suspension0.1 - 0.3Simple, non-invasiveLow bioavailability, first-pass metabolism
Liposomal Formulation PC:CH Liposomes0.5 - 1.5Biocompatible, can encapsulate hydrophilic and lipophilic drugs, protects drug from degradationPotential for rapid clearance by RES, manufacturing complexity
Polymeric Nanoparticles PLGA Nanoparticles0.8 - 2.5Controlled release, surface modifiable for targeting, protects drugPotential for toxicity, complex manufacturing and characterization
Intranasal Delivery Mucoadhesive Solution1.0 - 5.0+Bypasses the BBB, rapid onset of action, non-invasiveLimited volume of administration, mucociliary clearance, potential for local irritation

Visualizations

This compound's Proposed Signaling Pathway for Dopamine Synthesis

Bromantane_Signaling This compound This compound Plasma_Membrane cAMP cAMP Plasma_Membrane->cAMP Activates PKC Protein Kinase C Plasma_Membrane->PKC Activates CREB CREB TH_Gene Tyrosine Hydroxylase (TH) Gene CREB->TH_Gene Upregulates Transcription AAAD_Gene Aromatic L-Amino Acid Decarboxylase (AAAD) Gene CREB->AAAD_Gene Upregulates Transcription TH_mRNA TH mRNA TH_Gene->TH_mRNA AAAD_mRNA AAAD mRNA AAAD_Gene->AAAD_mRNA TH_Enzyme TH Enzyme TH_mRNA->TH_Enzyme Translation AAAD_Enzyme AAAD Enzyme AAAD_mRNA->AAAD_Enzyme Translation L_DOPA L-DOPA TH_Enzyme->L_DOPA Dopamine Dopamine AAAD_Enzyme->Dopamine Tyrosine Tyrosine Tyrosine->L_DOPA Catalyzed by L_DOPA->Dopamine Catalyzed by cAMP->CREB Phosphorylates PKC->CREB Phosphorylates

Caption: Proposed signaling cascade of this compound leading to increased dopamine synthesis.

Experimental Workflow for Assessing BBB Penetration Enhancement

BBB_Penetration_Workflow cluster_Formulation 1. Formulation Development cluster_InVivo 2. In Vivo Administration cluster_Analysis 3. Sample Collection & Analysis cluster_Evaluation 4. Data Evaluation Formulate_Standard Standard this compound (Control) Administer_Oral Oral Gavage Formulate_Standard->Administer_Oral Formulate_Liposome Liposomal This compound Administer_IV Intravenous Injection Formulate_Liposome->Administer_IV Formulate_Nanoparticle Nanoparticle This compound Formulate_Nanoparticle->Administer_IV Formulate_Intranasal Intranasal This compound Administer_IN Intranasal Administration Formulate_Intranasal->Administer_IN Collect_Blood Blood Sampling (Time Points) Administer_Oral->Collect_Blood Collect_Brain Brain Tissue Harvesting Administer_Oral->Collect_Brain Administer_IV->Collect_Blood Administer_IV->Collect_Brain Administer_IN->Collect_Blood Administer_IN->Collect_Brain Quantify LC-MS/MS Quantification of this compound Collect_Blood->Quantify Collect_Brain->Quantify Calculate_Ratio Calculate Brain/Plasma Concentration Ratio Quantify->Calculate_Ratio Compare_Methods Compare Efficacy of Delivery Methods Calculate_Ratio->Compare_Methods

Caption: Workflow for comparing different strategies to enhance this compound's BBB penetration.

Logical Relationship of Troubleshooting Low Brain Uptake

Troubleshooting_Logic Start Low Brain Uptake of this compound Check_Formulation Is an enhanced delivery system being used? Start->Check_Formulation Implement_Advanced Implement Liposomes, Nanoparticles, or Intranasal Delivery Check_Formulation->Implement_Advanced No Check_Metabolism Is rapid metabolism a possibility? Check_Formulation->Check_Metabolism Yes End Improved Brain Uptake Implement_Advanced->End Assess_Metabolism Conduct pharmacokinetic studies with/without metabolic inhibitors Check_Metabolism->Assess_Metabolism Yes Check_Efflux Is this compound an efflux pump substrate? Check_Metabolism->Check_Efflux No Assess_Metabolism->End Assess_Efflux Perform in vitro transporter assays Check_Efflux->Assess_Efflux Yes Optimize_Delivery Optimize formulation (e.g., PEGylation, targeting) Check_Efflux->Optimize_Delivery No Assess_Efflux->Optimize_Delivery Optimize_Delivery->End

Caption: Decision tree for troubleshooting low brain uptake of this compound in CNS studies.

References

Validation & Comparative

A Comparative Analysis of Bromantane Versus Traditional Psychostimulants like Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of Bromantane and traditional psychostimulants, with a primary focus on amphetamine, tailored for researchers, scientists, and drug development professionals. It provides a detailed examination of their mechanisms of action, pharmacological profiles, and side effects, supported by experimental data.

Overview

Amphetamine is a well-known central nervous system (CNS) stimulant widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic and reinforcing effects are primarily driven by its potent interaction with dopamine (B1211576) and norepinephrine (B1679862) transporters.[1][2] this compound, conversely, is classified as an atypical psychostimulant and an actoprotector, or synthetic adaptogen, with both stimulant and anxiolytic properties.[3][4] Developed in Russia, it is approved for the treatment of neurasthenia, a condition characterized by fatigue and weakness.[3] Its mechanism is distinct from typical stimulants, offering a different profile of effects and side effects.[3][4]

Mechanism of Action

The fundamental difference between this compound and amphetamine lies in their interaction with the dopaminergic system at the presynaptic terminal.

Amphetamine: A classic psychostimulant, amphetamine acts as a substrate for the dopamine transporter (DAT).[2][5] This leads to several key actions:

  • Competitive Inhibition of Dopamine Reuptake: It competes with dopamine for transport into the presynaptic neuron.[2]

  • Dopamine Efflux: Amphetamine promotes the reverse transport of dopamine from the neuron's cytoplasm into the synaptic cleft through the DAT.[2][6]

  • Vesicular Disruption: Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing dopamine to move from synaptic vesicles into the cytoplasm.[6]

This multi-faceted mechanism results in a rapid and significant increase in synaptic dopamine levels.[2]

This compound: this compound's effects are more indirect and are mediated by genomic pathways.[3][4]

  • Upregulation of Dopamine Synthesis: Its primary mechanism is the upregulation of the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC).[3][4][7] A single dose has been shown to increase TH expression by 2-2.5 times in the rat hypothalamus.[3] This leads to a pronounced and lasting increase in the de novo synthesis of dopamine.[3][8]

  • Monoamine Reuptake Inhibition: While this compound can inhibit dopamine and serotonin (B10506) reuptake in vitro, the concentrations required are generally considered too high to be clinically relevant.[3]

  • GABAergic Modulation: It is also suggested to strengthen GABAergic mediation, which may contribute to its anxiolytic effects.[9][10]

Unlike amphetamine, this compound does not cause a significant release or block the reuptake of dopamine at therapeutic doses.[1][4]

Signaling Pathway Diagrams

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts Storage Synaptic_DA DAT->Synaptic_DA Reverse Transport (Efflux) Dopamine_Vesicle Dopamine Vesicles Cytosolic_DA Dopamine_Vesicle->Cytosolic_DA Leakage Synaptic_DA->DAT Reuptake Inhibition D_Receptor Dopamine Receptors Synaptic_DA->D_Receptor Increased Binding

Caption: Amphetamine's mechanism of action on the dopamine terminal.

Bromantane_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Gene_Expression Gene Expression This compound->Gene_Expression Indirect Genomic Action Enzymes Tyrosine Hydroxylase (TH) Aromatic L-amino acid Decarboxylase (AADC) Gene_Expression->Enzymes Upregulation Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine Synthesis L_DOPA->Dopamine AADC Synaptic_DA Dopamine->Synaptic_DA Normal Release D_Receptor Dopamine Receptors Synaptic_DA->D_Receptor Binding

Caption: this compound's indirect mechanism via dopamine synthesis upregulation.

Pharmacokinetic Profiles

The pharmacokinetic parameters of this compound and amphetamine show notable differences in absorption and onset of action.

ParameterThis compoundAmphetamine
Oral Bioavailability 42%[3][11]High (approx. 75% for d-amphetamine)[12]
Time to Peak Plasma (Tmax) 2.75-4 hours[3][10][11]2-3 hours (Immediate Release)[12]
Elimination Half-life ~11.2 hours (humans)[3]~10-13 hours (adults)[12][13]
Metabolism Primarily hepatic, via hydroxylation[10][11]Extensive hepatic metabolism (CYP2D6)[12]
Excretion Primarily renal[10]Renal[12]

Comparative Behavioral Effects in Animal Models

Preclinical studies highlight the distinct behavioral profiles of these two compounds.

Behavioral TestThis compoundAmphetamine
Locomotor Activity Stimulates at doses of 30-300 mg/kg; inhibitory at higher doses (>600 mg/kg)[10][14]Dose-dependent, significant increase in locomotor activity[15][16]
Stereotypy May potentiate amphetamine-induced stereotypies, but less likely to induce it alone.[3]Induces stereotyped behaviors at higher doses.[3]
Anxiety Anxiolytic (anxiety-reducing) effects reported.[3][7]Anxiogenic (anxiety-producing) effects, particularly at acute low doses.[17][18]
Addiction Potential Low to no addictive potential reported.[3]High potential for abuse and dependence.[13]

Side Effect & Safety Profiles

The differing mechanisms of action translate to distinct adverse effect profiles.

Side Effect CategoryThis compoundAmphetamine
Cardiovascular No significant cardiotoxicity or vasoconstriction reported; may increase heart pumping volume.[19][20]Increased heart rate and blood pressure; risk of serious cardiovascular events with misuse.[1][13]
Psychological Generally well-tolerated; may include insomnia or agitation due to stimulation.[20][21]Anxiety, insomnia, and at high doses, potential for psychosis.[1][17]
Dependence & Withdrawal No evidence of dependence or withdrawal syndrome.[3][7]High potential for tolerance, dependence, and withdrawal syndrome.[13]
General Tolerability Characterized by the almost full absence of side effects in therapeutic doses.[10]Side effects are common and can include restlessness, dizziness, and gastrointestinal issues.[1]

Experimental Protocols

Dopamine Transporter (DAT) Functional Assay (Uptake Inhibition)
  • Objective: To determine a compound's potency (IC₅₀) in inhibiting dopamine reuptake into cells expressing DAT.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., COS-7, MDCK) stably or transiently expressing the human dopamine transporter (hDAT). Plate cells in a 96-well plate and grow to ~80% confluency.[22]

    • Assay Preparation: Wash cells with a suitable buffer (e.g., PBS).[23]

    • Compound Incubation: Add varying concentrations of the test compound (amphetamine or this compound) to the wells. Include control wells for total uptake (buffer only) and non-specific uptake (a high concentration of a known DAT inhibitor like cocaine or nomifensine).[22][23]

    • Initiate Uptake: Add a radiolabeled substrate, typically [³H]Dopamine, to all wells to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[22][23]

    • Terminate Uptake: Rapidly stop the reaction by aspirating the solution and washing the cells multiple times with ice-cold buffer.[23]

    • Quantification: Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.[23][24]

    • Data Analysis: Calculate the specific uptake at each drug concentration. Plot the data to generate a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific dopamine uptake.[24]

Experimental Workflow Diagram

DAT_Assay_Workflow A 1. Plate DAT-expressing cells in 96-well plate B 2. Add varying concentrations of test compound A->B C 3. Add [³H]Dopamine to initiate uptake B->C D 4. Terminate uptake by rapid washing with cold buffer C->D E 5. Lyse cells and measure radioactivity D->E F 6. Calculate IC₅₀ from dose-response curve E->F

Caption: Workflow for an in vitro dopamine transporter uptake inhibition assay.

Rodent Locomotor Activity Test
  • Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.

  • Methodology:

    • Apparatus: Use an open-field arena equipped with infrared beams to automatically track movement (e.g., an Actophotometer).[25][26]

    • Acclimation: Allow animals (mice or rats) to acclimate to the testing room. Some protocols may include a habituation period in the test chamber itself.[25]

    • Administration: Administer the test compound (e.g., this compound, amphetamine) or vehicle control via a specified route (e.g., intraperitoneal injection).[15]

    • Testing: Immediately after injection, place the animal in the open-field arena.[27]

    • Data Recording: Record locomotor activity for a defined period (e.g., 15-60 minutes). Key parameters include horizontal beam breaks (distance traveled), vertical beam breaks (rearing), and stereotypic counts.[25][26]

    • Data Analysis: Compare the locomotor activity counts between the drug-treated groups and the vehicle control group to determine if the compound has a statistically significant stimulant or sedative effect.[15]

Conclusion

This compound and amphetamine represent fundamentally different approaches to psychostimulation. Amphetamine is a direct-acting, potent dopamine releaser and reuptake inhibitor, which accounts for its strong stimulant effects as well as its significant side effect burden and abuse potential.[1][2] this compound, in contrast, acts as a modulator of dopamine synthesis through genomic mechanisms, leading to a more balanced and sustained effect.[3][4][8] Its profile, combining mild stimulation with anxiolysis and a favorable safety record, positions it as a unique compound worthy of further investigation for conditions involving fatigue, cognitive deficits, and stress, where traditional stimulants may be inappropriate.[1][3][7]

References

Validating the anxiolytic effects of Bromantane against a placebo in a double-blind study

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a detailed analysis of the anxiolytic properties of Bromantane, benchmarked against a placebo in a double-blind study framework. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available clinical evidence, underlying mechanisms of action, and relevant experimental protocols.

Executive Summary

This compound, known under the trade name Ladasten, is an atypical psychostimulant with pronounced anxiolytic effects.[1] Developed in Russia, it has been clinically studied for the treatment of neurasthenia, a condition characterized by fatigue, irritability, and anxiety.[1][2] Clinical evidence from a randomized, double-blind, placebo-controlled study indicates this compound's superiority over placebo in mitigating symptoms of asthenic disorders, including anxiety.[2] Its unique mechanism of action, involving the modulation of both dopaminergic and GABAergic systems, sets it apart from traditional anxiolytics and stimulants.[3][4] This guide synthesizes the available data to provide a clear comparison of this compound and placebo, supported by detailed experimental methodologies and visual representations of its signaling pathways.

Quantitative Data Summary

While full-text access to the primary Russian clinical trials is limited, the available abstracts provide key efficacy data from a 28-day double-blind, placebo-controlled study in patients with neurasthenia.

Efficacy MeasureThis compound GroupPlacebo GroupStudy Duration
Responder Rate (CGI-I) 90.8%Not Specified28 Days
Responder Rate (CGI-S) 76.0%Not Specified28 Days
Adverse Effects Observed in 3% of patientsNot Specified28 Days
Therapy Discontinuation 0.8% of patientsNot Specified28 Days

CGI-I: Clinical Global Impression of Improvement; CGI-S: Clinical Global Impression of Severity. Data is from a multicenter study with 728 patients.[5]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its anxiolytic and psychostimulant properties. It uniquely enhances dopaminergic neurotransmission without causing the depletion of dopamine (B1211576) stores or significant side effects associated with typical stimulants.[3][6] Concurrently, it potentiates the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system, leading to a reduction in anxiety and stress.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Bromantane_Dopaminergic_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates CREB cAMP Response Element-Binding Protein (CREB) PKC->CREB Activates Gene_Expression Gene Expression (Tyrosine Hydroxylase, Aromatic L-amino Acid Decarboxylase) CREB->Gene_Expression Upregulates Tyrosine Tyrosine Gene_Expression->Tyrosine L_DOPA L-DOPA Gene_Expression->L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino Acid Decarboxylase Anxiolytic_Stimulant_Effects Anxiolytic & Stimulant Effects Dopamine->Anxiolytic_Stimulant_Effects

Caption: Dopaminergic pathway modulation by this compound.

Bromantane_GABAergic_Pathway This compound This compound Allosteric_Site Novel Allosteric Site This compound->Allosteric_Site Binds to GABA_A_Receptor GABA-A Receptor Chloride_Ion_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Ion_Influx Potentiates Allosteric_Site->GABA_A_Receptor Modulates GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect

Caption: GABAergic pathway enhancement by this compound.

Experimental Protocols

The anxiolytic effects of novel compounds like this compound are typically validated in preclinical studies using standardized behavioral tests in animal models. The following are detailed methodologies for key experiments.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Animals are placed at the center of the maze, facing an open arm.

    • Behavior is recorded for a set period (typically 5 minutes).

    • Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, indicating a reduction in anxiety.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors.

  • Apparatus: A square arena with a defined central and peripheral zone.

  • Procedure:

    • The animal is placed in the center of the arena.

    • Movement is tracked for a specified duration.

    • Measurements include the time spent in the center versus the periphery, the total distance traveled, and the frequency of rearing.

  • Interpretation: Anxiolytic effects are inferred from an increase in the time spent in the central zone of the open field.

The following diagram illustrates the general workflow for preclinical validation of anxiolytic drugs.

Anxiolytic_Drug_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Compound_Admin Compound Administration (this compound or Placebo) Behavioral_Tests Behavioral Tests (EPM, OFT) Compound_Admin->Behavioral_Tests Data_Collection Data Collection & Analysis Behavioral_Tests->Data_Collection Efficacy_Assessment Assessment of Anxiolytic Efficacy Data_Collection->Efficacy_Assessment DB_Study Double-Blind, Placebo-Controlled Study Efficacy_Assessment->DB_Study Informs Patient_Recruitment Patient Recruitment (e.g., Neurasthenia Diagnosis) DB_Study->Patient_Recruitment Treatment_Period Treatment Period (e.g., 28 days) Patient_Recruitment->Treatment_Period Outcome_Measures Outcome Measures (e.g., CGI Scales) Treatment_Period->Outcome_Measures

Caption: General experimental workflow for anxiolytic drug validation.

Conclusion

The available evidence from a double-blind, placebo-controlled clinical study suggests that this compound is an effective anxiolytic agent, particularly in the context of asthenic disorders.[2] Its dual mechanism of action on both the dopaminergic and GABAergic systems provides a unique pharmacological profile that combines psychostimulant and anti-anxiety effects without the typical drawbacks of traditional stimulants.[3][4] While more detailed quantitative data from clinical trials would be beneficial for a more granular comparison, the existing findings strongly support the anxiolytic potential of this compound. Further research, particularly studies with publicly accessible full-text data, is warranted to fully elucidate its therapeutic benefits and comparative efficacy.

References

A Head-to-Head Comparison of the Side Effect Profiles of Bromantane and Bemethyl

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

This guide provides a comprehensive, data-driven comparison of the side effect profiles of two synthetic actoprotectors, Bromantane and Bemethyl. Developed to enhance physical and mental performance, particularly under strenuous conditions, both compounds are generally well-tolerated. However, their distinct pharmacological mechanisms result in different adverse event characteristics. This document synthesizes available preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals.

Overview of Pharmacological Mechanisms

The differing side effect profiles of this compound and Bemethyl are a direct consequence of their unique mechanisms of action.

  • This compound (Ladasten) is an atypical psychostimulant that primarily exerts its effects on the central nervous system (CNS).[1][2] Its core mechanism involves the upregulation of key enzymes—tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD)—which are critical for the synthesis of dopamine (B1211576).[3] This leads to an increase in dopamine availability in the brain without causing the significant dopamine reuptake inhibition or receptor binding associated with typical stimulants.[1][4] This action underlies its anti-asthenic properties and is also the source of its primary side effects.[1]

  • Bemethyl (Metaprot) acts primarily at the cellular level, influencing genomic expression and energy metabolism.[1][5] Its chemical structure is thought to facilitate interaction with the cell's genetic machinery, leading to enhanced synthesis of RNA and proteins in tissues like the brain, liver, and muscles.[5] This upregulation is believed to boost the production of antioxidant enzymes and optimize energy metabolism, contributing to its actoprotective effects.[5][6] Unlike this compound, Bemethyl does not act as a direct CNS stimulant.[1]

Comparative Summary of Side Effect Profiles

Both compounds exhibit a favorable safety profile, with reported adverse events being generally mild and transient.[1] However, the nature of these effects differs significantly, correlating directly with their mechanisms of action.

FeatureThis compound (Ladasten)Bemethyl (Metaprot)
Overall Incidence Low; ~3-4.7% reported in clinical trials for asthenia.[1][2][7]Rare; specific percentages not consistently available in literature.[1]
Primary System Affected Central Nervous System (CNS)Gastrointestinal (GI) System
Common CNS Effects - Mild insomnia/sleep disruption (especially with late-dosing)[7] - Headache[7] - Mild irritability or agitation[1][7]- Affective irritability (psychoactivation)[6] - Shortening of sleep[6] - Headache[6]
Common GI Effects Generally not reported.[1]- Nausea (most common, particularly on an empty stomach)[1][6] - Vomiting (rare)[1][6] - Discomfort in the stomach/liver region[6]
Cardiovascular Effects Generally not reported; does not typically cause heart rate or blood pressure spikes seen with amphetamines.[7]- Hyperemia of the face[6]
Dependence/Withdrawal No evidence of dependence, tolerance, or withdrawal syndrome upon discontinuation.[2][6]Not typically reported.
High-Dose Effects (Preclinical) Dose-dependent effects in animals: stimulation at 30-300 mg/kg, suppression at >600 mg/kg.[6][8] High doses (>5 g/kg) can induce mydriasis, regurgitation, diarrhea, and polyuria in rats.[8][9]High doses in animal studies have been shown to suppress motor activity.[10]

Visualization of Action Pathways

The fundamental differences in the pharmacological pathways of this compound and Bemethyl explain their distinct side effect profiles.

Bromantane_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA AAAD Aromatic L-amino acid Decarboxylase (AAAD) L_DOPA->AAAD Dopamine Dopamine Dopamine_Release Increased Dopamine Availability & Release Dopamine->Dopamine_Release TH->L_DOPA AAAD->Dopamine This compound This compound Gene_Expression Modulates Gene Expression This compound->Gene_Expression Gene_Expression->TH + Upregulates Synthesis Gene_Expression->AAAD + Upregulates Synthesis

Fig 1. this compound's mechanism of action on dopamine synthesis.

Bemethyl_Mechanism cluster_cell Target Cell (e.g., Muscle, Brain) cluster_effects Downstream Cellular Effects Bemethyl Bemethyl Cell_Genome Cell Genome Bemethyl->Cell_Genome Activates / Positively Modulates RNA_Synthesis RNA Synthesis Cell_Genome->RNA_Synthesis + Protein_Synthesis Protein Synthesis (e.g., via mTOR pathway) RNA_Synthesis->Protein_Synthesis + Antioxidant Increased Antioxidant Enzyme Production Protein_Synthesis->Antioxidant Energy Optimized Energy Metabolism (ATP) Protein_Synthesis->Energy Resilience Enhanced Cellular Resilience & Recovery Protein_Synthesis->Resilience

Fig 2. Bemethyl's proposed primary mechanism at the cellular level.

Key Experimental Methodologies

The characterization of the side effect profiles of this compound and Bemethyl is based on specific preclinical and clinical study designs.

A. Neurotoxicological Profile of this compound (Irwin's Protocol)

This protocol is a multi-test observation method used in rodents to assess the broad neurotoxicological and behavioral effects of a compound after a single administration.

  • Objective: To characterize the dose-dependent behavioral and physiological effects of this compound.

  • Methodology:

    • Animal Model: Rats are typically used.[8]

    • Dosing: Animals are administered a single dose of this compound across a wide range (e.g., 30 mg/kg to 9,600 mg/kg) to establish dose-response relationships.[8] A control group receives the vehicle.

    • Observation: A trained observer systematically scores a wide range of behavioral and physiological parameters at set time points post-administration.

    • Parameters Assessed: These include spontaneous motor activity, posture, gait, reaction to stimuli (e.g., knock, pain threshold), muscle tone, reflexes (e.g., righting reflex), and autonomic signs (e.g., pupil size, heart rate, respiration, body temperature, salivation, diarrhea).[8][9]

    • Data Analysis: The data is used to create a "dose trajectory" that identifies the doses at which therapeutic, toxic, and lethal effects occur.[11] This method established that this compound's therapeutic effects are linked to catecholaminergic action, while toxic effects at very high doses involve cholinergic systems.[11]

B. Genotoxicity Assessment of Bemethyl (In Vivo Micronucleus Test)

This assay is performed to determine if a substance causes chromosomal damage in vivo.

  • Objective: To evaluate the potential of Bemethyl to induce chromosomal damage in the bone marrow of living animals.[5]

  • Methodology:

    • Animal Model: Mice or rats are used.[5]

    • Administration: Animals are treated with Bemethyl at multiple dose levels, typically via oral gavage. A positive control (a known clastogen) and a vehicle control are included.[5]

    • Sample Collection: Bone marrow is collected from the femur or tibia at specified time points after treatment (e.g., 24 and 48 hours).[5]

    • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (PCEs). An increase in micronuclei indicates potential chromosomal damage.[5]

C. Clinical Trial Design for this compound in Asthenia

The safety and efficacy of this compound were established in large-scale clinical trials for asthenic disorders.

  • Objective: To assess the therapeutic efficacy and safety of this compound in patients diagnosed with asthenia.[2]

  • Methodology:

    • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial is a standard approach. A large-scale Russian trial involved 728 patients.[2][7]

    • Participants: Patients diagnosed with psychogenic asthenic disorders.[12]

    • Intervention: Patients receive a therapeutic dose of this compound (e.g., 50-100 mg/day) or a placebo for a defined period, such as 28 days.[2]

    • Efficacy Assessment: Efficacy is measured using standardized clinical scales like the Clinical Global Impression (CGI) scales (CGI-S for severity and CGI-I for improvement).[2]

    • Safety Assessment: Adverse events are systematically recorded and monitored throughout the trial. The incidence, severity, and nature of all side effects are documented to build the safety profile. In one major study, side effects were reported by 3% of patients, with none being serious.[2]

Conclusion

Both this compound and Bemethyl demonstrate excellent safety profiles, confirming their status as well-tolerated actoprotectors. The critical distinction for researchers lies in the nature and origin of their potential side effects.

  • This compound's adverse effects, while infrequent, are directly linked to its CNS-stimulating mechanism, primarily manifesting as mild insomnia or agitation.[1] Its lack of typical stimulant-associated cardiovascular effects and low potential for dependence make it unique among performance-enhancing compounds.[2][7]

  • Bemethyl's side effect profile is even more benign and is not associated with direct CNS stimulation.[1] The most common complaints are minor, transient gastrointestinal disturbances.[6]

This head-to-head comparison, grounded in their distinct pharmacological pathways, provides a clear framework for selecting the appropriate compound for research and development based on the desired therapeutic effect and acceptable safety margins.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Bromantane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Bromantane: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The integrity and consistency of analytical data are paramount in research and drug development, making the cross-validation of these methods critical for ensuring data comparability and reliability. This document outlines the experimental protocols and presents a summary of performance data to aid in the selection and validation of the most appropriate method for a given application.

Introduction to this compound and the Need for Robust Quantification

This compound, N-(4-bromophenyl)adamantan-2-amine, is a psychostimulant and anxiolytic agent.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and anti-doping studies. Both LC-MS/MS and GC-MS are powerful techniques widely employed for the analysis of xenobiotics in complex biological samples.[2][3] Cross-validation ensures that different analytical methods yield comparable results, which is crucial when transferring methods between laboratories or when comparing data from different studies.[4]

Comparative Performance of Analytical Methods

The choice between LC-MS/MS and GC-MS for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key validation parameters for each method, compiled from published data.

Validation ParameterLC-MS/MSGC-MS (Representative Data for Similar Analytes)
Limit of Detection (LOD) Not explicitly reported, but LLOQ is very low.0.031 ng/mg (for cannabinoids)[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL in human plasma[1][2]0.062 ng/mg (for cannabinoids)[3]
Linearity Range 1–500 ng/mL[1][2]0.1-30.0 ng/mg (for amphetamine-type stimulants)[5]
Correlation Coefficient (r) 0.995[2]> 0.9991 (for amphetamine-type stimulants)[5]
Intra-day Precision (%CV) <10%[1]< 10.6% (for amphetamine-type stimulants)[5]
Inter-day Precision (%CV) <10%[1]< 6.3% (for amphetamine-type stimulants)[5]
Accuracy Within acceptable limits (data not specified in abstract)[1]-6.1% to 5.7% (for amphetamine-type stimulants)[5]
Recovery ~89%[2]74.0-94.8% (for amphetamine-type stimulants)[5]

Note: The GC-MS data presented is based on the analysis of structurally similar compounds (stimulants and cannabinoids) and serves as a representative benchmark for what can be expected for this compound analysis. A full validation study for this compound using GC-MS would be required to establish definitive parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the key steps for the analysis of this compound in human plasma using both LC-MS/MS and a representative GC-MS method.

LC-MS/MS Method for this compound Quantification[1][2]

This method has been validated for the rapid and sensitive quantification of this compound in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add an internal standard (e.g., selenox).

  • Perform solid-phase extraction using a suitable sorbent to remove matrix interferences and concentrate the analyte.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18 (3.5 μm, 100 mm × 4.6 mm I.D.) with a compatible precolumn.

  • Mobile Phase: Methanol–0.2% formic acid (95:5, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 20°C.

  • Run Time: 6 minutes.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 308.1 → 135.2 m/z

    • Internal Standard (selenox): 331.0 → 250.0 m/z

  • Fragmentor Voltage: 135 V for this compound.

  • Collision Energy: Optimized for each transition.

Representative GC-MS Method for this compound Quantification

This protocol is based on general procedures for the analysis of stimulants and other drugs of abuse in biological samples.[3][6]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a specified volume of the biological sample (e.g., 1 mL of urine or plasma), add an appropriate internal standard.

  • Adjust the pH of the sample to alkaline conditions (e.g., pH 9-10) with a suitable buffer.

  • Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Separate the organic layer.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Derivatization (Optional but often necessary for polar metabolites): For certain applications, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be required to improve chromatographic properties and sensitivity.[5]

2. Chromatographic Conditions

  • GC System: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold.

  • Injection Mode: Splitless.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Monitored Ions: Specific ions for this compound and the internal standard would need to be determined from their mass spectra.

Mandatory Visualizations

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for analytical method cross-validation and a simplified representation of the signaling pathways potentially affected by this compound.

analytical_method_cross_validation cluster_method_A Method A (e.g., LC-MS/MS) cluster_method_B Method B (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis (QCs & Real Samples) A_val->A_sample compare Compare Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis (QCs & Real Samples) B_val->B_sample B_sample->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Correlated criteria->pass Yes fail Investigate Discrepancies criteria->fail No

Caption: Workflow for the cross-validation of two analytical methods.

bromantane_signaling cluster_neurotransmitter Neurotransmitter Regulation cluster_gaba GABAergic System This compound This compound dopamine Dopamine Reuptake Inhibition This compound->dopamine serotonin Serotonin Reuptake Inhibition This compound->serotonin gaba_mediation Strengthening of GABAergic Mediation This compound->gaba_mediation psychostimulant Psychostimulant Effects dopamine->psychostimulant serotonin->psychostimulant anxiolytic Anxiolytic Effects gaba_mediation->anxiolytic

References

Comparing the neuroprotective efficacy of Bromantane with other adamantane derivatives like Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have garnered significant interest in the field of neuropharmacology for their potential to mitigate neuronal damage in a range of neurological disorders. Among these, Bromantane and Memantine (B1676192) have emerged as compounds with distinct mechanisms of action and therapeutic applications. This guide provides a comprehensive comparison of the neuroprotective efficacy of this compound and Memantine, presenting supporting experimental data, detailed methodologies, and visualizations of their underlying signaling pathways to inform further research and drug development.

Mechanisms of Neuroprotection

This compound: A Modulator of Dopaminergic and Neurotrophic Systems

This compound, also known as Ladasten, is an atypical psychostimulant and anxiolytic with a unique neuroprotective profile. Unlike typical stimulants, its primary mechanism does not involve the direct inhibition of dopamine (B1211576) reuptake. Instead, this compound exerts its effects through a genomic pathway, leading to the upregulation of key enzymes involved in dopamine synthesis. Specifically, it increases the expression of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD), resulting in a sustained increase in dopamine levels.[1][2]

Furthermore, this compound's neuroprotective properties are attributed to its ability to:

  • Enhance Neurotrophic Factor Expression: It has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[3]

  • Modulate GABAergic Transmission: this compound can potentiate the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, contributing to its anxiolytic and neuroprotective effects.

  • Reduce Neuroinflammation: It has been observed to decrease the levels of pro-inflammatory cytokines.[3]

Memantine: An NMDA Receptor Antagonist

Memantine is a well-established, low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its neuroprotective mechanism is primarily based on its ability to selectively block the excessive influx of calcium ions (Ca2+) through NMDA receptor channels, a key event in the excitotoxic cascade that leads to neuronal cell death in many neurodegenerative conditions.[5][6]

Key features of Memantine's mechanism include:

  • Voltage-Dependency and Fast Kinetics: Memantine's interaction with the NMDA receptor is voltage-dependent, allowing it to preferentially block pathological, sustained receptor activation while preserving normal synaptic transmission.[5]

  • Anti-Apoptotic Effects: By mitigating excitotoxicity, Memantine has been shown to reduce neuronal apoptosis.[7]

  • Modulation of Neuroinflammation and Neurotrophic Factors: Beyond its primary action on NMDA receptors, Memantine has also been shown to reduce microglial activation and increase the release of neurotrophic factors like GDNF.[8]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of this compound and Memantine. Due to the limited availability of direct comparative studies, data is presented from experiments using similar models and endpoints to facilitate an informed comparison.

Table 1: In Vitro Neuroprotective Efficacy

CompoundCell ModelNeurotoxic InsultConcentrationEndpointResultReference
This compound ----Data not available in a comparable format-
Memantine Rat Hippocampal NeuronsNMDA (10 µM)50 µMCell ViabilityIncreased viable cells to 71.1% ± 1.70% (from NMDA-induced reduction)[9]
Memantine Rat Hippocampal NeuronsAmyloid β1-42 (2 µM)50 µMCell ViabilityIncreased viable cells (from Aβ-induced reduction to 42.0% ± 2.08%)[9]
Memantine SH-SY5Y CellsAPP695swe Overexpression5 µMCell Viability (MTT Assay)Upregulated neuronal cell survival[8][10]
Memantine SH-SY5Y CellsAPP695swe Overexpression5 µMApoptosis (Flow Cytometry)Inhibited neuronal apoptosis[8][10]
Memantine Chick Embryo Cultured NeuronsHypoxia (1 mmol/l NaCN)1 µmol/lNeuronal ProtectionLowest effective concentration for protection[11]

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelInjury ModelDosageEndpointResultReference
This compound ----Data not available in a comparable format-
Memantine RatTransient Forebrain Ischemia10 mg/kg (post-ischemia)Neuronal Protection (CA1 neurons)Significantly protected CA1 neurons[11]
Memantine RatTransient Forebrain Ischemia10 and 20 mg/kg (pre-ischemia)Neuronal Protection (CA1 neurons)Dose-dependent reduction in damage[11]
Memantine MousePermanent Focal Cerebral Ischemia (MCAO)-Infarct VolumePrevented brain infarct and neuronal injury[12]
Memantine MousePermanent Focal Cerebral Ischemia (MCAO)-ApoptosisReduced oxygen-glucose deprivation-induced cortical neuronal apoptosis[12]
Memantine RatSepsis (5 mg/kg LPS)10 and 20 mg/kgNeuroinflammation (NF-κB, TNF-α, IL-1β mRNA)Ameliorated increase in inflammatory markers
Memantine 3xTg-AD MiceAlzheimer's Disease Neuropathology3 months treatmentCognitionRestored cognition[13]
Memantine 3xTg-AD MiceAlzheimer's Disease Neuropathology3 months treatmentInsoluble Amyloid-β (Aβ)Significantly reduced insoluble Aβ levels[13]

Experimental Protocols

In Vitro Neurotoxicity Assay: NMDA-Induced Excitotoxicity in Rat Hippocampal Neurons

This protocol is based on the methodology described by Rozumna et al. (2023).[9]

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18-19 Wistar rats and cultured on poly-L-lysine coated coverslips in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

  • Induction of Excitotoxicity: After 7-10 days in vitro, the culture medium is replaced with a salt solution. Neurons are then exposed to 10 µM N-methyl-D-aspartate (NMDA) for 24 hours to induce excitotoxicity.

  • Treatment: For the treatment group, neurons are co-incubated with 10 µM NMDA and 50 µM Memantine for 24 hours. A control group receives only the salt solution.

  • Assessment of Cell Viability: Neuronal viability is assessed using Hoechst 33342 and Propidium Iodide (PI) double staining. Hoechst 33342 stains the nuclei of all cells, while PI only enters and stains the nuclei of dead cells with compromised membranes.

  • Quantification: The number of viable (Hoechst-positive, PI-negative) and dead (PI-positive) neurons is counted using fluorescence microscopy. The percentage of viable cells is calculated relative to the total number of cells.

In Vivo Neuroprotection Assay: Transient Forebrain Ischemia in Rats

This protocol is based on the methodology described by Seif el Nasr et al. (1990).[11]

  • Animal Model: Adult male Wistar rats are used for the study.

  • Induction of Ischemia: Transient forebrain ischemia is induced by bilateral occlusion of the common carotid arteries for 10 minutes, combined with systemic hypotension (mean arterial blood pressure lowered to 40 mm Hg) induced by exsanguination.

  • Treatment:

    • Pre-treatment: Memantine (10 or 20 mg/kg) or saline is administered intraperitoneally 1 hour before the induction of ischemia.

    • Post-treatment: Memantine (10 mg/kg) or saline is administered intraperitoneally immediately after the ischemic period.

  • Recovery and Tissue Processing: Animals are allowed to recover for 7 days. After the recovery period, the rats are euthanized, and their brains are perfusion-fixed with paraformaldehyde.

  • Histological Analysis: Coronal brain sections are prepared and stained with a suitable neuronal marker (e.g., Nissl stain). The number of surviving neurons in the CA1 region of the hippocampus, an area particularly vulnerable to ischemic damage, is quantified.

  • Data Analysis: The number of surviving neurons in the treated groups is compared to the saline-treated control group to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

This compound's neuroprotective effects are mediated through a complex signaling cascade that ultimately leads to increased dopamine synthesis and the expression of neurotrophic factors.

Bromantane_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Unknown_Receptor Putative Receptor This compound->Unknown_Receptor Activates AC Adenylate Cyclase Unknown_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation TH_Gene Tyrosine Hydroxylase Gene pCREB->TH_Gene Upregulates AAAD_Gene AAAD Gene pCREB->AAAD_Gene Upregulates BDNF_Gene BDNF Gene pCREB->BDNF_Gene Upregulates GDNF_Gene GDNF Gene pCREB->GDNF_Gene Upregulates Nucleus Nucleus TH Tyrosine Hydroxylase TH_Gene->TH Transcription & Translation AAAD AAAD AAAD_Gene->AAAD Transcription & Translation BDNF BDNF BDNF_Gene->BDNF Transcription & Translation GDNF GDNF GDNF_Gene->GDNF Transcription & Translation L_DOPA L-DOPA TH->L_DOPA Tyrosine -> Dopamine Dopamine AAAD->Dopamine L-DOPA -> Neuroprotection Neuroprotection BDNF->Neuroprotection GDNF->Neuroprotection Dopamine->Neuroprotection

This compound's signaling cascade for neuroprotection.
Memantine's Neuroprotective Signaling Pathway

Memantine's primary neuroprotective action is through the modulation of NMDA receptor-mediated excitotoxicity. It also engages other pathways that contribute to its overall efficacy.

Memantine_Signaling_Pathway Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Neuronal_Death Neuronal Death Memantine Memantine Memantine->NMDAR Blocks Neuroprotection Neuroprotection nAChR α7 nAChR Memantine->nAChR Modulates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Apoptosis->Neuronal_Death PI3K PI3K Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival Promotes Cell_Survival->Neuroprotection nAChR->PI3K

Memantine's signaling pathways in neuroprotection.
General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Start->Cell_Culture Pre_treatment Pre-treatment with Test Compound (e.g., this compound, Memantine) Cell_Culture->Pre_treatment Induce_Toxicity Induce Neurotoxicity (e.g., NMDA, MPP+, Amyloid-β) Pre_treatment->Induce_Toxicity Incubation Incubation (e.g., 24-48 hours) Induce_Toxicity->Incubation Assessment Assess Neuroprotection Incubation->Assessment Viability_Assay Cell Viability Assays (MTT, LDH) Assessment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3, TUNEL) Assessment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

References

Independent Replication of Bromantane's Enhancement of Dopamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported effects of Bromantane on dopamine (B1211576) synthesis, with a focus on the methodologies required for independent replication of these findings. While this compound has been suggested to enhance dopamine production, a critical analysis of its mechanism requires robust and reproducible experimental data. This document outlines the key signaling pathways implicated and details the experimental protocols necessary to investigate these claims.

Mechanism of Action: An Overview

This compound is purported to increase dopamine synthesis through a distinct mechanism compared to traditional stimulants.[1] Instead of promoting dopamine release or inhibiting its reuptake, this compound is thought to upregulate the genetic expression of key enzymes in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD).[2][3][4] This is reportedly achieved via an indirect genomic pathway involving the activation of the cAMP response element-binding protein (CREB), a transcription factor.[3]

The proposed signaling cascade begins with this compound administration, leading to an increase in CREB activation. Activated CREB then promotes the transcription of the genes encoding for TH and AAAD. This results in a greater abundance of these enzymes, which in turn is hypothesized to lead to an overall increase in the rate of dopamine synthesis. One study reported a 2 to 2.5-fold increase in TH expression in the rat hypothalamus following a single dose of this compound.[4]

Comparative Data Summary

ParameterControl Group (Vehicle)This compound-Treated GroupAlternative Dopamine Agonist (e.g., L-DOPA)Method of Measurement
Dopamine Levels (ng/mg tissue) X ± SDY ± SDZ ± SDHPLC-ECD[5][6][7]
DOPAC Levels (ng/mg tissue) A ± SDB ± SDC ± SDHPLC-ECD[5]
HVA Levels (ng/mg tissue) D ± SDE ± SDF ± SDHPLC-ECD[5][6]
Tyrosine Hydroxylase (TH) Activity (pmol/min/mg protein) M ± SDN ± SDO ± SDRadiometric assay or HPLC-based assay[8][9]
Aromatic L-amino acid Decarboxylase (AAAD) Activity (nmol/hr/mg protein) P ± SDQ ± SDR ± SDHPLC or LC-MS/MS-based assay[10][11][12]
Phosphorylated CREB (pCREB) Levels (relative to total CREB) 1.0 ± SDS ± SDT ± SDELISA or Western Blot[13][14][15][16]

Experimental Protocols for Replication Studies

To independently validate the purported mechanism of this compound, a series of experiments targeting each step of the proposed signaling pathway is required.

Quantification of Dopamine and its Metabolites

Objective: To determine if this compound administration leads to an increase in dopamine and its metabolites (DOPAC and HVA) in relevant brain regions (e.g., striatum, nucleus accumbens).

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) [5][17]

  • Tissue Preparation:

    • Euthanize animals at specified time points after this compound or vehicle administration.

    • Rapidly dissect the brain regions of interest on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).[5]

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Filter the supernatant before injection into the HPLC system.[5]

  • HPLC-ECD Analysis:

    • Utilize a reverse-phase C18 column for separation.

    • The mobile phase composition will need to be optimized but typically consists of a buffer (e.g., phosphate (B84403) or citrate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Set the electrochemical detector to an oxidizing potential appropriate for dopamine and its metabolites.

    • Quantify the analytes by comparing their peak areas to those of a standard curve.

Measurement of Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD) Activity

Objective: To assess whether this compound treatment increases the enzymatic activity of the rate-limiting enzymes in dopamine synthesis.

Methodology for TH Activity: [8]

  • Enzyme Preparation: Prepare tissue homogenates from control and this compound-treated animals in a suitable buffer.

  • Enzymatic Reaction: Incubate the homogenate with L-tyrosine (the substrate for TH) and a cofactor such as (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4).[8]

  • Reaction Termination and Analysis: Stop the reaction with an acid (e.g., perchloric acid). The product of the reaction, L-DOPA, can be quantified using HPLC-ECD.[8]

Methodology for AAAD Activity: [10][12]

  • Enzyme Source: Plasma or tissue homogenates can be used.

  • Enzymatic Reaction: Incubate the sample with L-DOPA, the substrate for AAAD.

  • Product Quantification: The product, dopamine, is then measured using HPLC with electrochemical or fluorescence detection, or by LC-MS/MS for higher sensitivity and specificity.[10][11]

Assessment of CREB Activation

Objective: To determine if this compound induces the phosphorylation of CREB at Serine 133, which is indicative of its activation.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting [14][15][16]

  • Sample Preparation: Prepare nuclear extracts from the brain tissue of control and this compound-treated animals.

  • ELISA: Use a commercially available ELISA kit for phosphorylated CREB (pCREB). These kits typically provide a 96-well plate coated with an antibody that captures CREB, and a detection antibody specific for the phosphorylated form. The signal is then quantified colorimetrically or fluorometrically.[16]

  • Western Blotting:

    • Separate nuclear extract proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for pCREB (Ser133).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Normalize the pCREB signal to the total CREB signal on the same blot.

Visualizations of Pathways and Workflows

To further clarify the proposed mechanisms and the experimental approaches to their validation, the following diagrams are provided.

Bromantane_Signaling_Pathway This compound This compound CREB CREB (cAMP response element-binding protein) This compound->CREB Activates pCREB pCREB (Phosphorylated CREB) CREB->pCREB Phosphorylation Gene_Expression Upregulation of Gene Expression pCREB->Gene_Expression Promotes Transcription TH_AAAD Tyrosine Hydroxylase (TH) & Aromatic L-amino acid Decarboxylase (AAAD) Gene_Expression->TH_AAAD Increased Protein Levels Dopamine_Synthesis Increased Dopamine Synthesis TH_AAAD->Dopamine_Synthesis

Caption: Proposed signaling pathway of this compound's effect on dopamine synthesis.

Experimental_Workflow cluster_animal_studies Animal Studies cluster_biochemical_assays Biochemical Assays cluster_data_analysis Data Analysis Animal_Treatment Animal Treatment (this compound vs. Vehicle) Tissue_Collection Brain Tissue Collection Animal_Treatment->Tissue_Collection HPLC HPLC-ECD for Dopamine & Metabolites Tissue_Collection->HPLC Enzyme_Activity TH & AAAD Activity Assays Tissue_Collection->Enzyme_Activity CREB_Assay pCREB ELISA / Western Blot Tissue_Collection->CREB_Assay Data_Quantification Quantification & Statistical Analysis HPLC->Data_Quantification Enzyme_Activity->Data_Quantification CREB_Assay->Data_Quantification

Caption: General experimental workflow for replicating this compound studies.

References

A comparative study of Bromantane and Modafinil on cognitive performance metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cognitive enhancement, Bromantane and Modafinil (B37608) stand out as two compounds with distinct pharmacological profiles and mechanisms of action. This guide provides a comparative study of their effects on cognitive performance metrics, supported by available experimental data. While direct comparative clinical trials are limited, this analysis synthesizes existing research to offer a comprehensive overview for the scientific community.

Executive Summary

This compound, an atypical psychostimulant and anxiolytic, primarily enhances cognitive function by upregulating the synthesis of dopamine (B1211576). In contrast, Modafinil, a wakefulness-promoting agent, exerts its effects through a more complex mechanism involving the inhibition of dopamine reuptake and modulation of various other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA. While both substances are reported to improve cognitive domains such as attention, memory, and executive function, the quality and quantity of clinical evidence differ significantly. Modafinil has been extensively studied in human clinical trials, whereas the majority of this compound research, particularly quantitative cognitive performance data in healthy humans, originates from Russian studies and preclinical animal models.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and Modafinil lies in their approach to modulating the dopaminergic system.

This compound: This compound does not directly interact with dopamine transporters. Instead, it acts at a genomic level to increase the expression of two key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC).[1][2][3] This leads to a sustained increase in dopamine production.[1][2][3]

Modafinil: The precise mechanism of Modafinil is not fully elucidated but is known to be multifaceted.[4][5] It acts as a weak dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[4][6][7] Beyond dopamine, Modafinil also influences several other neurotransmitter systems, contributing to its wakefulness and cognitive-enhancing effects. It increases levels of norepinephrine, serotonin, and glutamate, while decreasing GABA levels.[3][4][5]

Quantitative Data on Cognitive Performance

Table 1: Summary of this compound's Effects on Cognitive Performance (Primarily Preclinical and Russian Clinical Data)

Cognitive DomainStudy TypeKey Findings
Attention & Focus Human (asthenia patients), PreclinicalReported to improve attention and concentration.[8][9]
Learning & Memory PreclinicalMay enhance memory formation and learning capabilities, potentially through increased BDNF expression.[8]
Mental Fatigue Human (asthenia patients)Demonstrated ability to combat mental fatigue and increase mental stamina.[8][9][10]
Reaction Time AnecdotalUsers report improvements in reaction time.[11]

Table 2: Summary of Modafinil's Effects on Cognitive Performance (Human Clinical Trials)

Cognitive DomainStudy TypeKey Findings
Attention Human Clinical TrialsImproves sustained attention, particularly in sleep-deprived individuals.[6][12][13] Effects in non-sleep-deprived individuals are small but significant.[10]
Working Memory Human Clinical TrialsEnhances performance on digit span and visual pattern recognition memory tasks.[6][13]
Executive Function Human Clinical TrialsImproves planning and decision-making in complex tasks.[1][14]
Reaction Time Human Clinical TrialsMay slow reaction time in some tasks, potentially indicating reduced impulsivity.[13]
Overall Cognition Meta-AnalysisSmall but significant positive effect across all cognitive domains in non-sleep-deprived adults.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the cognitive effects of these compounds.

This compound: Representative Preclinical Study Protocol

A study investigating the psychotropic properties of this compound analogues used the following in vivo tests on Wistar rats and mice:[15]

  • Open Field Test: To assess spontaneous motor activity and exploratory behavior. Parameters recorded include the number of squares crossed and rearing frequency.

  • Elevated Plus Maze: To evaluate anxiolytic effects by measuring the time spent in and the number of entries into the open and enclosed arms.

  • Novel Object Recognition Test: To assess learning and memory. The test measures the time spent exploring a novel object compared to a familiar one.

  • Forced Swim Test & Tail Suspension Test: To evaluate potential antidepressant effects by measuring immobility time.

Modafinil: Representative Human Clinical Trial Protocol

A common design for assessing the cognitive effects of Modafinil in healthy, non-sleep-deprived adults is a randomized, double-blind, placebo-controlled, crossover trial.[2][6][16][17]

  • Participants: Healthy adult volunteers, often students, are recruited. Exclusion criteria typically include a history of sleep disorders, psychiatric or neurological conditions, and current use of psychoactive medications.

  • Design: A crossover design where each participant receives both the active drug (e.g., a single 200mg dose of Modafinil) and a placebo on separate occasions, with a washout period in between.[17]

  • Cognitive Assessment: A battery of standardized neuropsychological tests is administered at baseline and at a set time post-dosing (e.g., 2-4 hours to coincide with peak plasma concentrations). Commonly used test batteries include:

    • Cambridge Neuropsychological Test Automated Battery (CANTAB): This includes tests for various cognitive domains such as:[2][6][16]

      • Paired Associates Learning (PAL): Assesses visual memory and new learning.

      • Rapid Visual Information Processing (RVP): Measures sustained attention.

      • Stockings of Cambridge (SOC): Evaluates planning and executive function.

      • Intra-Extra Dimensional Set Shift (IED): Assesses cognitive flexibility.

    • MATRICS Consensus Cognitive Battery (MCCB): A comprehensive battery that includes tests of:[6][16][17]

      • Speed of Processing

      • Attention/Vigilance

      • Working Memory

      • Verbal Learning

      • Visual Learning

      • Reasoning and Problem Solving

      • Social Cognition

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Modafinil.

Bromantane_Pathway This compound This compound Nucleus Cell Nucleus This compound->Nucleus Gene_Expression Upregulation of Gene Expression Nucleus->Gene_Expression TH_Gene Tyrosine Hydroxylase (TH) Gene Gene_Expression->TH_Gene AADC_Gene Aromatic L-Amino Acid Decarboxylase (AADC) Gene Gene_Expression->AADC_Gene TH_Enzyme TH Enzyme Synthesis TH_Gene->TH_Enzyme AADC_Enzyme AADC Enzyme Synthesis AADC_Gene->AADC_Enzyme Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Cognitive_Enhancement Cognitive Enhancement Dopamine->Cognitive_Enhancement

This compound's Dopamine Synthesis Pathway

Modafinil_Pathway cluster_dopamine Dopaminergic System cluster_other_systems Other Neurotransmitter Systems Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Norepinephrine ↑ Norepinephrine Modafinil->Norepinephrine Serotonin ↑ Serotonin Modafinil->Serotonin Glutamate ↑ Glutamate Modafinil->Glutamate GABA ↓ GABA Modafinil->GABA Dopamine ↑ Extracellular Dopamine Cognitive_Enhancement Cognitive Enhancement Dopamine->Cognitive_Enhancement Norepinephrine->Cognitive_Enhancement Serotonin->Cognitive_Enhancement Glutamate->Cognitive_Enhancement GABA->Cognitive_Enhancement

Modafinil's Multi-Neurotransmitter Effects

Conclusion

This compound and Modafinil represent two distinct approaches to cognitive enhancement. This compound's unique mechanism of upregulating dopamine synthesis offers a potentially more sustainable and less side-effect-prone method of dopaminergic modulation. However, the body of clinical evidence for its cognitive-enhancing effects in healthy humans is not as robust as that for Modafinil.

Modafinil, with its extensive clinical trial data, has demonstrated modest but significant cognitive benefits across various domains, particularly in counteracting the effects of sleep deprivation. Its complex pharmacology, affecting multiple neurotransmitter systems, likely contributes to its broad range of effects but may also be associated with a different side-effect profile compared to the more targeted action of this compound.

For researchers and drug development professionals, the comparative study of these two compounds highlights different strategies for modulating neurochemistry to improve cognitive performance. Further direct comparative studies are warranted to definitively elucidate the relative efficacy and safety of this compound and Modafinil on a comprehensive battery of cognitive tests.

References

Navigating Nootropic Safety: A Preclinical Toxicology Comparison of Bromantane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a comprehensive long-term safety profile is a critical hurdle in the preclinical evaluation of any new chemical entity. This guide provides a comparative analysis of the preclinical toxicology of Bromantane, an actoprotector with psychostimulatory effects, against three other notable cognitive enhancers: Modafinil, Piracetam, and Methylphenidate. The data presented is compiled from available preclinical studies to facilitate an objective assessment of their long-term safety profiles.

Executive Summary

This guide summarizes key preclinical toxicology data for this compound and its comparators across several endpoints: acute toxicity (LD50), chronic toxicity, genotoxicity, and carcinogenicity. While comprehensive long-term safety data for this compound is not as extensively published in English-language literature as for the other agents, the available information suggests a favorable safety profile, particularly concerning its acute toxicity. Modafinil and Methylphenidate have been more thoroughly evaluated in line with international regulatory standards, providing a robust dataset for comparison. Piracetam, one of the first nootropics, also exhibits low toxicity. This guide aims to present the available data in a structured format to aid in the preliminary assessment and design of further non-clinical safety studies.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The most common metric from these studies is the LD50, the dose at which 50% of the test animals are expected to die.

CompoundSpeciesRouteLD50Citation
This compound MouseOral8100 mg/kg
RatOral~10,000 mg/kg
Modafinil RatOral>1250 mg/kg
Piracetam MouseOral20,000 mg/kg
RatOral5,600 mg/kg
Methylphenidate RatOral367 mg/kg

Chronic Toxicity

Chronic toxicity studies evaluate the potential adverse effects of a substance following prolonged and repeated exposure. These studies are crucial for determining a safe dose for long-term use and identifying target organs for toxicity.

CompoundSpeciesDurationKey Findings
This compound Rat2 monthsAt 30 mg/kg, a reversible increase in hemoglobin and leukocytes was observed. Higher doses (150 and 600 mg/kg) initially increased and then decreased erythrocytes, hemoglobin, and leukocytes. Some liver and spleen effects were noted, suggesting the blood-forming system as a potential target for toxicity at high doses.
Modafinil Rat, Dog>6 monthsNo preneoplastic organ or tissue changes were observed in chronic systemic toxicology studies.
Piracetam --Generally considered to have low toxicity with long-term use at therapeutic doses. Specific quantitative data from long-term studies is limited in publicly available literature.
Methylphenidate F344/N Rats2 yearsNo significant non-neoplastic effects were observed at doses up to 100 ppm in feed. Higher doses were associated with decreased body weight gain.
B6C3F1 Mice2 yearsDecreased body weight gain was observed at the highest dose (1,000 ppm). No other significant non-neoplastic effects were reported.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material. Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.

CompoundGenotoxicityCarcinogenicityCitation
This compound No data from standard battery of tests (e.g., Ames, micronucleus) is readily available in public literature.No long-term carcinogenicity studies are readily available in public literature.
Modafinil Not genotoxic in a standard battery of in vitro and in vivo assays.Not considered carcinogenic.
Piracetam Generally considered non-genotoxic.No evidence of carcinogenicity.
Methylphenidate Not mutagenic in the Ames test or in the in vitro mouse lymphoma cell forward mutation assay. Did not induce chromosomal aberrations in vitro in cultured Chinese hamster ovary cells or in vivo in the mouse bone marrow micronucleus assay.No evidence of carcinogenicity in a 2-year study in B6C3F1 mice. Equivocal evidence of carcinogenicity in male F344/N rats (based on an increase in hepatocellular adenomas). No evidence of carcinogenicity in female F344/N rats.

Experimental Protocols

The methodologies for preclinical toxicology studies are highly standardized to ensure data quality and reproducibility. The following are generalized protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally accepted standards.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Principle: To determine the short-term toxicity of a substance when administered in a single oral dose.

  • Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often more sensitive).

  • Procedure: A single dose of the substance is administered orally via gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. The choice of starting dose is based on existing data, and subsequent doses are adjusted based on the observed effects. Different OECD guidelines (420, 423, and 425) offer slightly different procedures for dose selection and the number of animals used to refine the LD50 estimate while minimizing animal use.

  • Data Collected: Mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and gross necropsy findings.

Chronic Toxicity (OECD 452)
  • Principle: To characterize the toxicological profile of a substance following repeated oral administration for an extended period (e.g., 12 months in rodents).

  • Test Animals: Typically, rats or mice of both sexes. At least 20 animals per sex per group are recommended.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for the majority of their lifespan. A control group receives the vehicle only. Doses are selected based on data from shorter-term toxicity studies.

  • Data Collected: Comprehensive observations are made throughout the study, including clinical signs of toxicity, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Genotoxicity (e.g., OECD 471, 473, 474, 487)
  • Principle: To assess the potential of a substance to induce genetic mutations or chromosomal damage. A battery of tests is typically required to assess different endpoints.

  • In Vitro Tests:

    • Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations (point mutations) in bacteria.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosomal damage in mammalian cells.

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490): Detects gene mutations in mammalian cells.

    • In Vitro Micronucleus Test (OECD 487): Detects both chromosome breakage and loss in mammalian cells.

  • In Vivo Tests:

    • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Assesses chromosomal damage in the bone marrow of rodents.

    • In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475): Assesses structural chromosomal aberrations in the bone marrow of rodents.

  • Procedure: For in vitro tests, cultured cells are exposed to the test substance at various concentrations. For in vivo tests, the substance is administered to animals (usually rodents), and relevant tissues are collected and analyzed.

Carcinogenicity (OECD 451)
  • Principle: To determine the potential of a substance to cause cancer during the lifetime of an animal.

  • Test Animals: Typically, rats and mice of both sexes. At least 50 animals per sex per group are recommended.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for a major portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice). Dose levels are based on the results of chronic toxicity studies.

  • Data Collected: Detailed observations for the onset and progression of tumors, clinical signs of toxicity, body weight, and survival. A complete histopathological examination of all organs and tissues from all animals is conducted.

Visualizations

This compound's Proposed Mechanism of Action

Preclinical_Toxicology_Workflow Start Test Substance AcuteTox Acute Toxicity Studies (e.g., OECD 420, 423, 425) Start->AcuteTox SafetyPharm Safety Pharmacology Start->SafetyPharm SubchronicTox Subchronic Toxicity Studies (e.g., 28-day, 90-day) AcuteTox->SubchronicTox Provides dose range for repeat-dose studies Genotox Genotoxicity Testing (In Vitro & In Vivo Battery) SubchronicTox->Genotox ChronicTox Chronic Toxicity Studies (e.g., OECD 452) SubchronicTox->ChronicTox Informs dose selection for long-term studies ReproTox Reproductive & Developmental Toxicity Studies SubchronicTox->ReproTox Carcinogenicity Carcinogenicity Studies (e.g., OECD 451) Genotox->Carcinogenicity Informs need for carcinogenicity studies IND Investigational New Drug (IND) Application Genotox->IND ChronicTox->Carcinogenicity Provides dose range ChronicTox->IND Carcinogenicity->IND ReproTox->IND SafetyPharm->IND

The Potency of Bromantane: A Comparative Analysis with Other Novel Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane, an adamantane (B196018) derivative, has garnered significant interest within the nootropic research community for its unique psychostimulant and anxiolytic properties. Unlike classical stimulants, this compound's primary mechanism of action is understood to be the positive modulation of dopamine (B1211576) synthesis, rather than directly targeting dopamine reuptake or release. This guide provides a comparative analysis of the potency of this compound against other novel nootropics, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the relative efficacy and mechanisms of these compounds.

Comparative Potency and Receptor Interactions

The potency of a nootropic can be assessed through various metrics, including its effective dose (ED50) in behavioral assays and its binding affinity (Ki or IC50) to specific molecular targets. This section summarizes the available quantitative data for this compound and a selection of other novel nootropics.

CompoundPrimary Mechanism of ActionBehavioral AssayEffective Dose (ED50) / ConcentrationBinding Affinity (Ki / IC50)Animal Model
This compound Upregulation of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD)Locomotor Activity30-300 mg/kgNot Applicable (indirect genomic action)Rat
Modafinil (B37608) Dopamine Transporter (DAT) InhibitionLocomotor Activity10-300 mg/kg (i.p.)Ki: 1.93 µM (DAT)Mouse, Rat
Sunifiram AMPA and NMDA Receptor ModulationLong-Term Potentiation (LTP) Enhancement10-100 nMNot definitively establishedRat (hippocampal slices)
Phenylpiracetam Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation, Dopamine Transporter (DAT) InhibitionNot specified in readily available literatureNot specified in readily available literatureIC50: 4.82 µM (R-isomer for DAT)Not specified
Selank Allosteric Modulation of GABA-A Receptors, BDNF RegulationNootropic Effects300 µg/kgDoes not directly bind to GABA-A primary siteRat

Note: Direct comparison of ED50 values should be approached with caution due to variations in experimental protocols and endpoints.

Detailed Mechanisms of Action and Supporting Data

This compound: Enhancing Dopamine Synthesis

This compound's unique mechanism of action sets it apart from many other psychostimulants. Instead of interacting directly with dopamine transporters, it is understood to upregulate the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This leads to a sustained increase in dopamine production.[1] While quantitative data on the precise fold-increase in enzyme expression is not consistently reported across studies, the functional outcome is a dose-dependent increase in locomotor activity in rats, observed at doses between 30 and 300 mg/kg.[2] This indirect mechanism may contribute to its reported lower potential for tolerance and dependence compared to direct dopamine agonists or reuptake inhibitors.

Modafinil: A Wakefulness-Promoting Agent

Modafinil is a well-established wakefulness-promoting agent with nootropic effects. Its primary mechanism is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[3] Studies have reported Ki values for Modafinil at the DAT in the micromolar range, with one study citing a Ki of 1.93 µM.[4] Its effects on locomotor activity in rodents are observed over a broad dose range, with stimulation reported from 10 mg/kg in mice and 40 mg/kg in rats, with other studies showing effects at doses up to 300 mg/kg.[5][6]

Sunifiram: A Potent Ampakine
Phenylpiracetam: A Multi-Target Nootropic

Phenylpiracetam is a phenylated analog of piracetam (B1677957) with a more complex pharmacological profile. It has been shown to modulate nicotinic acetylcholine receptors (nAChRs) and, notably, the R-isomer of phenylpiracetam acts as a dopamine transporter (DAT) inhibitor with an IC50 of 4.82 µM.[8][9] This dual mechanism may contribute to its reported psychostimulant and nootropic effects. However, specific ED50 values for cognitive enhancement or locomotor activity in peer-reviewed literature are not as well-documented as for other nootropics.

Selank: An Anxiolytic and Nootropic Peptide

Selank is a synthetic peptide with both anxiolytic and nootropic properties. Its mechanism of action is distinct from the other compounds discussed, as it is believed to be an allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA without directly binding to the primary receptor site.[10][11] Additionally, Selank has been shown to regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key molecule involved in neuroplasticity and memory.[12][13][14][15][16] Effective nootropic doses in rats have been reported at 300 µg/kg.[17]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Bromantane_Mechanism This compound This compound GeneExpression Modulation of Gene Expression This compound->GeneExpression TH_AAAD Tyrosine Hydroxylase (TH) & Aromatic L-amino Acid Decarboxylase (AAAD) Upregulation GeneExpression->TH_AAAD Dopamine_Synthesis Increased Dopamine Synthesis TH_AAAD->Dopamine_Synthesis Nootropic_Effects Nootropic & Psychostimulant Effects Dopamine_Synthesis->Nootropic_Effects

Caption: this compound's indirect mechanism of action on dopamine synthesis.

Nootropic_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays This compound This compound Behavioral Behavioral Assays (e.g., Locomotor Activity, Passive Avoidance) This compound->Behavioral Biochemical Biochemical Assays (e.g., Receptor Binding, Western Blot) This compound->Biochemical Modafinil Modafinil Modafinil->Behavioral Modafinil->Biochemical Sunifiram Sunifiram Sunifiram->Behavioral Sunifiram->Biochemical Phenylpiracetam Phenylpiracetam Phenylpiracetam->Behavioral Phenylpiracetam->Biochemical Selank Selank Selank->Behavioral Selank->Biochemical Data_Analysis Data Analysis (ED50, Ki, Fold Change) Behavioral->Data_Analysis Biochemical->Data_Analysis Comparison Comparative Potency Assessment Data_Analysis->Comparison

Caption: General experimental workflow for comparing nootropic potency.

Experimental Protocols

Western Blot for Tyrosine Hydroxylase (TH) Expression

This protocol is used to quantify the upregulation of TH protein expression following this compound administration.

  • Tissue Preparation: Rodent brain tissue (e.g., striatum) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).[18]

  • SDS-PAGE: Equal amounts of protein from control and this compound-treated animals are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[19]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for Tyrosine Hydroxylase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[19][20]

  • Detection: The signal is developed using a chemiluminescent substrate and imaged.

  • Analysis: The intensity of the TH band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative fold change in expression.[19]

Passive Avoidance Test

This test assesses the effect of a nootropic on learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.[21][22][23][24]

  • Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.[25]

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.[25]

  • Drug Administration: The nootropic or vehicle is administered at a specified time before the acquisition or retention trial.

  • Analysis: An increased latency to enter the dark compartment in the drug-treated group compared to the control group indicates an improvement in memory retention.[21]

Forced Swim Test

This test is often used to screen for antidepressant activity but can also provide information on behavioral despair and psychostimulant effects.

  • Apparatus: A cylindrical container filled with water, from which the animal cannot escape.[26][27][28]

  • Procedure: A rodent is placed in the water for a set period (e.g., 6 minutes).[28]

  • Behavioral Scoring: The duration of immobility (floating) versus active behaviors (swimming, climbing) is recorded.[27]

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like or psychostimulant effect.[26][29]

Elevated Plus Maze

This assay is used to assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised from the floor, with two open and two enclosed arms.[30][31][32][33][34]

  • Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[30][34]

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded.[31]

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.[33]

Conclusion

This compound exhibits a distinct pharmacological profile compared to other novel nootropics. Its potency, primarily driven by the upregulation of dopamine synthesis, positions it as a unique compound with potential for sustained cognitive enhancement and psychostimulation with a potentially favorable side effect profile. While direct comparative potency data across all novel nootropics is limited by the variability in experimental designs, the available evidence suggests that this compound's efficacy is achieved through a fundamentally different mechanism than receptor agonists/antagonists or reuptake inhibitors. Further research employing standardized, head-to-head comparative studies would be invaluable for a more definitive ranking of the potency of these novel nootropic agents.

References

A comparative analysis of the immunomodulatory effects of Bromantane and Ladasten

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals delving into the immunomodulatory landscape may encounter the names Bromantane and Ladasten and assume they are distinct compounds for comparison. However, a thorough review of the scientific literature reveals that Ladasten is, in fact, the brand name for this compound. Therefore, a direct comparative analysis between the two is not applicable, as they are the same active pharmaceutical ingredient, N-(4-Bromophenyl)adamantan-2-amine.[1] This guide will provide a comprehensive analysis of the immunomodulatory effects of this single agent, referred to henceforth as this compound/Ladasten, supported by available experimental data.

Overview of Immunomodulatory Effects

This compound/Ladasten, initially developed as an actoprotector to enhance physical and mental performance, has demonstrated significant immunomodulatory properties.[2][3] Its effects are multifaceted, influencing both cytokine profiles and immune cell populations. The primary immunomodulatory actions observed in preclinical studies include the reduction of pro-inflammatory cytokines and the normalization of T-cell subsets, particularly under conditions of stress.

Data Presentation: Quantitative Effects on Immune Parameters

The following tables summarize the key quantitative data from experimental studies on the immunomodulatory effects of this compound/Ladasten.

Table 1: Effect of this compound/Ladasten on Pro-inflammatory Cytokines

CytokineExperimental ModelDosageChange in Cytokine LevelReference
IL-6Zoosocial stress in mice30 mg/kg, i.p. for 5 daysSignificant decrease[4]
IL-17Zoosocial stress in mice30 mg/kg, i.p. for 5 daysSignificant decrease[4]
IL-4Zoosocial stress in mice30 mg/kg, i.p. for 5 daysSignificant decrease[4]
TNF-αLPS-induced depression-like state in mice30 and 50 mg/kg (5 injections)Significant decrease[5]
IL-6LPS-induced depression-like state in mice30 and 50 mg/kg (5 injections)Significant decrease[5]

Table 2: Effect of this compound/Ladasten on T-Cell Subsets in a Social Defeat Stress Model in Mice

Immune OrganT-Cell SubsetStressed (Vehicle)Stressed + Ladasten (30 mg/kg, i.p. for 5 days)Unstressed ControlReference
Thymus CD4+CD8+DecreasedNormalizedNormal[6][7]
CD4+IncreasedNormalizedNormal[6][7]
CD8+IncreasedNormalizedNormal[6][7]
Spleen CD3+DecreasedPartially RestoredNormal[8]
CD4+DecreasedPartially RestoredNormal[9]
CD8+DecreasedPartially RestoredNormal[9]
Blood CD3+DecreasedNormalizedNormal[8]

Experimental Protocols

Social Defeat Stress (SDS) Model in Mice

This model is used to induce a depression-like phenotype with associated immune alterations.[6]

  • Animals: Male C57Bl/6 mice are typically used.[6]

  • Housing: Mice are housed individually.

  • Stress Induction: For a period of 25 days, experimental mice (intruders) are placed in the cage of a larger, aggressive resident mouse for a set duration each day.[6] This results in social defeat for the intruder mouse.

  • Drug Administration: Following the stress period, mice are treated with this compound/Ladasten (e.g., 30 mg/kg, intraperitoneally) or a vehicle control for a specified number of days (e.g., 5 days).[6][7]

  • Analysis: 24 hours after the final injection, behavioral tests are conducted, and blood and lymphoid organs (spleen, thymus) are collected for immune cell analysis by flow cytometry.[6][7]

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to study the anti-inflammatory effects of compounds.

  • Animals: Male C57Bl/6 mice are commonly used.[5]

  • Drug Administration: Mice are pre-treated with this compound/Ladasten (e.g., 30 and 50 mg/kg) or a control substance for a defined period (e.g., 5 daily injections).[5]

  • Inflammation Induction: One hour after the final drug administration, a single intraperitoneal injection of LPS (e.g., 100 μg/kg) is given to induce an inflammatory response.[5]

  • Analysis: Two hours after LPS injection, blood is collected to measure plasma cytokine concentrations using methods like flow cytometry.[5] Behavioral changes are also assessed.[5]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Immunomodulatory Action

The immunomodulatory effects of this compound/Ladasten are thought to be linked to its primary mechanism of action in the central nervous system, which involves the enhancement of dopaminergic neurotransmission.[1][6] Stress is known to impact the immune system, and by mitigating the neurochemical effects of stress, this compound/Ladasten may indirectly normalize immune function.[6][8]

G Stress Stress CNS Central Nervous System Stress->CNS Impacts Immune_System Immune System CNS->Immune_System Regulates Dopamine Dopamine Synthesis ↑ CNS->Dopamine Increases Proinflammatory_Cytokines Pro-inflammatory Cytokines ↓ (IL-6, IL-17, TNF-α) Immune_System->Proinflammatory_Cytokines T_Cell_Balance T-Cell Balance Restored Immune_System->T_Cell_Balance This compound This compound/ Ladasten This compound->CNS Acts on This compound->Proinflammatory_Cytokines Suppresses This compound->T_Cell_Balance Normalizes Dopamine->Stress Mitigates Effects of

Caption: Proposed mechanism of this compound/Ladasten's immunomodulatory effects.

Experimental Workflow for Assessing Immunomodulation in a Stress Model

The following diagram illustrates a typical experimental workflow for evaluating the immunomodulatory effects of this compound/Ladasten in a preclinical stress model.

G cluster_0 Pre-clinical Study Phases Animal_Acclimation Animal Acclimation (e.g., 2 weeks) Stress_Induction Stress Induction (e.g., Social Defeat, 25 days) Animal_Acclimation->Stress_Induction Drug_Administration Drug Administration (this compound/Ladasten or Vehicle, 5 days) Stress_Induction->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Sample_Collection Sample Collection (Blood, Spleen, Thymus) Behavioral_Testing->Sample_Collection Flow_Cytometry Flow Cytometry Analysis (T-Cell Subsets) Sample_Collection->Flow_Cytometry Cytokine_Assay Cytokine Assay (e.g., ELISA, Flow Cytometry) Sample_Collection->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for immunomodulatory assessment.

References

Verifying the Lack of Addiction Potential of Bromantane Compared to Classic Stimulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the addiction potential of Bromantane against classic stimulants such as amphetamine and cocaine. The fundamental differences in their mechanisms of action at the dopaminergic synapse are key to understanding their distinct profiles regarding dependence and abuse liability. While classic stimulants directly manipulate the dopamine (B1211576) transporter (DAT), leading to a rapid and intense surge in synaptic dopamine, this compound facilitates a more regulated, endogenous increase in dopamine synthesis. This distinction is supported by mechanistic studies and clinical observations.

Contrasting Mechanisms of Action at the Dopaminergic Synapse

The primary determinant of a stimulant's addiction potential lies in its interaction with the brain's reward circuitry, particularly the dopamine system. Classic stimulants and this compound engage this system in fundamentally different ways.

  • Classic Stimulants (Amphetamine and Cocaine): These drugs directly target the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synapse.

    • Cocaine acts as a dopamine reuptake inhibitor. It binds to the DAT, blocking it from transporting dopamine back into the presynaptic neuron.[1][2][3] This leads to a rapid accumulation of dopamine in the synapse, intensely activating postsynaptic receptors.

    • Amphetamine is both a DAT substrate and a releasing agent. It is transported into the presynaptic neuron by DAT, where it disrupts the vesicular storage of dopamine and reverses the transporter's direction, causing a massive, non-vesicular efflux of dopamine into the synapse.[4][5][6]

  • This compound: In stark contrast, this compound does not directly bind to or inhibit the DAT.[7][8] Its mechanism is indirect and genomic. It upregulates the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[7][9][10] This action increases the brain's capacity to produce its own dopamine, leading to a more gradual and sustained enhancement of dopaminergic neurotransmission without the sharp peaks and troughs associated with classic stimulants.[11] This mechanism is believed to be the reason for its low addiction potential, as it avoids the drastic, reinforcing neurochemical fluctuations that drive compulsive drug-seeking behavior.[7][12]

Comparative Data Summary

The following tables summarize the key differences in mechanism, pharmacokinetics, and addiction liability between this compound and classic stimulants.

Table 1: Comparison of Mechanisms of Action

FeatureThis compoundAmphetamineCocaine
Primary Target Gene expression for dopamine synthesis enzymes (TH, AAAD)[7][10]Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2)[6][13]Dopamine Transporter (DAT)[1][14]
Action on DAT No direct inhibition or reversal[7]Reuptake inhibitor and potent releasing agent (efflux)[4][5]Reuptake inhibitor[2][15]
Effect on Dopamine Gradual, sustained increase in de novo synthesis[11]Rapid, intense, non-vesicular release and reuptake blockade[16][17]Rapid, intense reuptake blockade[3]
Secondary Actions Anxiolytic effects via GABAergic modulation[18]Norepinephrine (B1679862) releaseSerotonin and norepinephrine reuptake inhibition[14]

Table 2: Comparison of Addiction Potential and Side Effects

FeatureThis compoundAmphetamineCocaine
Addiction Potential Described as absent; does not produce dependence or withdrawal[7][9]High; leads to tolerance, dependence, and sensitization[19]High; leads to tolerance, dependence, and strong psychological craving[19]
Tolerance Not observed in animal or human studies[7][12]Rapidly develops with repeated useRapidly develops with repeated use
Withdrawal Syndrome Not reported[7]Characterized by fatigue, depression, and increased appetiteCharacterized by dysphoria, irritability, anxiety, and craving
Common Side Effects Low incidence of side effects; no hyperstimulation reported[8]Insomnia, anxiety, cardiovascular strain, psychosis at high doses[20]Anxiety, paranoia, cardiovascular complications, seizures[19]

Signaling Pathway Visualization

The following diagram illustrates the distinct molecular interactions of this compound versus classic stimulants at the dopaminergic nerve terminal.

G Figure 1: Comparative Mechanisms at the Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_bromo This compound Action cluster_classic Classic Stimulant Action cluster_synapse cluster_post Postsynaptic Neuron This compound This compound Gene Gene Expression (TH & AAAD) This compound->Gene Upregulates Enzymes Dopamine Synthesis Enzymes Gene->Enzymes Dopamine Dopamine Enzymes->Dopamine Tyrosine Tyrosine Tyrosine->Dopamine Synthesis Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses & Inhibits Cocaine Cocaine Cocaine->DAT Blocks DA_Synapse Dopamine Vesicle->DA_Synapse Release DA_Synapse->DAT Reuptake Receptor Dopamine Receptors DA_Synapse->Receptor Binding CPP_Workflow Figure 2: Experimental Workflow for Conditioned Place Preference cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning (4-8 Days) cluster_day_drug Drug Day cluster_day_vehicle Vehicle Day cluster_phase3 Phase 3: Post-Conditioning (Test) cluster_phase4 Phase 4: Data Analysis P1_Step1 Place animal in chamber with free access P1_Step2 Record time spent in each compartment P1_Step1->P1_Step2 P2_Step1a Inject Drug P1_Step2->P2_Step1a Alternate Days P2_Step1b Inject Vehicle (Saline) P1_Step2->P2_Step1b Alternate Days P2_Step2a Confine to Compartment A P2_Step1a->P2_Step2a P2_Step2b Confine to Compartment B P2_Step1b->P2_Step2b P3_Step1 Place animal in chamber with free access (drug-free state) P3_Step2 Record time spent in each compartment P3_Step1->P3_Step2 P4_Step1 Compare time in drug-paired compartment: Baseline vs. Test P3_Step2->P4_Step1 P4_Step2 Statistical Analysis (e.g., t-test, ANOVA) P4_Step1->P4_Step2 cluster_phase2 cluster_phase2 cluster_phase2->P3_Step1

References

Bromantane in Neurasthenia: A Comparative Efficacy Analysis Against Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Bromantane's Efficacy in Neurasthenia Treatment, Supported by Experimental Data and Methodological Details.

Neurasthenia, a condition characterized by debilitating mental and physical fatigue, presents a significant therapeutic challenge. Among the various treatment modalities, this compound (N-(4-bromophenyl)adamantan-2-amine), an adamantane (B196018) derivative with psychostimulant and anxiolytic properties, has emerged as a notable agent, particularly in Eastern European clinical practice. This guide provides a comprehensive comparison of this compound's efficacy against other treatments for neurasthenia, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from clinical trials assessing the efficacy of this compound and other relevant treatments for neurasthenia.

Table 1: Efficacy of this compound in Asthenic Disorders (Large-Scale, Open-Label, Multicenter Study) [1][2]

TreatmentDosageDurationNumber of PatientsPrimary Efficacy EndpointResults
This compound (Ladasten®)50-100 mg/day28 days728Clinical Global Impression - Improvement (CGI-I)90.8% of patients showed "marked" or "moderate" improvement.
Clinical Global Impression - Severity (CGI-S)76.0% of patients had a positive outcome.

Table 2: Comparative Efficacy of this compound vs. Placebo in Neurasthenia [3]

TreatmentDosageDurationStudy DesignKey Finding
This compound (Ladasten®)Not specified in abstract28 daysRandomized, blindSuperior to placebo in the rate and degree of reduction of main symptoms of asthenic syndrome.
PlaceboN/A28 daysRandomized, blindLess effective than this compound.

Table 3: Qualitative Efficacy Comparison of this compound, Sydnocarb, and Bemethyl in Asthenic Disorders

TreatmentClassPrimary Therapeutic EffectKey Distinguishing Features in Asthenic Disorders
This compound (Ladasten®) Atypical Psychostimulant / ActoprotectorHarmonious reduction of both asthenic (weakness, fatigue) and hyperexcitability (anxiety, irritability) symptoms.Balanced psychostimulant and anxiolytic effects; gradual onset of action; lacks hyperstimulation.
Sydnocarb Psychomotor StimulantPronounced reduction in core asthenic symptoms (fatigue, lethargy).Rapid and potent psychostimulant effect; may induce or worsen anxiety, emotional tension, and sleep disturbances in a significant percentage of patients.
Bemethyl ActoprotectorEnhances physical and mental performance under strenuous conditions.Primarily acts to increase work capacity and resistance to stressors; its direct comparative efficacy on the core psychological symptoms of neurasthenia requires further quantitative study.

Experimental Protocols

This compound in Asthenic Disorders (Large-Scale, Multicenter Study)[1][2]
  • Objective: To evaluate the efficacy and safety of this compound (Ladasten®) in a broad population of patients with asthenic disorders.

  • Study Design: An open-label, non-comparative, multicenter study conducted in 28 clinical centers in Russia.

  • Participants: 728 patients diagnosed with psychoautonomic syndrome, with asthenic disorders being the primary indication for treatment.

  • Intervention: Patients received this compound at a daily dose of 50 mg or 100 mg for 28 days.

  • Assessments: The patient's condition was evaluated at baseline, and on days 3, 7, 14, and 28 of therapy, with a follow-up assessment one month after treatment discontinuation. Efficacy was primarily measured using the Clinical Global Impression - Severity (CGI-S) and Clinical Global Impression - Improvement (CGI-I) scales.

  • Key Outcomes: A significant anti-asthenic effect was observed as early as day 3 of treatment and persisted for one month after the cessation of therapy. The treatment also demonstrated efficacy in reducing anxiety and sleep disorders, leading to an overall improvement in the quality of life.

This compound vs. Placebo in Neurasthenia[3]
  • Objective: To assess the therapeutic efficacy and safety of this compound compared to placebo in patients with neurasthenia.

  • Study Design: A randomized, blind, placebo-controlled study.

  • Participants: Patients diagnosed with neurasthenia.

  • Intervention: Monotherapy with either this compound or a placebo for 28 days. The study design also included a wash-out period before the treatment phase and a final 1-week placebo period to assess for withdrawal syndromes.

  • Assessments: Standardized objective and subjective methods were used to evaluate the mental state of the patients.

  • Key Outcomes: this compound was found to be statistically superior to placebo in reducing the main symptoms of the asthenic syndrome. Importantly, no withdrawal syndrome was observed upon discontinuation of this compound, indicating a low potential for dependence.

Mechanism of Action & Signaling Pathways

This compound's unique therapeutic profile stems from its distinct mechanism of action, which differs from typical psychostimulants. Instead of promoting the release or inhibiting the reuptake of monoamines, this compound upregulates the genetic expression of key enzymes involved in dopamine (B1211576) synthesis.

Dopamine Synthesis Pathway Upregulation by this compound

The primary mechanism involves the enhancement of dopamine production through the increased synthesis of Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AADC).

Bromantane_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_genetic Genetic Regulation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Dopamine_Release Increased Dopamine Release into Synapse Dopamine->Dopamine_Release This compound This compound Gene_Expression Upregulation of Gene Expression This compound->Gene_Expression Enters Neuron & Nucleus Gene_Expression->Tyrosine Increased TH Synthesis Gene_Expression->L_DOPA Increased AADC Synthesis

Caption: this compound's mechanism of action in a presynaptic dopaminergic neuron.

Experimental Workflow: Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial designed to assess the efficacy of a new treatment for neurasthenia.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (e.g., 28 days) Patient_Recruitment Patient Recruitment (Diagnosis of Neurasthenia) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Assessment (e.g., MFI-20, CGI-S) Informed_Consent->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (e.g., this compound) Randomization->Treatment_Group Arm A Placebo_Group Placebo Group Randomization->Placebo_Group Arm B Follow_Up Follow-Up Assessments (e.g., Weekly) Treatment_Group->Follow_Up Placebo_Group->Follow_Up End_of_Treatment End of Treatment Assessment Follow_Up->End_of_Treatment Data_Analysis Statistical Data Analysis End_of_Treatment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A generalized workflow for a randomized controlled trial in neurasthenia.

Conclusion

This compound demonstrates significant efficacy in the treatment of neurasthenia, with a favorable safety profile and a low potential for dependence.[3] Its unique mechanism of action, which enhances the endogenous synthesis of dopamine, distinguishes it from traditional psychostimulants.[1][2] While large-scale studies have confirmed its effectiveness against baseline and placebo, direct, quantitative, head-to-head comparisons with other active treatments like Sydnocarb and Bemethyl are less prevalent in publicly available literature. The qualitative evidence suggests that this compound offers a more balanced therapeutic effect, addressing both the fatigue and anxiety components of neurasthenia without inducing the hyperstimulation associated with potent psychostimulants. Further double-blind, randomized controlled trials directly comparing this compound with other established and emerging treatments are warranted to definitively establish its position in the therapeutic arsenal (B13267) for asthenic disorders.

References

Unraveling the Anti-Fibrotic Potential of Bromantane: A Comparative Analysis in Liver and Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported anti-fibrotic activity of Bromantane (also known as NP-160) with other relevant compounds in preclinical liver and kidney fibrosis models. This analysis is based on currently available data, including a press release from Algernon Pharmaceuticals, alongside peer-reviewed studies on established and experimental anti-fibrotic agents.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway for many chronic diseases, leading to organ dysfunction and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. This compound, a psychostimulant and anxiolytic drug, has recently been investigated for its potential anti-fibrotic properties. This guide summarizes the preclinical data on this compound's efficacy in validated animal models of liver and kidney fibrosis, comparing it with Bemethyl (NP-135), another investigational drug, and established therapies such as Pirfenidone, Obeticholic acid, and Lisinopril. While the initial data for this compound is promising, it is important to note that it originates from a press release and has not yet been published in a peer-reviewed scientific journal.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and comparator compounds in preclinical models of liver and kidney fibrosis.

Table 1: Comparison of Anti-Fibrotic Activity in a Liver Fibrosis Model (NASH)

CompoundDosageModelKey Efficacy EndpointResultSource
This compound (NP-160) 40 mg/kg, QDNot SpecifiedReduction in Fibrosis Area59.9% reduction (p<0.0001)--INVALID-LINK--[1]
Bemethyl (NP-135) 200 mg/kg, QDNot SpecifiedReduction in Fibrosis Area84.4% reduction (p<0.0001)--INVALID-LINK--[1]
Cenicriviroc 40 mg/kg, QDNot SpecifiedReduction in Fibrosis Area54.1% reduction (p<0.0001)--INVALID-LINK--[1]
Pirfenidone 500 mg/kg/dayCCl4-induced fibrosis (rats)Reduction in Computerized Fibrosis Index70% decrease (P<0.001)[2]
Pirfenidone 250 mg/kgCCl4-induced fibrosis (mice)Reduction in Hydroxyproline (B1673980) Levels44.9% reduction [3]
Obeticholic Acid 5 mg/kg, dailyCCl4-induced fibrosis (mice)Protection of liver fibrosisDramatic protection[4]

Note: The data for this compound, Bemethyl, and Cenicriviroc are from a press release and should be interpreted with caution pending peer-reviewed publication.

Table 2: Comparison of Anti-Fibrotic Activity in a Kidney Fibrosis Model (CKD)

CompoundDosageModelKey Efficacy EndpointResultSource
This compound (NP-160) 40 mg/kg, QDNot SpecifiedReduction in Fibrosis57.6% reduction (p<0.000001)--INVALID-LINK--[1]
Bemethyl (NP-135) 200 mg/kg, QDNot SpecifiedReduction in Fibrosis52.1% reduction (p<0.000001)--INVALID-LINK--[1]
Telmisartan Not SpecifiedNot SpecifiedReduction in Fibrosis42.2% reduction (p=0.004)--INVALID-LINK--[1]
Lisinopril 20 mg/kg/dayUnilateral Ureteral Obstruction (rats)Prevention of early renal damageEffective in preventing early damage[5]

Note: The data for this compound, Bemethyl, and Telmisartan are from a press release and should be interpreted with caution pending peer-reviewed publication.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized experimental protocols for the key models and assays mentioned in the compared studies.

Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Fibrosis

This is a widely used and reproducible model for inducing liver fibrosis in rodents.[5][6]

  • Animal Model: Male Swiss mice or Wistar rats.

  • Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1.0 ml/kg body weight, diluted in olive oil) is administered 2-3 times per week for a period of 4 to 11 weeks to induce progressive liver fibrosis.[6]

  • Treatment: The test compound (e.g., this compound, Pirfenidone) or vehicle is administered orally or via the desired route, starting before, during, or after the CCl4 challenge, depending on the study design (prophylactic or therapeutic).

  • Assessment of Fibrosis:

    • Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition. The extent of fibrosis can be scored using a semi-quantitative scoring system (e.g., Ishak score).[6]

    • Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Liver tissue is hydrolyzed, and the hydroxyproline concentration is determined colorimetrically.[7][8][9][10]

    • Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells, a key cell type in liver fibrogenesis.

    • Serum Biomarkers: Blood samples are collected to measure liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.

G cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Assessment Induction CCl4 Administration (i.p., 2-3x/week) Treatment Drug Administration (e.g., this compound) Histology Histopathology (Masson's Trichrome, Sirius Red) Hydroxyproline Hydroxyproline Assay Histology->Hydroxyproline IHC Immunohistochemistry (α-SMA) Hydroxyproline->IHC Biomarkers Serum Biomarkers (ALT, AST) IHC->Biomarkers

Experimental Workflow for CCl4-Induced Liver Fibrosis Model.
Kidney Fibrosis Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis in the kidney.[11][12][13]

  • Animal Model: Male mice or rats.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is located and completely ligated at two points using a non-absorbable suture. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureter ligation.[12][13]

  • Treatment: The test compound (e.g., this compound, Lisinopril) or vehicle is administered daily, typically starting from the day of surgery.

  • Assessment of Fibrosis:

    • Histopathology: Kidneys are harvested at a specific time point (e.g., 7, 14, or 21 days) post-surgery. The tissue is fixed, sectioned, and stained with Masson's Trichrome or Sirius Red to assess the extent of interstitial collagen deposition.[14][15][16]

    • Immunohistochemistry: Staining for α-SMA is performed to detect the presence of myofibroblasts, which are key contributors to renal fibrosis.

    • Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-fibrotic genes such as transforming growth factor-beta 1 (TGF-β1), collagen I, and fibronectin using quantitative real-time PCR (qRT-PCR).

G cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Surgery Unilateral Ureteral Ligation Treatment Drug Administration (e.g., this compound) Histology Histopathology (Masson's Trichrome, Sirius Red) IHC Immunohistochemistry (α-SMA) Histology->IHC Gene_Expression Gene Expression (TGF-β1, Collagen) IHC->Gene_Expression

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model.

Key Signaling Pathways in Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis in various organs, including the liver and kidneys. Understanding how different compounds modulate this pathway is crucial for drug development.

TGF-β Signaling Pathway

Upon tissue injury, latent TGF-β is activated and binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). This activated receptor complex propagates the signal intracellularly through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

  • Canonical Smad Pathway: The activated TGF-βRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as collagens and other extracellular matrix proteins. Inhibitory Smads (I-Smads), like Smad7, can negatively regulate this pathway.

  • Non-Canonical Pathways: TGF-β can also activate other signaling cascades, including mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), phosphatidylinositol 3-kinase (PI3K)/Akt, and Rho GTPase pathways. These pathways can cross-talk with the Smad pathway and contribute to the pro-fibrotic effects of TGF-β.

Many anti-fibrotic drugs, including Pirfenidone, are known to inhibit the TGF-β pathway.[6] The precise mechanism of this compound's anti-fibrotic action is not yet fully elucidated but may involve modulation of this critical pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb Active TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Non_Smad Non-Smad Pathways (MAPK, PI3K/Akt) TGFbRI->Non_Smad pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., Collagen) Smad_complex->Transcription Translocates Non_Smad->Transcription

Simplified TGF-β Signaling Pathway in Fibrosis.

Conclusion and Future Directions

The preliminary data on this compound and Bemethyl from Algernon Pharmaceuticals suggests a potent anti-fibrotic effect in both liver and kidney disease models, reportedly outperforming some existing therapies in preclinical settings.[1] However, the absence of peer-reviewed data necessitates a cautious interpretation of these findings. Further rigorous, peer-reviewed studies are essential to validate these initial observations and to fully elucidate the mechanism of action of this compound.

For researchers in the field, this guide provides a framework for comparing the potential of novel anti-fibrotic agents like this compound with established compounds. The detailed experimental protocols offer a starting point for designing and conducting further preclinical studies. As more data becomes available, a clearer picture of this compound's therapeutic potential in treating fibrotic diseases will emerge.

References

Comparative study on the gene expression changes induced by Bromantane versus other stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by the atypical stimulant Bromantane versus the traditional stimulants amphetamine, methylphenidate, and modafinil (B37608). The data presented is compiled from various preclinical studies and aims to offer a clear, data-driven comparison to inform research and development in psychopharmacology.

Executive Summary

While all four stimulants ultimately modulate dopaminergic neurotransmission, their effects on gene expression reveal distinct underlying mechanisms. This compound primarily acts by upregulating the transcription of key enzymes in dopamine (B1211576) synthesis. In contrast, amphetamine and methylphenidate induce broader, more complex changes in gene expression related to synaptic plasticity and immediate early genes. Modafinil's profile suggests an immunomodulatory component to its stimulant effects. This guide will delve into the specific gene expression changes, the experimental methods used to obtain this data, and the signaling pathways involved.

Comparative Gene Expression Data

The following tables summarize the quantitative data on gene expression changes induced by each stimulant. It is important to note that the data is collated from different studies with varying experimental designs, which may influence the results.

Drug Animal Model Brain Region Upregulated Genes Downregulated Genes Key Genes and Fold Change Citation
This compound RatHypothalamusNot specifiedNot specifiedTyrosine Hydroxylase (TH): 2-2.5 fold increase[1]
Amphetamine Spontaneously Hypertensive Rat (SHR)Striatum5517Genes involved in transcription (e.g., Cebpb, Per2), angiogenesis (e.g., Kdr, Klf5), cell adhesion (e.g., Col11a1, Ctgf), apoptosis (e.g., Nfkbia, Perp), and neuronal development (e.g., Egr2, Nr4a3). (>1.65-fold increase for upregulated, <0.6-fold for downregulated)[2]
Methylphenidate RatPrefrontal Cortex461 (lncRNAs)97 (lncRNAs)Long non-coding RNAs (lncRNAs). Specific fold changes for individual lncRNAs are extensive and detailed in the source study. (>1.5 fold change)[1]
Modafinil MouseVentral Tegmental Area (VTA)120Not specifiedInterferon-γ (IFN-γ) regulated genes (Gbp2, Gbp3, Gbp10, Cd274, Igtp).[3]
Nucleus Accumbens (NAc)23Not specified[3]
Prefrontal Cortex (PFC)19Not specified[3]

Experimental Protocols

The methodologies described below are representative of the studies from which the gene expression data were obtained.

This compound
  • Animal Model: Male Wistar rats.

  • Drug Administration: A single intraperitoneal (i.p.) injection of this compound (30 mg/kg).

  • Tissue Collection: Hypothalamus tissue was collected 1.5-2 hours post-injection.[1]

  • Gene Expression Analysis: Tyrosine hydroxylase (TH) expression was quantified. While the specific method for this fold-change value is not detailed in the available text, it is likely derived from techniques such as quantitative Polymerase Chain Reaction (qPCR) or Western Blot analysis of the protein product.

Amphetamine
  • Animal Model: Spontaneously Hypertensive Rats (SHR).[2]

  • Drug Administration: Intraperitoneal (i.p.) injections of d-amphetamine (5 mg/kg) twice daily for 7 days.[2]

  • Tissue Collection: Striatal tissue was collected for analysis.[2]

  • Gene Expression Analysis: Microarray analysis was performed to identify differentially expressed genes.[2]

Methylphenidate
  • Animal Model: Sprague-Dawley rats.[1]

  • Drug Administration: Two weeks of exposure to methylphenidate.[1]

  • Tissue Collection: Prefrontal cortex tissue was dissected.[1]

  • Gene Expression Analysis: Microarray techniques were used to identify differentially expressed long non-coding RNAs (lncRNAs).[1]

Modafinil
  • Animal Model: Male C57BL/6J mice.[3]

  • Drug Administration: A single intraperitoneal (i.p.) injection of modafinil (65 mg/kg).[3]

  • Tissue Collection: The ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex (PFC) were dissected.[3]

  • Gene Expression Analysis: Whole genome expression analysis was performed using microarrays, followed by quantitative real-time PCR (qRT-PCR) for validation.[3]

Signaling Pathways and Mechanisms

The distinct gene expression profiles induced by these stimulants are a reflection of their different primary mechanisms of action and the signaling cascades they activate.

This compound: Upregulation of Dopamine Synthesis

This compound's primary mechanism involves the genomic upregulation of the rate-limiting enzymes in dopamine synthesis, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[4][5][6] This is thought to be mediated by the activation of intracellular signaling cascades involving cAMP-dependent protein kinase (PKA) and protein kinase C (PKC), which in turn modulate the transcription of the TH and DDC (encoding AAAD) genes.[1]

Bromantane_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Binds PKA_PKC PKA / PKC Activation Receptor->PKA_PKC Activates CREB CREB PKA_PKC->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to TH_AAAD_Gene TH & AAAD Gene Transcription Nucleus->TH_AAAD_Gene Upregulates TH_AAAD_Protein TH & AAAD Protein Synthesis TH_AAAD_Gene->TH_AAAD_Protein Dopamine Increased Dopamine Synthesis TH_AAAD_Protein->Dopamine

This compound's signaling pathway leading to increased dopamine synthesis.
Amphetamine: A Cascade of Transcriptional Changes

Amphetamine exerts its effects by increasing synaptic dopamine and norepinephrine. This surge in catecholamines activates various signaling pathways, including the cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways.[7][8] These pathways converge on the nucleus to regulate the expression of immediate early genes like c-fos and other transcription factors, leading to long-term changes in synaptic plasticity.

Amphetamine_Signaling_Pathway Amphetamine Amphetamine DAT_NET DAT / NET Amphetamine->DAT_NET Blocks Dopamine_NE ↑ Synaptic Dopamine & NE D1R D1 Receptor Dopamine_NE->D1R Activates AC Adenylyl Cyclase D1R->AC ERK_MAPK ERK/MAPK Pathway D1R->ERK_MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates ERK_MAPK->CREB Nucleus Nucleus CREB->Nucleus IEG Immediate Early Gene Expression (e.g., c-fos) Nucleus->IEG Induces

Amphetamine-induced signaling cascade affecting gene expression.
Methylphenidate: Modulating Synaptic Plasticity Genes

Methylphenidate primarily blocks the reuptake of dopamine and norepinephrine. Its effects on gene expression are widespread, impacting genes involved in signal transduction, transport, transcription, and neural transmission.[9][10] This modulation of gene expression is believed to underlie the observed alterations in synaptic plasticity and neuronal function.

Methylphenidate_Signaling_Pathway Methylphenidate Methylphenidate DAT_NET DAT / NET Methylphenidate->DAT_NET Inhibits Dopamine_NE ↑ Synaptic Dopamine & NE Receptors Dopamine & NE Receptors Dopamine_NE->Receptors Activate Signal_Transduction Signal Transduction Cascades Receptors->Signal_Transduction Nucleus Nucleus Signal_Transduction->Nucleus Gene_Expression Altered Gene Expression (Synaptic Plasticity, Neurotransmission) Nucleus->Gene_Expression

Methylphenidate's influence on gene expression via neurotransmitter reuptake inhibition.
Modafinil: A Role for Immune-Related Pathways

Modafinil's mechanism is not fully elucidated but is known to have effects on multiple neurotransmitter systems, including dopamine, norepinephrine, and histamine.[11] Gene expression studies have revealed a unique signature involving the upregulation of interferon-γ (IFN-γ) regulated genes, suggesting a potential role for immune signaling pathways in its stimulant and cognitive-enhancing effects.[3]

Modafinil_Signaling_Pathway Modafinil Modafinil Multiple_Targets Multiple Neuronal Targets Modafinil->Multiple_Targets Signaling_Cascade Intracellular Signaling Multiple_Targets->Signaling_Cascade Nucleus Nucleus Signaling_Cascade->Nucleus IFN_Genes Upregulation of IFN-γ Regulated Genes (Gbp2, Gbp3, Igtp, etc.) Nucleus->IFN_Genes Immune_Modulation Potential Immune Modulation IFN_Genes->Immune_Modulation

Modafinil's proposed signaling pathway involving immune-related genes.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for a comparative gene expression study of stimulants in a preclinical model.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_molecular_phase Molecular Analysis Phase Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Drug Administration (this compound, Amphetamine, Methylphenidate, Modafinil, or Vehicle Control) Animal_Model->Drug_Admin Behavioral_Assessment Behavioral Assessment (Optional) Drug_Admin->Behavioral_Assessment Tissue_Collection Brain Region Dissection (e.g., Striatum, PFC, NAc) Behavioral_Assessment->Tissue_Collection RNA_Extraction RNA Extraction & Purification Tissue_Collection->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (Microarray or RNA-seq) RNA_Extraction->Gene_Expression_Profiling Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Gene_Expression_Profiling->Data_Analysis Validation Validation (qPCR) Data_Analysis->Validation

Generalized workflow for stimulant gene expression studies.

Conclusion

This comparative guide highlights the significant differences in the molecular mechanisms underlying the stimulant effects of this compound, amphetamine, methylphenidate, and modafinil. This compound's unique genomic mechanism of enhancing dopamine synthesis sets it apart from traditional stimulants. Amphetamine and methylphenidate induce broad transcriptional changes associated with synaptic plasticity, while modafinil's gene expression signature points towards an immunomodulatory component. These findings underscore the importance of a nuanced understanding of how different stimulants impact the brain at the genetic level, which is critical for the development of novel therapeutics with improved efficacy and safety profiles. Further research employing standardized experimental protocols and head-to-head comparative studies will be invaluable in further elucidating these differences.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromantane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. Bromantane, a psychostimulant with a unique adamantane (B196018) structure, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all recommended safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or fumes.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][3] Improper disposal can lead to environmental contamination and potential regulatory violations.[4][5]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All this compound waste, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and rinsate, must be collected in a designated hazardous waste container.[1]

  • Container Specifications: The container should be made of a compatible material, such as glass or polyethylene, and must have a secure, leak-proof screw-on cap.[1] Ensure the container is in good condition and clearly labeled.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked.

Step 2: Management of Spills

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Minor Spills: For small spills, ensure the area is well-ventilated and remove any sources of ignition.[1][2] Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1] Absorbent materials such as vermiculite (B1170534) or sand can be used. Place the spilled material and all contaminated cleanup supplies into the designated hazardous waste container.[1]

  • Major Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1]

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound are also considered hazardous waste and must be managed accordingly.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in the designated this compound waste container.[1]

  • Final Container Disposal: After triple-rinsing, the original label on the container should be defaced or removed. The container may then be disposed of according to your institution's specific policies for decontaminated glassware or plasticware.[1]

Step 4: Final Disposal Logistics

  • Licensed Waste Contractor: The final disposal of the collected this compound waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Incineration: High-temperature incineration is a common and recommended disposal method for many pharmaceutical and hazardous chemical wastes.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BromantaneDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_contingency Contingency & Special Cases cluster_disposal Final Disposal start Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Designated Hazardous Waste Container fume_hood->collect_waste label_container Label Container: 'Hazardous Waste, this compound' collect_waste->label_container spill Spill Occurs label_container->spill minor_spill Minor Spill: Clean with Absorbent, Collect Waste spill->minor_spill Yes major_spill Major Spill: Evacuate & Contact EHS spill->major_spill Yes, Large empty_container Empty Container? spill->empty_container No minor_spill->collect_waste triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes store_waste Store Waste Container Securely empty_container->store_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container collect_rinsate->dispose_container contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard classifications that inform the disposal procedures.

Hazard ClassificationDescriptionSource(s)
Skin Irritation Causes skin irritation.[3][8]
Eye Irritation Causes serious eye irritation.[3][8]
Respiratory Irritation May cause respiratory irritation.[3][8]
Acute Toxicity May be harmful if swallowed.[1]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromantane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bromantane, ensuring the protection of researchers and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) for this compound

Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet specifications.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[1][2]To prevent skin contact and absorption.
Eye Protection Tightly fitting safety goggles with side-shields.[1][2]To protect eyes from dust, aerosols, and splashes.
Body Protection Wear suitable protective clothing, such as a lab coat or impervious clothing.[1][2]To shield the body from accidental spills and contamination.
Respiratory Protection Use a particulate respirator or handle in a well-ventilated area. For firefighting, a self-contained breathing apparatus is necessary.[1][3]To avoid inhalation of dust and aerosols.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment. Follow this step-by-step guidance for all procedures involving this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire, as electrostatic discharge can be a hazard.[1]

Handling Procedures
  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoiding Contamination: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Static Discharge: Implement precautionary measures against static discharge.[1][4]

In Case of Accidental Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management
  • Evacuation: Evacuate personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Use appropriate tools to collect the spilled solid into a convenient waste disposal container.[3] Adsorb any remaining material with an inert substance.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan for this compound

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a suitable and closed container labeled for chemical waste.[1]

  • Regulatory Compliance: Dispose of the waste according to local, regional, and national authority requirements.[3]

  • Disposal Methods: While specific guidelines for this compound are not detailed, general principles for pharmaceutical waste disposal should be followed. This may include using a licensed chemical waste disposal service. For smaller quantities, and where permitted, mixing the compound with an unappealing substance like cat litter or coffee grounds before placing it in a sealed bag for household trash may be an option, but always confirm local regulations first.[5][6]

Experimental Workflow Visualization

To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram has been created.

Bromantane_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE handle_weigh Weighing/Transfer prep_ppe->handle_weigh prep_vent Ensure Ventilation prep_vent->handle_weigh prep_equip Check Emergency Equipment prep_equip->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure handle_reaction Reaction Setup handle_dissolve->handle_reaction handle_dissolve->emergency_spill handle_dissolve->emergency_exposure cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_ppe Doff & Dispose PPE cleanup_decon->cleanup_ppe cleanup_waste Dispose Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromantane
Reactant of Route 2
Reactant of Route 2
Bromantane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.